molecular formula C23H31NO4 B15591204 Calyciphylline A

Calyciphylline A

Cat. No.: B15591204
M. Wt: 385.5 g/mol
InChI Key: DLTJWHRTAHFESH-CGOQOQTOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calyciphylline A is a useful research compound. Its molecular formula is C23H31NO4 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H31NO4

Molecular Weight

385.5 g/mol

IUPAC Name

methyl (1R,2S,3R,5S,6S,10S,16R,17R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate

InChI

InChI=1S/C23H31NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3/t12-,14-,15-,16+,17-,18-,22-,23+,24?/m1/s1

InChI Key

DLTJWHRTAHFESH-CGOQOQTOSA-N

Origin of Product

United States

Foundational & Exploratory

Calyciphylline A: A Technical Guide to its Discovery, Isolation, and Characterization from Daphniphyllum calycinum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calyciphylline A, a structurally complex hexacyclic alkaloid, belongs to the extensive family of Daphniphyllum alkaloids, a diverse group of natural products renowned for their intricate molecular architectures and promising biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from its natural source, Daphniphyllum calycinum. Detailed experimental protocols for extraction and purification are presented, alongside a summary of its key physicochemical and spectroscopic data. Furthermore, this document explores the broader context of the biological potential of Daphniphyllum alkaloids and outlines a general methodology for assessing the bioactivity of such compounds, addressing the current knowledge gap regarding this compound's specific biological functions.

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of over 350 compounds isolated from plants of the genus Daphniphyllum.[1] These natural products have garnered significant interest from the scientific community due to their complex, often caged, polycyclic skeletons and a wide array of reported biological activities, including anti-HIV, cytotoxic, and neurotrophic effects.[2] this compound is a notable member of this family, first isolated from the leaves of Daphniphyllum calycinum.[3] Its unique hexacyclic ring system presents a formidable challenge for total synthesis and an intriguing subject for biosynthetic and pharmacological investigation. This guide aims to provide a detailed technical resource for researchers interested in the natural product chemistry and drug discovery potential of this compound and related alkaloids.

Discovery and Isolation

Initial Discovery

This compound was first reported in 2003 by Morita and Kobayashi from the leaves of Daphniphyllum calycinum, a plant used in traditional medicine in Southern China for treating various ailments such as fever, asthma, and inflammation.[2][3] The discovery of this compound, alongside Calyciphylline B, unveiled a new subclass of Daphniphyllum alkaloids possessing an unprecedented fused-hexacyclic ring system.[3]

General Isolation Strategy

The isolation of this compound from Daphniphyllum calycinum involves a multi-step process of extraction and chromatographic separation. While the original publication provides a concise description, a more detailed, contemporary protocol for the isolation of Daphniphyllum alkaloids from the same genus can be adapted. The general workflow is depicted in the diagram below.

G plant_material Dried and Powdered Daphniphyllum calycinum Leaves extraction Extraction with Methanol (B129727) (MeOH) plant_material->extraction partition Partitioning between Ethyl Acetate (B1210297) (EtOAc) and 3% HCl extraction->partition acid_layer Aqueous Acidic Layer (Protonated Alkaloids) partition->acid_layer Soluble organic_layer EtOAc Layer (Neutral/Weakly Basic Compounds) partition->organic_layer Insoluble basification Basification with Na2CO3 to pH 9-10 acid_layer->basification re_extraction Re-extraction with Chloroform (B151607) (CHCl3) basification->re_extraction crude_alkaloids Crude Alkaloid Extract re_extraction->crude_alkaloids chromatography1 Silica (B1680970) Gel Column Chromatography (Gradient Elution) crude_alkaloids->chromatography1 fractions Collection of Fractions chromatography1->fractions chromatography2 Repeated Chromatography (Sephadex LH-20, RP-HPLC) fractions->chromatography2 pure_compound Pure this compound chromatography2->pure_compound

Figure 1: General workflow for the isolation of this compound.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The key data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₂₃H₃₁NO₄
Molecular Weight 385.5 g/mol
Appearance Amorphous powder
Specific Rotation [α]²⁵D -85 (c 0.5, CHCl₃)
High-Resolution MS m/z 386.2328 [M+H]⁺ (Calcd. for C₂₃H₃₂NO₄, 386.2331)

Note: Data extracted from the original discovery paper by Morita and Kobayashi (2003) and subsequent characterization studies.

Table 2: ¹³C and ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
Position¹³C NMR (δc)¹H NMR (δH, J in Hz)
150.12.58 (m)
234.51.85 (m), 1.65 (m)
342.12.01 (m)
4134.55.45 (d, 5.0)
5128.9
658.23.15 (br s)
764.13.98 (d, 7.0)
891.2
952.32.25 (m)
1036.41.75 (m)
1127.81.55 (m), 1.45 (m)
1230.21.60 (m), 1.50 (m)
1345.32.15 (m)
14218.1
1560.3
1648.22.35 (m)
17175.4
1821.41.05 (d, 6.5)
1928.71.95 (m), 1.80 (m)
2070.24.10 (t, 8.0)
2165.43.85 (d, 12.0), 3.75 (d, 12.0)
2215.70.95 (s)
OMe51.83.68 (s)

Note: NMR data are based on the original publication and may vary slightly depending on the solvent and instrument used.

Experimental Protocols

The following protocols are based on established methods for the isolation of Daphniphyllum alkaloids and can be adapted for the specific isolation of this compound.

Plant Material and Extraction
  • Preparation: Air-dry the leaves of Daphniphyllum calycinum and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material (e.g., 10 kg) with methanol (3 x 30 L) at room temperature for 72 hours for each extraction.

  • Concentration: Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract.

Acid-Base Partitioning
  • Suspension: Suspend the crude methanol extract in 3% aqueous HCl.

  • Liquid-Liquid Extraction: Partition the acidic solution with ethyl acetate to remove neutral and weakly basic compounds.

  • Basification: Adjust the pH of the aqueous acidic layer to 9-10 with sodium carbonate.

  • Re-extraction: Extract the basified aqueous solution with chloroform to obtain the crude alkaloid fraction.

Chromatographic Purification
  • Silica Gel Chromatography: Subject the crude alkaloid extract to column chromatography on silica gel. Elute with a gradient of chloroform-methanol (e.g., 100:0 to 90:10) to yield several fractions.

  • Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) and combine those containing compounds with similar Rf values.

  • Further Purification: Subject the this compound-containing fractions to repeated chromatographic techniques, such as Sephadex LH-20 column chromatography (eluting with methanol) and reversed-phase high-performance liquid chromatography (RP-HPLC) using a methanol-water or acetonitrile-water gradient system, to afford pure this compound.

Biological Activity and Future Directions

While the broader class of Daphniphyllum alkaloids has been reported to possess a range of biological activities, including cytotoxic, anti-HIV, and neurotrophic properties, specific biological data for this compound are not extensively documented in publicly available literature.[2] The structural novelty of this compound makes it a compelling candidate for biological screening. A general workflow for assessing the cytotoxic potential of a novel compound like this compound is presented below.

G start Pure this compound treatment Treatment with Serial Dilutions of this compound start->treatment cell_culture Seeding of Cancer Cell Lines (e.g., HeLa, HepG2, A549) cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, XTT) incubation->viability_assay data_analysis Data Analysis and IC50 Determination viability_assay->data_analysis results Cytotoxicity Profile of this compound data_analysis->results

References

The Architecture of Nature: A Technical Guide to the Biosynthetic Pathway of Calyciphylline A-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Calyciphylline A-type alkaloids, a prominent subclass of the structurally complex and diverse Daphniphyllum alkaloids, present a formidable challenge and a compelling opportunity in natural product chemistry and drug development. Isolated from plants of the Daphniphyllum genus, these compounds exhibit a range of intriguing biological activities. Their intricate, polycyclic skeletons, rich in stereocenters, are marvels of natural biosynthetic machinery. Understanding the biosynthetic pathway of these molecules is crucial for unlocking their full potential, enabling bioengineering approaches for sustainable production and providing inspiration for novel synthetic strategies.

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound-type alkaloids. While direct enzymatic studies remain a frontier in this field, a robust and widely accepted biosynthetic hypothesis has been formulated, primarily championed by the seminal work of Heathcock and colleagues. This proposal is strongly supported by extensive biomimetic total synthesis efforts, which have successfully replicated key transformations in the laboratory. This document will detail the proposed biosynthetic steps, present the key experimental evidence, provide detailed protocols for pivotal biomimetic syntheses, and visualize the complex molecular transformations.

The Proposed Core Biosynthetic Pathway: From Squalene (B77637) to Proto-daphniphylline

The biosynthesis of all Daphniphyllum alkaloids is believed to commence from the C30 triterpene, squalene. Early feeding studies with labeled precursors established that daphniphylline (B78742) and related alkaloids are derived from six units of mevalonate (B85504), consistent with a squalene-like intermediate[1]. The central hypothesis posits that a series of cyclizations and nitrogen incorporation steps convert the linear squalene molecule into the pentacyclic core structure known as proto-daphniphylline, the putative common ancestor of the entire alkaloid family[2][3].

The key proposed transformations in this pathway are:

  • Oxidative Cleavage of Squalene: The pathway is initiated by the oxidative cleavage of squalene to form a squalene-derived dialdehyde (B1249045). This transformation activates the carbon backbone for subsequent cyclization reactions.

  • Nitrogen Incorporation and Azadiene Formation: A nitrogen atom is introduced through condensation with a primary amine, with pyridoxamine (B1203002) being a plausible biological source, forming an imine. This is followed by a prototropic shift to yield a reactive 2-aza-1,3-diene intermediate.

  • Intramolecular Diels-Alder Reaction: The 2-azadiene intermediate undergoes a crucial intramolecular [4+2] cycloaddition (Diels-Alder reaction). This key step rapidly builds molecular complexity, forming a dihydropyridine (B1217469) ring and setting up the core polycyclic framework.

  • Mannich-type Cyclization and Final Ring Closure: A subsequent Mannich-type closure and an ene-like cyclization are proposed to complete the formation of the pentacyclic skeleton of proto-daphniphylline.

This elegant cascade of reactions efficiently transforms a simple, linear precursor into a complex, three-dimensional architecture, showcasing nature's chemical ingenuity.

Calyciphylline_A_Core_Biosynthesis cluster_0 Early Stages cluster_1 Nitrogen Incorporation and Cyclization Cascade Mevalonate Mevalonate Squalene Squalene Mevalonate->Squalene x6 Squalene_Dialdehyde Squalene-derived Dialdehyde Squalene->Squalene_Dialdehyde Oxidative Cleavage Iminium_Intermediate Iminium Intermediate Squalene_Dialdehyde->Iminium_Intermediate + Pyridoxamine (proposed) Aza_Diene 2-Aza-1,3-diene Intermediate Iminium_Intermediate->Aza_Diene Prototropic Shift Diels_Alder_Adduct Diels-Alder Adduct Aza_Diene->Diels_Alder_Adduct Intramolecular Diels-Alder Proto_daphniphylline Proto-daphniphylline Diels_Alder_Adduct->Proto_daphniphylline Mannich/Ene Cyclizations

Figure 1: Proposed biosynthetic pathway from mevalonate to proto-daphniphylline.

Late-Stage Biosynthesis: Diversification to this compound-Type Alkaloids

While the pathway to proto-daphniphylline is supported by strong biomimetic evidence, the subsequent steps leading to the diverse array of this compound-type alkaloids are less understood and remain largely speculative. It is hypothesized that a series of late-stage tailoring reactions, primarily oxidations and rearrangements, modify the proto-daphniphylline core to generate the various subclasses.

These proposed transformations highlight the interconnectedness of the Daphniphyllum alkaloid biosynthetic network, where different subclasses, such as the macrodaphniphyllamine-type, may serve as intermediates en route to the this compound-type structures. For instance, the conversion of a macrodaphniphyllamine-type precursor to a this compound-type alkaloid is thought to involve key bond formations and cleavages, potentially mediated by oxidative enzymes like P450 monooxygenases.

Late_Stage_Biosynthesis Proto_daphniphylline Proto_daphniphylline Secodaphniphylline_Type Secodaphniphylline -type Proto_daphniphylline->Secodaphniphylline_Type Rearrangement Daphniphylline_Type Daphniphylline -type Secodaphniphylline_Type->Daphniphylline_Type Further Modifications Macrodaphniphyllamine_Type Macrodaphniphyllamine -type Daphniphylline_Type->Macrodaphniphyllamine_Type Oxidative Rearrangement Calyciphylline_A This compound Macrodaphniphyllamine_Type->Calyciphylline_A Proposed Intramolecular Amination/Cyclization Other_Calyciphylline_A_Alkaloids Other this compound -type Alkaloids Calyciphylline_A->Other_Calyciphylline_A_Alkaloids Tailoring Reactions (e.g., Oxidation)

Figure 2: Postulated relationships in the late-stage biosynthesis of this compound.

Experimental Evidence and Biomimetic Synthesis

Direct experimental evidence for the proposed biosynthetic pathway from studies on Daphniphyllum plants is limited. However, the hypothesis is strongly corroborated by elegant biomimetic total syntheses that successfully replicate the key proposed chemical transformations in the laboratory without the use of enzymes.

The most compelling evidence comes from the work of Heathcock and colleagues, who achieved a remarkable one-pot synthesis of proto-daphniphylline from a squalene-derived dialdehyde[2][3][4]. By simply treating the dialdehyde with ammonia (B1221849) and then acetic acid, they were able to induce a cascade of reactions that formed five rings and six carbon-carbon bonds, yielding the natural product's core skeleton. The success of this reaction under simple laboratory conditions lends significant credence to the proposed biosynthetic pathway, suggesting that the transformations are energetically favorable and do not necessarily require complex enzymatic catalysis for each step.

Experimental Protocol: Biomimetic Synthesis of Proto-daphniphylline

The following protocol is adapted from the biomimetic synthesis of proto-daphniphylline by Heathcock et al. and serves as a powerful illustration of the proposed biosynthetic cascade.

Workflow Diagram

Biomimetic_Synthesis_Workflow Start Start: Acyclic Dialdehyde Precursor Step1 Step 1: Treat with Ammonia in DMSO Start->Step1 Step2 Step 2: Add Acetic Acid and Heat (80 °C) Step1->Step2 Step3 Step 3: Aqueous Workup and Extraction Step2->Step3 Step4 Step 4: Chromatographic Purification Step3->Step4 End End: Proto-daphniphylline Step4->End

Figure 3: General workflow for the biomimetic synthesis of proto-daphniphylline.

Detailed Methodology:

  • Materials: Acyclic dialdehyde precursor (e.g., dihydrosqualene dialdehyde), ammonia, dimethyl sulfoxide (B87167) (DMSO), acetic acid, solvents for extraction (e.g., ethyl acetate), and silica (B1680970) gel for chromatography.

  • Procedure:

    • The acyclic dialdehyde precursor is dissolved in a suitable solvent such as DMSO.

    • The solution is treated with a source of ammonia (e.g., a solution of ammonia in DMSO or ammonium (B1175870) acetate) to facilitate the initial condensation and formation of the aza-diene intermediate.

    • Acetic acid is added to the reaction mixture, and the temperature is elevated (typically to around 80 °C). The acidic conditions and heat promote the cascade of intramolecular Diels-Alder and subsequent cyclizations.

    • After the reaction is complete, the mixture is cooled and subjected to a standard aqueous workup. The organic products are extracted into a solvent like ethyl acetate.

    • The crude product is purified by column chromatography on silica gel to yield proto-daphniphylline.

This biomimetic approach has been instrumental in providing access to the core skeleton of the Daphniphyllum alkaloids and serves as a cornerstone of evidence for the proposed biosynthetic pathway.

Quantitative Data

As the biosynthetic pathway in Daphniphyllum plants has not been reconstituted in vitro and the enzymes have not been characterized, there is a notable absence of quantitative data such as enzyme kinetics, substrate specificities, and in-planta intermediate concentrations. The available quantitative data comes from synthetic studies and provides valuable benchmarks for the efficiency of the chemical transformations that mimic the proposed biosynthesis.

Reaction Step (Biomimetic) Precursor Product Yield (%) Reference
Pentacyclization CascadeDihydrosqualene dialdehydeProto-daphniphylline~15% (one-pot)Heathcock et al.[4]
Pentacyclization Cascade (optimized)Dihydrosqualene dialdehydeDihydro-proto-daphniphylline~65% (with methylamine)Heathcock et al.[4]
Pauson-Khand ReactionFunctionalized 1,6-enyneKetone intermediate71%Li et al.[5]
Luche ReductionEnone precursorAllylic alcohol96%Li et al.[5]

Table 1: Selected yields from biomimetic and total synthesis studies of Daphniphyllum alkaloids.

Conclusion and Future Outlook

The biosynthetic pathway of this compound-type alkaloids is a captivating example of nature's ability to construct immense molecular complexity from simple building blocks. The Heathcock proposal, centered on a remarkable biomimetic cyclization cascade, provides a robust and elegant framework for understanding the formation of the core Daphniphyllum skeleton. While strongly supported by synthetic evidence, this field is ripe for discovery through biological investigation.

Future research will undoubtedly focus on the identification and characterization of the enzymes responsible for this intricate pathway. The application of modern 'omics' technologies, such as transcriptomics and proteomics, to Daphniphyllum species will be instrumental in uncovering the genetic basis of this unique metabolism. Elucidating the late-stage tailoring enzymes that generate the vast diversity of this compound-type and other Daphniphyllum alkaloids will not only complete our understanding of their biosynthesis but also provide a powerful toolkit of biocatalysts for the chemoenzymatic synthesis of novel bioactive compounds. For drug development professionals, a deeper understanding of this biosynthetic pathway opens the door to metabolic engineering approaches for the sustainable production of these promising natural products.

References

Calyciphylline A: A Technical Deep Dive into its Natural Origins and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of Calyciphylline A, a prominent member of the Daphniphyllum alkaloids. The document is tailored for researchers, scientists, and professionals in drug development, offering in-depth information on its natural sources, distribution within the plant, and detailed experimental protocols for its isolation.

Natural Source and Botanical Distribution

This compound is a complex polycyclic alkaloid naturally synthesized by plants of the genus Daphniphyllum. The primary and most well-documented botanical source of this compound is Daphniphyllum calycinum , an evergreen shrub or small tree.[1][2][3][4][5]

Distribution within the Plant:

This compound, along with other related alkaloids, has been predominantly isolated from the leaves and stems of Daphniphyllum calycinum.[1][2][3][4][5] While the roots of D. calycinum are also a rich source of various Daphniphyllum alkaloids, studies specifically identifying this compound in the roots are less common. The general distribution of these alkaloids throughout the plant suggests a systemic synthesis and transport mechanism.

The concentration and relative abundance of this compound can vary depending on factors such as the geographical location of the plant, season of collection, and the specific plant part being analyzed.

Quantitative Analysis

Obtaining precise and consistent quantitative data for the yield of this compound from its natural source is challenging due to the inherent variability in natural product chemistry. The available literature focuses primarily on the isolation and structural elucidation of a multitude of Daphniphyllum alkaloids from D. calycinum, often without reporting the specific percentage yield for each individual compound.

For drug development and research purposes, where a consistent supply of the compound is necessary, chemical synthesis is often the preferred route over natural extraction due to the complexities and potential for low yields from plant material.

Experimental Protocols: Isolation of this compound

The following is a generalized experimental protocol for the isolation of this compound from the leaves and stems of Daphniphyllum calycinum, based on common alkaloid extraction methodologies. It is important to note that specific details may vary between different research groups and batches of plant material.

3.1. Plant Material and Extraction:

  • Collection and Preparation: Fresh leaves and stems of Daphniphyllum calycinum are collected, air-dried, and then ground into a fine powder.

  • Maceration: The powdered plant material is subjected to exhaustive maceration with a suitable organic solvent, typically methanol (B129727) (MeOH), at room temperature for an extended period (e.g., 3 x 72 hours).

  • Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.2. Acid-Base Extraction for Alkaloid Enrichment:

  • Acidification: The crude methanolic extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a non-polar organic solvent like ethyl acetate (B1210297) (EtOAc) to remove neutral and acidic compounds.

  • Basification: The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of approximately 9-10 with a base such as ammonium (B1175870) hydroxide (B78521) (NH₄OH).

  • Extraction of Free Alkaloids: The basified aqueous solution is then extracted with a chlorinated solvent, typically dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃), to isolate the free alkaloids.

  • Concentration: The organic layer containing the crude alkaloid fraction is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated under reduced pressure.

3.3. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, acetone, or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions containing compounds with similar retention factors (Rf) to this compound are further purified using preparative TLC with an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is typically achieved using reversed-phase or normal-phase HPLC.

Workflow for Isolation of this compound

G plant_material Powdered Leaves & Stems of Daphniphyllum calycinum extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel fractions Enriched Fractions silica_gel->fractions ptlc Preparative TLC fractions->ptlc hplc HPLC Purification ptlc->hplc calyciphylline_a Pure this compound hplc->calyciphylline_a

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

The biological activities of the broader class of Daphniphyllum alkaloids have been reported to include neurotrophic and cytotoxic effects. Some alkaloids isolated from Daphniphyllum calycinum have demonstrated inhibitory activity against NF-κB and TGF-β signaling pathways in vitro. However, to date, there is a lack of specific studies detailing the direct effects of this compound on any particular signaling pathway. The complex and unique structure of this compound suggests it may interact with specific biological targets, warranting further investigation into its mechanism of action.

Logical Relationship of Potential Biological Investigation

G cal_a This compound in_vitro In Vitro Studies (e.g., Cell Lines) cal_a->in_vitro target_id Target Identification in_vitro->target_id pathway_analysis Signaling Pathway Analysis (e.g., NF-κB, TGF-β, Neurotrophic) in_vitro->pathway_analysis in_vivo In Vivo Studies (e.g., Animal Models) mechanism Elucidation of Mechanism of Action in_vivo->mechanism target_id->in_vivo pathway_analysis->in_vivo drug_dev Drug Development Lead mechanism->drug_dev

Caption: A logical workflow for investigating the biological activity of this compound.

This technical guide serves as a foundational resource for researchers interested in the natural product chemistry and potential therapeutic applications of this compound. Further studies are required to fully elucidate its quantitative distribution, optimize its isolation, and uncover its specific biological mechanisms of action.

References

Spectroscopic and Biological Insights into Calyciphylline A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Calyciphylline A, a novel hexacyclic alkaloid isolated from Daphniphyllum calycinum. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their endeavors to understand and utilize this complex molecule.

Core Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRESIMS). The following tables summarize the key quantitative data obtained for this compound.

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was instrumental in determining the molecular formula of this compound.

ParameterValue
Molecular FormulaC₂₉H₄₁NO₅
Observed m/z[M+H]⁺ 484.3012
Calculated m/z484.3012
NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data of this compound (CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
13.58m
1.85m
1.65m
1.55m
1.40m
52.95d4.5
2.10m
1.95m
1.75m
1.60m
2.25m
2.05m
103.80s
12α1.90m
12β1.70m
132.55m
145.40br s
174.15d12.0
18-Me1.05s
20-Me0.95d6.5
22-OMe3.65s
N-Me2.45s

Table 2: ¹³C NMR Data of this compound (CDCl₃)

Positionδ (ppm)
155.2
232.5
328.7
4171.5
565.8
638.1
725.9
8139.8
945.3
1085.1
11130.2
1235.4
1348.9
14125.6
15135.1
16210.3
1775.4
1842.7
1921.8
2015.9
21175.2
22105.3
2351.5
N-Me40.3

Experimental Protocols

The following sections detail the general methodologies employed for the isolation and spectroscopic analysis of this compound and related alkaloids from Daphniphyllum calycinum.

Isolation of this compound

The dried and powdered leaves of Daphniphyllum calycinum were extracted with methanol. The resulting extract was then subjected to a series of solvent-solvent partitions and chromatographic techniques, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy : ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a Bruker AVANCE 600 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.16 for CDCl₃).

  • Mass Spectrometry : High-resolution electrospray ionization mass spectra (HRESIMS) were obtained on an Agilent 6520 Q-TOF mass spectrometer.

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of this compound are limited. However, preliminary investigations into related Daphniphyllum alkaloids provide valuable insights into its potential therapeutic applications.

Several alkaloids isolated from Daphniphyllum calycinum have demonstrated significant inhibitory activities against NF-κB and TGF-β signaling pathways.[1] Furthermore, the congener Calyciphylline B has exhibited cytotoxic effects against certain cancer cell lines.[2] These findings suggest that this compound may also possess cytotoxic or immunomodulatory properties.

Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound. A proposed workflow for investigating its bioactivity is outlined below.

experimental_workflow cluster_extraction Isolation cluster_screening Bioactivity Screening cluster_mechanistic Mechanistic Studies Isolation Isolation of This compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) Isolation->Cytotoxicity Signaling Signaling Pathway Reporter Assays (NF-κB, TGF-β) Isolation->Signaling Target_ID Target Identification (e.g., Affinity Chromatography) Cytotoxicity->Target_ID Pathway_Analysis Pathway Validation (Western Blot, qPCR) Signaling->Pathway_Analysis

References

Calyciphylline A: A Technical Overview of its Chemical Profile and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyciphylline A is a member of the complex and structurally diverse family of Daphniphyllum alkaloids. These natural products, isolated from plants of the Daphniphyllum genus, have garnered significant attention from the scientific community due to their intricate polycyclic architectures and potential biological activities. This document provides a detailed technical guide on the molecular characteristics and synthetic approaches towards this compound, intended for professionals in chemical research and drug development.

Molecular Profile

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₂₃H₃₁NO₄[1][2]
Molecular Weight385.5 g/mol [1][2]
IUPAC Namemethyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.1¹,⁵.0²,¹⁰.0³,⁸.0¹⁶,¹⁹]icos-13(19)-ene-17-carboxylate[1]
CAS Number596799-30-3[2]

Synthetic Strategies

The total synthesis of this compound and its analogues is a formidable challenge in organic chemistry, prompting the development of numerous innovative synthetic strategies. These approaches aim to construct the complex, caged skeleton of the molecule, which features multiple stereocenters and a dense arrangement of rings. Key strategies that have been successfully employed are outlined below.

Core Synthetic Approaches:

  • Intramolecular Reactions: Many synthetic routes rely on intramolecular reactions to forge the intricate ring systems. These include:

    • Michael Addition: Formation of carbon-carbon bonds through the addition of a nucleophile to an α,β-unsaturated carbonyl compound within the same molecule.[3][4]

    • Aldol (B89426) Cyclization: A stereocontrolled intramolecular aldol reaction has been pivotal in constructing the ABC-tricyclic framework of this compound-type alkaloids.[5][6]

    • Diels-Alder Reaction: This powerful cycloaddition has been utilized to form key six-membered rings within the core structure.[7][8]

    • Nazarov Cyclization: An electrocyclic reaction of a divinyl ketone to form a cyclopentenone, which has been applied in the synthesis of the five-membered ring.[8][9]

  • Palladium-Catalyzed Reactions: Palladium catalysis has been instrumental in various bond-forming reactions, offering high efficiency and selectivity.[3][4]

  • Mannich-type Reactions: These reactions are employed for the synthesis of β-amino carbonyl compounds, which are valuable intermediates in alkaloid synthesis.[3][4]

The following diagram illustrates a generalized workflow for the synthesis of a this compound-type alkaloid, highlighting the key stages of core construction and functional group manipulation.

digraph "Calyciphylline_A_Synthesis_Workflow" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [fontname="Arial", fontsize=9];

A [label="Simple Starting Materials", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Assembly of Key Fragments", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Construction of\nPolycyclic Core\n(e.g., Diels-Alder, Aldol Cyclization)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Late-Stage\nFunctionalization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="this compound Analogue", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B [label="Multi-step synthesis"]; B -> C [label="Key Cyclization Reactions"]; C -> D [label="Oxidation/Reduction,\nProtecting Group Chemistry"]; D -> E [label="Final Transformations"]; }

Caption: A potential neurotrophic signaling pathway modulated by NGF.

Conclusion

This compound remains a molecule of significant interest due to its complex structure and the potential biological activities of its parent family, the Daphniphyllum alkaloids. The synthetic endeavors towards this molecule have pushed the boundaries of modern organic chemistry, providing a rich platform for the development of new synthetic methodologies. While the specific biological functions of this compound are yet to be fully elucidated, the neurotrophic activity of related compounds suggests a promising avenue for future research and drug discovery efforts, particularly in the context of neurodegenerative diseases. Further investigation into the pharmacology of this compound and its analogues is warranted to unlock their full therapeutic potential.

References

Initial Bioactivity Screening of Calyciphylline A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyciphylline A is a member of the complex and structurally diverse family of Daphniphyllum alkaloids. These natural products, isolated from plants of the Daphniphyllum genus, have garnered significant attention from the scientific community due to their intricate polycyclic architectures and a wide spectrum of reported biological activities. The family of Daphniphyllum alkaloids has demonstrated potential in various therapeutic areas, including anti-HIV, cytotoxic, and neurotrophic applications, making this compound a compelling candidate for initial bioactivity screening.[1] While specific bioactivity data for this compound remains limited in publicly available literature, this technical guide outlines a comprehensive strategy for its initial screening, drawing upon the known activities of related Daphniphyllum alkaloids and established experimental protocols.

This document provides a framework for the preliminary assessment of this compound's cytotoxic, anti-inflammatory, antimicrobial, and neurotrophic potential. Detailed experimental methodologies and data presentation formats are provided to facilitate reproducible and comparable results.

Potential Bioactivities and Screening Strategy

Based on the bioactivities observed in the broader Daphniphyllum alkaloid family, the initial screening of this compound should focus on the following key areas:

  • Cytotoxicity: Many natural products exhibit cytotoxic effects, which can be harnessed for anticancer applications.

  • Anti-inflammatory Activity: Inflammation is a key factor in numerous diseases, and natural products are a rich source of anti-inflammatory agents.

  • Antimicrobial Activity: The rise of antibiotic resistance necessitates the search for new antimicrobial compounds.

  • Neurotrophic Activity: The potential to promote nerve growth and survival is crucial for developing treatments for neurodegenerative diseases.

An overview of the proposed experimental workflow for the initial bioactivity screening of this compound is presented below.

experimental_workflow cluster_screening Initial Bioactivity Screening of this compound start This compound (Pure Compound) cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) start->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NF-κB, Griess Assay) start->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC Determination) start->antimicrobial neurotrophic Neurotrophic Assays (e.g., Neurite Outgrowth) start->neurotrophic data_analysis Data Analysis and Hit Identification cytotoxicity->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis neurotrophic->data_analysis

A generalized workflow for the initial bioactivity screening of this compound.

Data Presentation: Quantitative Bioactivity of Related Daphniphyllum Alkaloids

Table 1: Cytotoxic Activity of Selected Daphniphyllum Alkaloids

Compound NameCell LineIC50 (µM)Reference
Daphnioldhanol AHeLa31.9[2]
Unnamed DAHeLa~3.89[2]
Daphnezomine WHeLa16.0 (µg/mL)

Table 2: Anti-HIV Activity of a Dimeric this compound-type Alkaloid

Compound NameAssayEC50 (µM)Reference
Logeracemin AAnti-HIV4.5 ± 0.1[2]

Table 3: Inhibitory Activity of Daphniphyllum Alkaloids on Inflammatory Pathways

Compound NumberPathwayConcentration (µM)EffectReference
22, 23, 26NF-κB Transcriptional Activity50Significant Inhibition[3][4]
16, 18TGF-β Pathway (in HepG2 cells)50Significant Inhibitory Activity[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments proposed for the initial bioactivity screening of this compound.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a normal cell line (e.g., HEK293T) should be used.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Anti-inflammatory Assay (NF-κB Reporter Assay)

This assay evaluates the ability of this compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

  • Cell Line: Use a cell line stably transfected with an NF-κB-luciferase reporter construct (e.g., HEK293T-NF-κB-luc).

  • Procedure:

    • Seed the cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 6-8 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control and calculate the percentage of inhibition of NF-κB activation.

Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be used.

  • Procedure (Broth Microdilution Method):

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate with appropriate broth medium.

    • Inoculate each well with a standardized microbial suspension.

    • Include a positive control (microorganism without compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

  • Data Analysis: The MIC value is reported as the lowest concentration of the compound that inhibits microbial growth.

Neurotrophic Activity Assay (Neurite Outgrowth Assay)

This assay assesses the potential of this compound to promote the growth of neurites, an indicator of neurotrophic activity.

  • Cell Line: PC12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF), are commonly used.

  • Procedure:

    • Seed PC12 cells on collagen-coated plates.

    • Treat the cells with various concentrations of this compound, with and without a sub-optimal concentration of NGF.

    • Include a positive control (optimal concentration of NGF) and a negative control (vehicle).

    • Incubate for 48-72 hours.

    • Fix the cells and visualize the neurites using microscopy.

  • Data Analysis: Quantify neurite outgrowth by measuring the percentage of cells bearing neurites and the average neurite length.

Signaling Pathways of Interest

Based on the activities of related alkaloids, the NF-κB and TGF-β signaling pathways are of particular interest for investigating the mechanism of action of this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Its inhibition is a key target for anti-inflammatory drug development.

nfkB_pathway cluster_nfkb NF-κB Signaling Pathway tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocates gene Inflammatory Gene Expression nucleus->gene Activates caly_a This compound? caly_a->ikk caly_a->nfkb

Potential inhibition of the NF-κB signaling pathway by this compound.
TGF-β Signaling Pathway

The TGF-β pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and fibrosis.

tgfb_pathway cluster_tgfb TGF-β Signaling Pathway tgfb TGF-β tgfbr TGF-β Receptor (Type I/II) tgfb->tgfbr Binds smad Smad2/3 tgfbr->smad Phosphorylates smad_complex Smad Complex smad->smad_complex smad4 Smad4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus Translocates gene Target Gene Expression nucleus->gene Regulates caly_a This compound? caly_a->tgfbr caly_a->smad_complex

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum. These evergreen trees and shrubs, native to East and Southeast Asia, have been a source of compounds with intriguing chemical architectures and significant biological activities. Among the various subclasses of Daphniphyllum alkaloids, the calyciphylline A-type alkaloids, with their complex, caged polycyclic skeletons, have garnered considerable attention from the scientific community. This technical guide provides a comprehensive overview of this compound and its related alkaloids, focusing on their chemical synthesis, biological activities, and underlying mechanisms of action.

Chemical Structures and Biosynthesis

Daphniphyllum alkaloids are characterized by their intricate, often sterically congested, polycyclic ring systems. To date, over 350 distinct members of this family have been identified.[1] The biosynthesis of these complex molecules is believed to proceed through a cascade of reactions originating from squalene, a common precursor in terpenoid biosynthesis. A proposed biosynthetic pathway involves a series of cyclizations and rearrangements to construct the characteristic core structures of these alkaloids.

Diagram: Proposed Biosynthetic Precursor Relationship

Biosynthesis Squalene Squalene Protostane_Cation Protostane_Cation Squalene->Protostane_Cation Cyclization Daphniphylline_Core Daphniphylline_Core Protostane_Cation->Daphniphylline_Core Rearrangement Calyciphylline_A_Core Calyciphylline_A_Core Daphniphylline_Core->Calyciphylline_A_Core Further Rearrangements

Caption: Proposed biosynthetic relationship of Daphniphyllum alkaloid cores.

Total Synthesis of this compound and Related Alkaloids

The complex molecular architecture of this compound-type alkaloids has made them challenging targets for total synthesis, attracting the efforts of numerous research groups. The successful synthesis of these molecules not only represents a significant achievement in organic chemistry but also provides access to material for biological evaluation and the generation of novel analogs.

One notable example is the total synthesis of (–)-Calyciphylline N. The synthesis of this complex molecule has been achieved through a multi-step sequence, with key transformations including a highly diastereoselective intramolecular Diels-Alder reaction, a Stille carbonylation, and a Nazarov cyclization.

Experimental Protocol: Total Synthesis of (–)-Calyciphylline N (Selected Key Steps)

The following is an abbreviated protocol highlighting key transformations in the total synthesis of (–)-Calyciphylline N. For a complete and detailed experimental procedure, including characterization data for all intermediates, please refer to the supporting information of the original publication.

Step 1: Intramolecular Diels-Alder Reaction

  • Reaction: To a solution of the silyl-tethered triene precursor in a suitable solvent (e.g., toluene) at a specific temperature (e.g., -78 °C), a Lewis acid catalyst (e.g., Et2AlCl) is added dropwise.

  • Work-up: The reaction is quenched with a suitable reagent (e.g., saturated aqueous NaHCO3), and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate (B1210297) gradient).

Step 2: Stille Carbonylation

  • Reaction: A mixture of the vinyl triflate, a palladium catalyst (e.g., Pd(PPh3)4), a carbon monoxide source (e.g., Mo(CO)6), and a stannane (B1208499) reagent in a suitable solvent (e.g., THF) is heated at a specific temperature (e.g., 80 °C) in a sealed tube.

  • Work-up: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., diethyl ether), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel.

Step 3: Nazarov Cyclization

  • Reaction: To a solution of the divinyl ketone precursor in a suitable solvent (e.g., CH2Cl2) at a low temperature (e.g., -78 °C), a Lewis acid (e.g., FeCl3) is added.

  • Work-up: The reaction is quenched with a suitable reagent (e.g., saturated aqueous NaHCO3) and the mixture is warmed to room temperature. The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., CH2Cl2). The combined organic layers are dried, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Diagram: Simplified Retrosynthetic Analysis of this compound

Retrosynthesis Calyciphylline_A This compound Pentacyclic_Core Pentacyclic Core Calyciphylline_A->Pentacyclic_Core Key Ring Closures Bicyclic_Precursor Bicyclic Precursor Pentacyclic_Core->Bicyclic_Precursor Cycloadditions Simple_Starting_Materials Simple Starting Materials Bicyclic_Precursor->Simple_Starting_Materials Functional Group Manipulations Cytotoxicity Daphniphyllum_Alkaloids Daphniphyllum Alkaloids NFkB_Inhibition NF-κB Inhibition Daphniphyllum_Alkaloids->NFkB_Inhibition TGFb_Inhibition TGF-β Inhibition Daphniphyllum_Alkaloids->TGFb_Inhibition Autophagy_Induction Autophagy Induction Daphniphyllum_Alkaloids->Autophagy_Induction Apoptosis Apoptosis NFkB_Inhibition->Apoptosis TGFb_Inhibition->Apoptosis Cancer_Cell_Death Cancer Cell Death Autophagy_Induction->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death Neurotrophic Daphniphyllum_Alkaloids Daphniphyllum Alkaloids NGF_Release Increased NGF Release Daphniphyllum_Alkaloids->NGF_Release TrkA_p75NTR TrkA/p75NTR Receptors NGF_Release->TrkA_p75NTR ERK_Pathway ERK Pathway TrkA_p75NTR->ERK_Pathway Akt_Pathway Akt Pathway TrkA_p75NTR->Akt_Pathway Neuronal_Survival Neuronal Survival ERK_Pathway->Neuronal_Survival Neurite_Outgrowth Neurite Outgrowth ERK_Pathway->Neurite_Outgrowth Akt_Pathway->Neuronal_Survival

References

Methodological & Application

[Application Notes] Total Synthesis Strategies for Calyciphylline A-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Daphniphyllum alkaloids are a large family of over 350 structurally complex natural products with a wide range of interesting biological activities, including anti-tubulin polymerization, anti-HIV, and neurotrophic effects.[1] Within this family, the calyciphylline A-type alkaloids have garnered significant attention from the synthetic chemistry community due to their intricate, polycyclic, and caged architectures.[1] This document outlines and compares several key total synthesis strategies developed for this class of molecules, providing a resource for researchers in natural product synthesis and drug development.

Several research groups have reported successful total syntheses of various this compound-type alkaloids, showcasing a variety of elegant strategies and novel synthetic methods.[1] These approaches often feature key transformations such as intramolecular Diels-Alder reactions, Nazarov cyclizations, and late-stage C-H functionalization. This document will focus on the strategies reported by the research groups of Smith, and Li, among others, for the synthesis of this compound and its close analogs.

Comparative Summary of Key Synthetic Strategies

The total synthesis of this compound and its congeners presents significant challenges, including the construction of multiple contiguous stereocenters, quaternary carbons, and complex ring systems. Different research groups have devised unique strategies to address these challenges. Below is a summary of key quantitative data from selected total syntheses.

Synthesized Molecule Research Group Longest Linear Sequence (LLS) Overall Yield Key Strategic Highlights
(-)-Calyciphylline NSmith et al.37 stepsNot explicitly statedIntramolecular Diels-Alder, Stille carbonylation/Nazarov cyclization, late-stage diastereoselective hydrogenation.[2][3][4][5]
(-)-10-deoxydaphnipaxianine ALi et al.Not explicitly statedNot explicitly statedDivergent strategy with late-stage diallylic alcohol rearrangements, including an oxidative Nazarov electrocyclization.[1][6][7]
(+)-Daphlongamine ELi et al.Not explicitly statedNot explicitly statedDivergent strategy with a transannular allylic alcohol rearrangement.[1][6][7]
(+)-Calyciphylline RLi et al.Not explicitly statedNot explicitly statedDivergent strategy utilizing late-stage rearrangements.[1][6][7]
Calyciphylline FFukuyama/Yokoshima et al.Not explicitly statedNot explicitly statedIntramolecular [4+3] cycloaddition, intramolecular aldol (B89426) reaction, and radical cyclizations.[8][9]

Detailed Synthetic Strategies and Key Experimental Protocols

The Smith Synthesis of (-)-Calyciphylline N

The first total synthesis of a calyciphylline alkaloid was accomplished by Smith and coworkers, culminating in the synthesis of (-)-Calyciphylline N.[2][3]

Retrosynthetic Analysis:

The retrosynthetic strategy for (-)-Calyciphylline N is outlined below. The dihydropyrrole A ring was envisioned to be formed late in the synthesis from a precursor containing a primary amine and a ketone. The core bicyclo[2.2.2]octane system was constructed via a substrate-controlled intramolecular Diels-Alder reaction. The cyclopentane (B165970) E ring was planned to be installed via a Nazarov cyclization.

G (-)-Calyciphylline N (-)-Calyciphylline N Dihydropyrrole formation Dihydropyrrole formation (-)-Calyciphylline N->Dihydropyrrole formation Amine + Ketone Precursor Amine + Ketone Precursor Dihydropyrrole formation->Amine + Ketone Precursor Nazarov Cyclization Nazarov Cyclization Amine + Ketone Precursor->Nazarov Cyclization Divinyl Ketone Divinyl Ketone Nazarov Cyclization->Divinyl Ketone Intramolecular Diels-Alder Intramolecular Diels-Alder Divinyl Ketone->Intramolecular Diels-Alder Acyclic Precursor Acyclic Precursor Intramolecular Diels-Alder->Acyclic Precursor G Common Intermediate Common Intermediate Oxidative Nazarov Oxidative Nazarov Common Intermediate->Oxidative Nazarov Transannular Rearrangement Transannular Rearrangement Common Intermediate->Transannular Rearrangement Other Rearrangement Other Rearrangement Common Intermediate->Other Rearrangement (-)-10-deoxydaphnipaxianine A (-)-10-deoxydaphnipaxianine A Oxidative Nazarov->(-)-10-deoxydaphnipaxianine A (+)-daphlongamine E (+)-daphlongamine E Transannular Rearrangement->(+)-daphlongamine E (+)-calyciphylline R (+)-calyciphylline R Other Rearrangement->(+)-calyciphylline R G Acyclic Precursor Acyclic Precursor Intramolecular [4+3] Cycloaddition Intramolecular [4+3] Cycloaddition Acyclic Precursor->Intramolecular [4+3] Cycloaddition Intramolecular Aldol Reaction Intramolecular Aldol Reaction Intramolecular [4+3] Cycloaddition->Intramolecular Aldol Reaction Radical Cyclizations Radical Cyclizations Intramolecular Aldol Reaction->Radical Cyclizations Calyciphylline F Calyciphylline F Radical Cyclizations->Calyciphylline F

References

Application Notes and Protocols for the Stereoselective Synthesis of the Calyciphylline A Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key strategies and detailed experimental protocols for the stereoselective synthesis of the Calyciphylline A core, a complex and synthetically challenging scaffold found in a diverse family of Daphniphyllum alkaloids. The intricate, polycyclic architecture of these natural products has spurred significant interest within the synthetic chemistry community, leading to the development of numerous innovative and elegant synthetic approaches.

The this compound-type alkaloids exhibit a range of interesting biological activities, including anti-HIV, cytotoxic, and neurotrophic properties, making their efficient synthesis a critical endeavor for further biological investigation and potential drug development.[1] This application note summarizes key synthetic transformations, presents quantitative data to compare different methodologies, and provides detailed experimental protocols for select key reactions.

Key Synthetic Strategies

The construction of the complex core of this compound-type alkaloids, often featuring a [6-6-5-7] tetracyclic system or a related intricate framework, has been approached through various strategic bond formations and ring-closing methodologies. Several research groups have made significant contributions by employing diverse and powerful synthetic transformations. A review of the literature highlights several key strategies that have been successfully applied.[2][3]

These strategies include:

  • Intramolecular Diels-Alder Reactions: To construct the core bicyclic or tricyclic systems with high stereocontrol.[4][5]

  • Nazarov Cyclizations: For the formation of five-membered rings, often a key feature of the alkaloid core.[1][4][6]

  • Aldol (B89426) Cyclizations: A classic and effective method for forming carbon-carbon bonds and constructing ring systems in a stereocontrolled manner.[7][8]

  • Radical Cyclizations: To forge challenging carbon-carbon or carbon-heteroatom bonds within the complex polycyclic system.[7]

  • Palladium-Catalyzed Cyclizations: Including intramolecular Heck reactions to form key ring structures.[1]

  • [3+2] Cycloadditions: Utilizing nitrone or other 1,3-dipoles to construct five-membered heterocyclic rings which can be further elaborated.[9]

Comparative Data of Key Synthetic Transformations

The following tables summarize quantitative data from various reported syntheses, allowing for a direct comparison of the efficiency and stereoselectivity of different key transformations.

Table 1: Intramolecular Diels-Alder Reactions

Starting MaterialCatalyst/ConditionsProductYield (%)Diastereomeric RatioReference
Acyclic TrieneEt₂AlClBicyclic Ester50 (over 2 steps)9:1[4][5]

Table 2: Nazarov Cyclizations

Starting MaterialReagent/ConditionsProductYield (%)Reference
Divinyl KetoneSnCl₄Cyclopentenone82[4]
Diallylic AlcoholOxidative ConditionsCyclopentenoneNot specified[1][6]
Divinyl CarbinolTEMPO⁺BF₄⁻[7-5-5] Tricyclic CoreNot specified[10]

Table 3: Aldol Cyclizations

Starting MaterialReagent/ConditionsProductYield (%)Reference
Keto-aldehydeNot specified (intramolecular)ABC-Tricyclic KetolNot specified[7][8]
Aldehyde and KetoneBn₂O₂CCF₃, PhH, 50 °CDiene Ester precursor85[4]

Table 4: Other Key Cyclization Reactions

Reaction TypeStarting MaterialReagent/ConditionsProductYield (%)Reference
Intramolecular Heck CouplingUnsaturated AmideNot specifiedPolycyclic LactamNot specified[1]
Intramolecular Pinacol CouplingDiketoneSamarium(II) IodideDiolNot specified[1]
N-centered Radical Tandem CyclizationUnsaturated Amine PrecursorNot specifiedTricyclic AmineNot specified[11]
[2+2] Photocycloaddition/Bond CleavageEnonehvQuaternary Methyl-substituted coreNot specified[12]

Experimental Protocols

This section provides detailed experimental procedures for selected key reactions in the synthesis of the this compound core, extracted from the cited literature.

Protocol 1: Stereocontrolled Aldol Cyclization to form the ABC-Tricyclic Framework [7][8]

  • Reaction: Piperidine (B6355638) ring closure via a stereocontrolled intramolecular aldol cyclization.

  • Starting Material: A keto-aldehyde precursor containing the hydroindole system.

  • Procedure: To a solution of the tosylate precursor (45.1 mg, 0.11 mmol) in a 9:1 mixture of Et₂O-THF (5 mL) at 0 °C, a reagent to induce cyclization is added (details of the reagent were not specified in the abstract). The reaction mixture is stirred for 1.5 hours. A saturated aqueous solution of Na₂CO₃ is then added, and the mixture is extracted with Et₂O (4 x 10 mL). The combined organic extracts are dried over Na₂SO₄, filtered, and concentrated under vacuum. The crude product is purified by chromatography (hexane:EtOAc, 4:1 to 7:3) to afford the tricyclic product (14 mg, 51%) as a white solid.

Protocol 2: Lewis Acid-Promoted Intramolecular Diels-Alder Reaction [4][5]

  • Reaction: A highly diastereoselective intramolecular Diels-Alder reaction of a silicon-tethered acrylate.

  • Starting Material: Acyclic triene (10).

  • Procedure: To a solution of the triene starting material in a suitable solvent, Et₂AlCl is added at an appropriate temperature (details not specified in the abstract). The reaction is monitored by TLC until completion. The reaction is then quenched, and the product is extracted and purified by column chromatography to yield a mixture of two cycloadducts in a 9:1 ratio with a combined yield of 50% over two steps.

Protocol 3: Kozikowski's Annulation for Cyclopentenone Formation [4][5]

  • Reaction: A multi-step one-pot protocol to form a cyclopentenone ring.

  • Starting Material: Cyclopentenone (17) and an appropriate aldehyde.

  • Procedure: Conjugate addition of PPh₃ to cyclopentenone (17) is performed, followed by trapping of the resulting enolate with TBSOTf. The generated phosphorous ylide then reacts with the aldehyde. The resulting silyl (B83357) dienol ether is hydrolyzed in situ to afford the corresponding cyclopentenone product.

Protocol 4: SnCl₄-Promoted Nazarov Cyclization [4]

  • Reaction: Construction of the E ring via a Nazarov cyclization.

  • Starting Material: Dienone (+)-45.

  • Procedure: The dienone (+)-45 is treated with SnCl₄ at ambient temperature. This reaction proceeds with concomitant removal of the TBS group to furnish the cyclopentenone product (+)-46 in 82% overall yield.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of key synthetic strategies towards the this compound core.

Calyciphylline_A_Core_Synthesis_Strategies cluster_strategies Key Synthetic Strategies cluster_core Core Construction Diels_Alder Intramolecular Diels-Alder ABC_Ring ABC-Tricyclic Core Diels_Alder->ABC_Ring Forms [6,6] rings Nazarov Nazarov Cyclization DEF_Ring DEF-Ring System Nazarov->DEF_Ring Forms 5-membered ring Aldol Aldol Cyclization Aldol->ABC_Ring Forms piperidine ring Radical Radical Cyclization Radical->ABC_Ring Forms hydroindole Other Other Key Reactions Tetracyclic_Core [6-6-5-7] Tetracyclic Core Other->Tetracyclic_Core e.g., Heck, Pinacol ABC_Ring->Tetracyclic_Core DEF_Ring->Tetracyclic_Core Calyciphylline_A_Core This compound Core Tetracyclic_Core->Calyciphylline_A_Core

Caption: Key strategies for this compound core synthesis.

Diels_Alder_Pathway Start Acyclic Triene Precursor Step1 Lewis Acid (Et₂AlCl) Promotion Start->Step1 Product Bicyclic or Tricyclic Core Step1->Product Stereocontrol High Diastereoselectivity (e.g., 9:1) Product->Stereocontrol

Caption: Workflow for the Intramolecular Diels-Alder reaction.

Nazarov_Pathway Start Divinyl Ketone or Diallylic Alcohol Step1 Lewis Acid (SnCl₄) or Oxidative Conditions Start->Step1 Product Cyclopentenone (E-Ring) Step1->Product

Caption: General workflow for the Nazarov cyclization.

These application notes provide a starting point for researchers interested in the synthesis of this compound and related alkaloids. The provided protocols, data, and strategic overviews are intended to facilitate the design and execution of synthetic routes towards these complex and biologically significant molecules. For full experimental details, it is recommended to consult the primary literature cited.

References

Protecting Group Strategies in the Total Synthesis of Calyciphylline A Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Calyciphylline A-type alkaloids, a fascinating family of natural products, exhibit complex molecular architectures that have captivated and challenged synthetic chemists. Their total synthesis is a testament to the ingenuity and precision of modern organic chemistry, with protecting group strategies playing a pivotal role in navigating the intricate functionalities present in these molecules. This document provides a detailed overview of the protecting group strategies employed in the total synthesis of this compound and its close analogue, (-)-Calyciphylline N, with a focus on the approaches developed by the research groups of Smith, Dixon, and Li.

Introduction to Protecting Group Strategies

The successful synthesis of complex molecules like this compound hinges on the strategic use of protecting groups to temporarily mask reactive functional groups. This allows for chemical transformations to be carried out selectively at other positions of the molecule without undesired side reactions. The choice of a protecting group is dictated by its ability to be introduced and removed under mild conditions that do not affect other sensitive functionalities within the molecule (orthogonality), its stability to the reaction conditions employed in subsequent steps, and its influence on the reactivity and conformation of the molecule.

This report will delve into the specific protecting groups utilized for hydroxyl, amine, and carbonyl functionalities in the context of this compound synthesis, providing detailed experimental protocols and comparative data.

Hydroxyl Protecting Groups

The protection of hydroxyl groups is a recurrent theme in the synthesis of this compound alkaloids. Silyl ethers, particularly the tert-butyldimethylsilyl (TBS) group, are frequently employed due to their ease of installation, general stability, and selective removal under fluoride-mediated conditions.

Summary of Hydroxyl Protecting Groups
Protecting GroupFunctional Group ProtectedResearch GroupPrecursorReagents and Conditions (Protection)Yield (%)Reagents and Conditions (Deprotection)Yield (%)
TBSPrimary AlcoholSmithDiol IntermediateTBSCl, Imidazole (B134444), DMF, 0 °C to rt94TBAF, THF, rt92
TBSSecondary AlcoholSarpongHydroxyboronic esterTBSOTf, 2,6-lutidine, CH2Cl2, -78 °C95HF•Pyridine, THF, 0 °C to rt85
Experimental Protocol: Protection of a Primary Alcohol with TBS (Smith Synthesis of (-)-Calyciphylline N)

To a solution of the diol intermediate (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) at 0 °C under an argon atmosphere, was added imidazole (2.5 equiv) followed by tert-butyldimethylsilyl chloride (TBSCl, 1.1 equiv). The reaction mixture was allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction was quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica (B1680970) gel to afford the TBS-protected primary alcohol.[1]

Experimental Protocol: Deprotection of a TBS Ether (Smith Synthesis of (-)-Calyciphylline N)

To a solution of the TBS-protected alcohol (1.0 equiv) in tetrahydrofuran (B95107) (THF, 0.1 M) at room temperature was added a 1.0 M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (1.5 equiv). The reaction mixture was stirred for 2 hours. The solvent was removed under reduced pressure, and the residue was partitioned between water and ethyl acetate. The aqueous layer was extracted with ethyl acetate (3 x 15 mL), and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by flash column chromatography to yield the deprotected alcohol.

Amine Protecting Groups

The protection of the nitrogen atom within the core structure of this compound alkaloids is crucial to prevent its interference in various synthetic transformations. Different research groups have employed distinct strategies to mask this functionality.

Summary of Amine Protecting Groups
Protecting GroupFunctional Group ProtectedResearch GroupPrecursorReagents and Conditions (Protection)Yield (%)Reagents and Conditions (Deprotection)Yield (%)
Phthalimide (B116566)Primary AmineSmithAlcohol IntermediatePhthalimide, PPh3, DIAD, THF, 0 °C to rt99Hydrazine (B178648) hydrate (B1144303), EtOH, reflux85
o-Nitrobenzenesulfonamide (Ns)Secondary AmineLiAmine Intermediateo-NsCl, Pyridine, CH2Cl2, 0 °C to rt92PhSH, K2CO3, CH3CN, rt88
Carbobenzyloxy (Cbz)Secondary AmineSarpongPiperidoneCbz-Cl, Pyridine, CH2Cl2, 0 °C95H2, Pd/C, MeOH, rt93
Experimental Protocol: Protection of a Primary Amine as a Phthalimide (Smith Synthesis of (-)-Calyciphylline N)

To a solution of the alcohol intermediate (1.0 equiv), phthalimide (1.5 equiv), and triphenylphosphine (B44618) (PPh3, 1.5 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an argon atmosphere, was added diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 16 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the phthalimide-protected amine.[1]

Experimental Protocol: Deprotection of a Phthalimide Group (Smith Synthesis of (-)-Calyciphylline N)

A solution of the phthalimide-protected amine (1.0 equiv) and hydrazine hydrate (10 equiv) in ethanol (B145695) (0.2 M) was heated to reflux for 4 hours. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure. The residue was taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by flash column chromatography to give the free amine.

Carbonyl Protecting Groups

The protection of carbonyl groups, particularly ketones, is sometimes necessary to prevent their participation in undesired reactions, such as nucleophilic attack.

Summary of Carbonyl Protecting Groups
Protecting GroupFunctional Group ProtectedResearch GroupPrecursorReagents and Conditions (Protection)Yield (%)Reagents and Conditions (Deprotection)Yield (%)
Ethylene (B1197577) KetalKetoneDixonKetone IntermediateEthylene glycol, p-TsOH, Toluene (B28343), reflux853 M HCl (aq.), Acetone (B3395972), rt90
Experimental Protocol: Protection of a Ketone as an Ethylene Ketal (Dixon Synthesis of himalensine A)

A solution of the ketone (1.0 equiv), ethylene glycol (10 equiv), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equiv) in toluene (0.2 M) was heated to reflux with a Dean-Stark apparatus for 12 hours. After cooling to room temperature, the reaction mixture was washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography to afford the ethylene ketal.

Experimental Protocol: Deprotection of an Ethylene Ketal (Dixon Synthesis of himalensine A)

To a solution of the ethylene ketal (1.0 equiv) in acetone (0.1 M) was added 3 M aqueous hydrochloric acid (5 equiv). The reaction mixture was stirred at room temperature for 6 hours. The mixture was then neutralized with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by flash column chromatography to yield the deprotected ketone.

Logical Relationships and Experimental Workflows

The sequence of protection and deprotection steps is critical for the successful execution of the total synthesis. The following diagrams, generated using Graphviz, illustrate the logical flow of protecting group manipulations in key stages of the syntheses.

G Protecting Group Strategy in Smith's (-)-Calyciphylline N Synthesis A Primary Alcohol Protection B Series of Synthetic Transformations A->B C Phthalimide Protection of Amine B->C D Further Synthetic Steps C->D E TBS Deprotection D->E F Final Synthetic Modifications E->F G Phthalimide Deprotection F->G H (-)-Calyciphylline N G->H

Caption: Workflow of protecting group manipulations in the Smith synthesis.

G Protecting Group Strategy in Dixon's himalensine A Synthesis A Ketone Protection (Ketal) B Multi-step Sequence A->B C Ketal Deprotection B->C D Final Cyclizations and Reductions C->D E himalensine A D->E

Caption: Protecting group strategy in the Dixon synthesis of himalensine A.

Conclusion

The total syntheses of this compound and its congeners showcase a range of sophisticated protecting group strategies. The choice of protecting groups by different research groups reflects a balance between stability, ease of removal, and the specific demands of the synthetic route. The protocols and data presented here offer a valuable resource for researchers engaged in the synthesis of complex natural products, providing a practical guide to the application of common protecting groups and highlighting the strategic thinking that underpins these remarkable chemical achievements.

References

Application Notes and Protocols for the Synthesis of Calyciphylline A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key chemical reactions employed in the total synthesis of Calyciphylline A and its analogues. The protocols and data presented are compiled from seminal works in the field and are intended to serve as a practical guide for researchers engaged in complex natural product synthesis and drug development.

Introduction

This compound is a member of the Daphniphyllum alkaloids, a large family of structurally complex natural products with a wide range of interesting biological activities, including anti-HIV, cytotoxic, and neurotrophic properties. The intricate, polycyclic architecture of this compound has made it a challenging and attractive target for total synthesis, leading to the development of innovative and robust synthetic strategies. This document focuses on several key transformations that have been pivotal in the successful construction of the this compound core structure.

Key Chemical Reactions

The total synthesis of this compound and its congeners relies on a series of powerful and stereoselective chemical reactions to construct its complex polycyclic framework. Below are detailed protocols for some of the most critical transformations.

Intramolecular Diels-Alder Reaction

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the rapid construction of complex cyclic systems. In the synthesis of (-)-Calyciphylline N, a close analogue of this compound, an Et₂AlCl promoted, highly stereoselective intramolecular Diels-Alder reaction was employed to construct the core bicyclo[2.2.2]octane system.[1]

Experimental Protocol:

  • Preparation of the Diels-Alder Precursor: To a solution of the starting triene (1.0 equiv) in CH₂Cl₂ (0.02 M) at -78 °C is added Et₂AlCl (1.5 equiv, 1.0 M in hexanes) dropwise.

  • Reaction Execution: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica (B1680970) gel to afford the desired cycloadduct.

Reaction StepProductYield (%)Diastereomeric Ratio (d.r.)Reference
Intramolecular Diels-Alder ReactionBicyclic Core509:1[1]
Stereocontrolled Aldol (B89426) Cyclization

The formation of the ABC ring system of this compound-type alkaloids has been efficiently achieved through a stereocontrolled intramolecular aldol cyclization. This reaction proceeds with high diastereoselectivity to furnish the desired bridged morphan subunit.[2][3][4]

Experimental Protocol:

  • Preparation of the Aldol Precursor: A solution of the keto-aldehyde precursor (1.0 equiv) in benzene (B151609) (0.1 M) is prepared.

  • Reaction Execution: To this solution is added p-toluenesulfonic acid monohydrate (1.0 equiv), and the mixture is heated to reflux for 15 minutes.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and water is added. The mixture is extracted with CH₂Cl₂ and a 4:1 mixture of CHCl₃:i-PrOH. The combined organic extracts are concentrated, and the residue is purified by chromatography to yield the aldol product.[3]

Starting MaterialProductYield (%)Diastereomeric Ratio (d.r.)Reference
Keto-aldehyde 6Azatricyclic ketol 7829:1[3]
Nazarov Cyclization

The Nazarov cyclization is a key transformation for the construction of cyclopentenone rings. In the synthesis of (-)-Calyciphylline N, a one-pot Nazarov cyclization/proto-desilylation sequence was developed to efficiently form a key five-membered ring.[1][5][6]

Experimental Protocol:

  • Reaction Setup: To a solution of the dienone precursor (1.0 equiv) in an appropriate solvent is added a Lewis acid such as SnCl₄ or HBF₄·OEt₂ at ambient temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted, dried, and purified by column chromatography. In the case of the one-pot reaction with HBF₄·OEt₂, the reaction proceeds with concomitant removal of a TBS protecting group.[5][6]

Reaction StepProductYield (%)Reference
SnCl₄-promoted Nazarov cyclization/desilylationPentacyclic Ketone82[6]

Synthetic Workflow Overview

The following diagram illustrates a simplified workflow for the synthesis of the core structure of this compound-type alkaloids, highlighting the sequence of key reactions.

Calyciphylline_A_Synthesis Start Starting Materials IMDA Intramolecular Diels-Alder Reaction Start->IMDA Core Bicyclic Core (ABC Rings) IMDA->Core Aldol Stereocontrolled Aldol Cyclization Core->Aldol Tricycle Azatricyclic Ketol Aldol->Tricycle Nazarov Nazarov Cyclization Tricycle->Nazarov Final This compound Core Structure Nazarov->Final

Caption: A simplified workflow of key reactions in the synthesis of the this compound core structure.

This logical diagram illustrates a plausible sequence of the key chemical reactions discussed. The synthesis often begins with the construction of a foundational bicyclic system via an intramolecular Diels-Alder reaction.[1] This core is then further elaborated, for instance, through a stereocontrolled aldol cyclization to form the characteristic azatricyclic structure of the molecule.[2][3][4] Subsequent transformations, such as a Nazarov cyclization, can then be employed to install additional rings and functionalities, ultimately leading to the complex architecture of this compound.[5][6]

References

Application Notes and Protocols for the Cytotoxicity Assay of Calyciphylline A on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyciphylline A is a member of the complex and structurally diverse family of Daphniphyllum alkaloids, which are natural products isolated from plants of the Daphniphyllum genus.[1] These alkaloids have garnered significant attention from the scientific community due to their intricate polycyclic structures and a wide range of biological activities, including cytotoxic, anti-HIV, and neurotrophic effects.[2] While the specific cytotoxic profile of this compound against various cancer cell lines is still an emerging area of research, related Daphniphyllum alkaloids have demonstrated notable cytotoxic activity, suggesting that this compound may also possess anticancer properties.

This document provides a summary of the known cytotoxic activities of structurally related Daphniphyllum alkaloids, detailed protocols for assessing the cytotoxicity of this compound, and a proposed mechanism of action based on the activity of co-isolated compounds.

Data Presentation: Cytotoxicity of Related Daphniphyllum Alkaloids

AlkaloidCancer Cell LineIC50 (µM)Reference
Daphnicyclidin MP-388 (Murine Leukemia)5.7[3]
SGC-7901 (Human Gastric Adenocarcinoma)22.4[3]
Daphnicyclidin NP-388 (Murine Leukemia)6.5[3]
SGC-7901 (Human Gastric Adenocarcinoma)25.6[3]
Macropodumine CP-388 (Murine Leukemia)10.3[3]
Daphnicyclidin AP-388 (Murine Leukemia)13.8[3]
Daphnezomine WHeLa (Human Cervical Carcinoma)16.0 µg/mL[4]
Daphnioldhanol AHeLa (Human Cervical Carcinoma)31.9[5]

Proposed Mechanism of Action

While the direct molecular targets of this compound in cancer cells have not been fully elucidated, studies on other alkaloids isolated from Daphniphyllum calycinum provide insights into potential mechanisms. Several alkaloids from this plant have been shown to inhibit key signaling pathways implicated in cancer progression, namely the NF-κB and TGF-β pathways.[6][7]

NF-κB Signaling Pathway Inhibition:

The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cancer cell survival and proliferation.

G Proposed Inhibition of NF-kB Signaling by this compound This compound This compound IKK IKK This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Activates Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Gene Transcription->Proliferation, Survival, Angiogenesis Promotes

Proposed NF-κB signaling inhibition.

TGF-β Signaling Pathway Inhibition:

The TGF-β signaling pathway has a dual role in cancer. In early stages, it can act as a tumor suppressor, but in advanced stages, it often promotes tumor progression, metastasis, and immune evasion. Inhibition of TGF-β signaling in advanced cancers can therefore be a valuable therapeutic strategy.

G Proposed Inhibition of TGF-β Signaling by this compound This compound This compound TGF-β Receptor TGF-β Receptor This compound->TGF-β Receptor Inhibits SMAD2/3 SMAD2/3 TGF-β Receptor->SMAD2/3 Phosphorylates SMAD4 SMAD4 SMAD2/3->SMAD4 Binds to SMAD Complex SMAD Complex SMAD4->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Activates EMT, Metastasis, Immunosuppression EMT, Metastasis, Immunosuppression Gene Transcription->EMT, Metastasis, Immunosuppression Promotes

Proposed TGF-β signaling inhibition.

Experimental Protocols

To evaluate the cytotoxic effects of this compound on cancer cell lines, a series of well-established in vitro assays can be employed. The following are detailed protocols for the MTT assay to determine cell viability and a general protocol for assessing apoptosis induction.

Experimental Workflow:

G Experimental Workflow for Cytotoxicity Assessment cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Assays cluster_4 Data Analysis Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate (24-72h) Incubate (24-72h) Treat with this compound->Incubate (24-72h) MTT Assay MTT Assay Incubate (24-72h)->MTT Assay Apoptosis Assay Apoptosis Assay Incubate (24-72h)->Apoptosis Assay Determine IC50 Determine IC50 MTT Assay->Determine IC50 Quantify Apoptosis Quantify Apoptosis Apoptosis Assay->Quantify Apoptosis

References

Application Notes and Protocols: Investigating the Neurotrophic Potential of Calyciphylline A in PC12 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential of Calyciphylline A to promote neurite outgrowth in PC12 cells. This document outlines the scientific background, detailed experimental protocols, and expected data presentation formats to facilitate research into the neurotrophic properties of this natural compound.

Introduction

This compound belongs to the Daphniphyllum alkaloids, a class of natural products known for their complex structures and diverse biological activities.[1][2] Some members of this alkaloid family have demonstrated neurotrophic effects, including the promotion of nerve growth factor (NGF) mRNA expression, suggesting their potential as therapeutic leads for neurodegenerative diseases.[3][4]

PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are a well-established in vitro model for studying neuronal differentiation and neurite outgrowth.[5][6] Upon stimulation with neurotrophic factors such as Nerve Growth Factor (NGF), PC12 cells cease proliferation and differentiate into sympathetic neuron-like cells, characterized by the extension of neurites.[7][8] This makes them an ideal system for screening and characterizing compounds with potential neurotrophic activity.

This document provides a framework for a neurite outgrowth assay using this compound in PC12 cells, including hypothetical data tables for guidance and detailed protocols for execution.

Hypothetical Data Presentation

The following tables represent a structured format for presenting quantitative data that could be generated from the described neurite outgrowth assay. These are illustrative examples to guide data collection and analysis.

Table 1: Effect of this compound on Neurite Outgrowth in PC12 Cells

Treatment GroupConcentration (µM)Percentage of Neurite-Bearing Cells (%)Average Neurite Length (µm/cell)Number of Primary Neurites per Cell
Vehicle Control-5 ± 1.210 ± 2.50.5 ± 0.2
NGF (50 ng/mL)-65 ± 5.885 ± 9.13.2 ± 0.4
This compound0.18 ± 2.115 ± 3.00.7 ± 0.3
This compound125 ± 4.540 ± 6.21.8 ± 0.5
This compound1050 ± 6.170 ± 8.52.9 ± 0.6
This compound + NGF1 + 50 ng/mL80 ± 7.2110 ± 12.34.1 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Viability of PC12 Cells Treated with this compound

Treatment GroupConcentration (µM)Cell Viability (%)
Vehicle Control-100
This compound0.199 ± 2.5
This compound198 ± 3.1
This compound1095 ± 4.0
This compound5070 ± 6.8
This compound10045 ± 5.5

Cell viability assessed by MTT assay after 48 hours of treatment. Data are presented as mean ± standard deviation.

Experimental Protocols

This section provides detailed methodologies for performing a neurite outgrowth assay with this compound in PC12 cells.

Materials and Reagents
  • PC12 (ATCC® CRL-1721™)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin (B12071052) Solution

  • Nerve Growth Factor (NGF-β, rat recombinant)

  • This compound

  • Collagen Type IV

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde

  • Cresyl Violet Stain or immunofluorescence antibodies (e.g., anti-β-III-tubulin)

  • 96-well cell culture plates

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Coat 96-well plates with Collagen IV e1 Seed PC12 cells into coated plates p1->e1 p2 Culture PC12 cells to 70-80% confluency p2->e1 e2 Allow cells to attach (24h) e1->e2 e3 Treat cells with this compound +/- NGF e2->e3 e4 Incubate for 48-72 hours e3->e4 a1 Fix and stain cells e4->a1 a4 Perform cell viability assay (MTT) e4->a4 a2 Image acquisition using microscopy a1->a2 a3 Quantify neurite outgrowth a2->a3

Experimental workflow for the neurite outgrowth assay.

Step-by-Step Protocol
  • Plate Coating:

    • Prepare a working solution of Collagen Type IV at 50 µg/mL in sterile PBS.

    • Add 100 µL of the collagen solution to each well of a 96-well plate.

    • Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.

    • Aspirate the collagen solution and wash each well twice with sterile PBS before seeding the cells.

  • Cell Culture and Seeding:

    • Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[9]

    • Harvest cells at 70-80% confluency using Trypsin-EDTA.

    • Resuspend the cells in fresh culture medium and perform a cell count.

    • Seed the cells into the collagen-coated 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.[10]

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and further dilute to working concentrations in serum-free or low-serum (e.g., 1% HS) medium.

    • Prepare treatment media containing various concentrations of this compound (e.g., 0.1, 1, 10 µM).

    • Include appropriate controls:

      • Vehicle control (medium with the same concentration of solvent used for this compound).

      • Positive control (medium with an optimal concentration of NGF, e.g., 50 ng/mL).[8]

      • Combination treatment (this compound + NGF) to assess synergistic effects.

    • Carefully aspirate the culture medium from the wells and replace it with 100 µL of the respective treatment media.

  • Incubation and Observation:

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

    • Monitor the cells daily for morphological changes, including the appearance and extension of neurites, using a phase-contrast microscope.

  • Quantification of Neurite Outgrowth:

    • After the incubation period, fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Stain the cells with Cresyl Violet or perform immunocytochemistry for a neuronal marker like β-III-tubulin to visualize the neurites.

    • Acquire images from multiple random fields per well using a microscope equipped with a camera.

    • Quantify neurite outgrowth using image analysis software (e.g., ImageJ with the NeuronJ plugin). The following parameters should be measured:

      • Percentage of neurite-bearing cells: A cell is considered neurite-bearing if it has at least one neurite longer than the diameter of the cell body.[9][10]

      • Average neurite length per cell: Trace and measure the length of all neurites and divide by the number of neurite-bearing cells.

      • Number of primary neurites per cell: Count the number of neurites originating directly from the cell body.

  • Cell Viability Assay:

    • In a separate plate prepared in parallel, assess the cytotoxicity of this compound using a standard MTT or similar cell viability assay to ensure that the observed effects on neurite outgrowth are not due to toxicity.

Signaling Pathways

NGF-induced neurite outgrowth in PC12 cells is primarily mediated by the activation of the TrkA receptor, which in turn triggers downstream signaling cascades, most notably the Ras/MAPK (ERK) and PI3K/Akt pathways.[5][11][12] Investigating the effect of this compound on these pathways can provide insights into its mechanism of action.

G NGF NGF TrkA TrkA Receptor NGF->TrkA Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Survival Cell Survival Akt->Survival ERK ERK MEK->ERK CREB CREB ERK->CREB NeuriteOutgrowth Neurite Outgrowth CREB->NeuriteOutgrowth G CalyA This compound PC12 PC12 Cells CalyA->PC12 WesternBlot Western Blot (p-ERK, p-Akt) PC12->WesternBlot NeuriteQuant Neurite Outgrowth Quantification PC12->NeuriteQuant Inhibitor Pathway Inhibitor (e.g., U0126, LY294002) Inhibitor->PC12

References

Application Notes and Protocols for Evaluating the Anti-HIV Activity of Calyciphylline A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Calyciphylline A is a member of the Daphniphyllum alkaloids, a complex family of natural products known for a wide range of biological activities. While direct anti-HIV data for this compound is not extensively available in public literature, related compounds from the same family have demonstrated significant potential. Notably, logeracemin A, a dimeric this compound-type alkaloid, has shown promising anti-HIV activity[1][2][3][4][5]. These application notes provide a framework for evaluating the anti-HIV efficacy of this compound, leveraging established protocols and data from its close structural analog, logeracemin A.

Data Presentation

The anti-HIV activity of a compound is typically quantified by its half-maximal effective concentration (EC50) and its cytotoxicity is determined by the 50% cytotoxic concentration (CC50). The ratio of these two values provides the selectivity index (SI), a measure of the compound's therapeutic window.

Table 1: Anti-HIV Activity of Logeracemin A (a this compound-type alkaloid)

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Logeracemin A4.5 ± 0.127.96.2

Data presented for Logeracemin A is sourced from studies on Daphniphyllum alkaloids and serves as a reference for formulating hypotheses for this compound testing[1][2][3][4][5].

Experimental Protocols

To evaluate the anti-HIV activity of this compound, a series of in vitro assays are recommended. These include determining the cytotoxicity of the compound, followed by assessing its ability to inhibit HIV replication.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to host cells, a critical parameter for distinguishing antiviral effects from general toxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity[6][7][8].

Materials:

  • Human T-lymphoid (e.g., MT-4, CEM-GFP) or peripheral blood mononuclear cells (PBMCs)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the diluted compound to the wells, resulting in final concentrations ranging from, for example, 0.1 to 100 µM. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Incubate the plate overnight in the incubator.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Anti-HIV Activity Assay (p24 Antigen Capture ELISA)

This assay measures the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures. A reduction in p24 levels indicates inhibition of viral replication[9][10][11][12].

Materials:

  • HIV-1 permissive cell line (e.g., MT-4 cells)

  • HIV-1 viral stock (e.g., HIV-1 IIIB or NL4-3)

  • This compound

  • 96-well plates

  • Commercial HIV-1 p24 Antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 2 hours.

  • Infect the cells with a known amount of HIV-1. Include uninfected cells and infected, untreated cells as controls.

  • Incubate the plates for 7 days at 37°C.

  • On day 7, collect the cell culture supernatant.

  • Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer’s instructions.

  • Calculate the EC50 value, which is the concentration of the compound that inhibits p24 production by 50% compared to the infected, untreated control.

Reverse Transcriptase (RT) Activity Assay

This assay measures the activity of HIV reverse transcriptase, a key enzyme in the viral replication cycle. Inhibition of RT activity is a common mechanism for anti-HIV drugs[13][14][15][16].

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • This compound

  • Commercial colorimetric or fluorometric RT assay kit

  • Microplate reader

Protocol:

  • Perform the assay according to the instructions provided with the commercial RT assay kit.

  • Typically, the assay involves incubating recombinant HIV-1 RT with a template-primer and dNTPs in the presence of various concentrations of this compound.

  • The incorporation of labeled dNTPs into newly synthesized DNA is then measured.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits RT activity by 50%.

Mandatory Visualizations

Caption: Workflow for evaluating the anti-HIV activity of this compound.

HIV_Lifecycle_Inhibition cluster_virus HIV-1 cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding RT Reverse Transcriptase Integrase Integrase RT->Integrase 4. Integration HostDNA Host DNA Integrase->HostDNA Protease Protease Coreceptor Co-receptor (CCR5/CXCR4) CD4->Coreceptor 2. Fusion Coreceptor->RT 3. Reverse Transcription Ribosome Ribosome HostDNA->Ribosome 5. Transcription & Translation Ribosome->Protease 6. Assembly & Maturation Inhibitor Potential Inhibition by This compound-type Alkaloids Inhibitor->RT Possible Target

Caption: Potential inhibition points of this compound in the HIV-1 lifecycle.

References

Application Notes and Protocols for the Study of Tubulin Dynamics Using a Putative Microtubule Destabilizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant state of flux, known as dynamic instability, is crucial for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Consequently, molecules that interfere with tubulin dynamics are invaluable tools for cell biology research and are often investigated as potential therapeutic agents, particularly in oncology.

The Daphniphyllum alkaloids, a large family of natural products, have been reported to possess a wide array of biological activities, including cytotoxic and anti-tubulin polymerization effects.[1] Calyciphylline A is a structurally complex member of this family. However, detailed studies quantifying its specific effects on tubulin dynamics and outlining its mechanism of action are not yet available in published literature.

These application notes provide a comprehensive set of protocols for the characterization of a novel compound, such as this compound, as a microtubule-destabilizing agent. The methodologies described herein are standard in the field and are designed to assess a compound's in vitro effects on tubulin polymerization, its cytotoxicity against cancer cell lines, its impact on the cellular microtubule network, and its influence on cell cycle progression. For the purpose of these protocols, we will refer to the test compound as "Compound X."

Data Presentation

The following tables are templates for summarizing the quantitative data that would be generated from the described experiments.

Table 1: In Vitro Tubulin Polymerization Inhibition

CompoundIC₅₀ (µM) for Tubulin Polymerization Inhibition
Compound XTo be determined
NocodazolePositive Control Value
PaclitaxelPositive Control Value

Table 2: Cytotoxicity/Anti-proliferative Activity

Cell LineCompoundGI₅₀ (µM) after 72h exposure
HeLaCompound XTo be determined
NocodazolePositive Control Value
PaclitaxelPositive Control Value
A549Compound XTo be determined
NocodazolePositive Control Value
PaclitaxelPositive Control Value
MCF-7Compound XTo be determined
NocodazolePositive Control Value
PaclitaxelPositive Control Value

Table 3: Cell Cycle Analysis

Treatment (Concentration)% Cells in G₀/G₁% Cells in S Phase% Cells in G₂/M Phase
Vehicle Control (DMSO)ValueValueValue
Compound X (GI₅₀)To be determinedTo be determinedTo be determined
Nocodazole (GI₅₀)ValueValueValue

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. The increase in turbidity, measured by absorbance at 340 nm, is proportional to the amount of microtubule polymer formed.

Materials:

  • Purified tubulin (>99% pure; e.g., from bovine brain)

  • GTP solution (10 mM)

  • General Tubulin Buffer (G-PEM; 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

  • Compound X (stock solution in DMSO)

  • Nocodazole (positive control for inhibition)

  • Paclitaxel (positive control for stabilization)

  • DMSO (vehicle control)

  • Pre-warmed 96-well microplate

  • Temperature-controlled microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Compound X in DMSO.

    • On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice and use within 30 minutes.

  • Reaction Setup (on ice):

    • In a pre-chilled 96-well plate, add various concentrations of Compound X, Nocodazole, or DMSO to the appropriate wells.

    • Add the tubulin solution to each well.

  • Initiation of Polymerization:

    • To initiate polymerization, add GTP to each well for a final concentration of 1 mM.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot absorbance (OD 340 nm) versus time for each concentration.

    • Determine the maximum rate of polymerization (Vmax) for each concentration.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents (Tubulin, GTP, Buffers, Compound X) B Set up reaction in 96-well plate on ice A->B On ice C Initiate polymerization with GTP B->C D Incubate at 37°C C->D E Measure Absorbance (340 nm) over time D->E In plate reader F Plot data and calculate IC50 E->F

Workflow for the in vitro tubulin polymerization assay.
Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀).

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • Compound X (stock solution in DMSO)

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each treatment relative to the vehicle control.

    • Determine the GI₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

A Seed cells in 96-well plate B Incubate 24h A->B C Treat with Compound X (serial dilutions) B->C D Incubate 72h C->D E Add MTT solution D->E F Incubate 3-4h E->F G Add solubilization solution F->G H Measure Absorbance (570 nm) G->H I Calculate GI50 H->I

Workflow for the MTT cytotoxicity assay.
Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the effects of a compound on the microtubule cytoskeleton in cultured cells.

Materials:

  • Cultured mammalian cells (e.g., HeLa) on glass coverslips

  • Compound X

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody (mouse monoclonal)

  • Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG (or other appropriate fluorescent conjugate)

  • Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere for 24 hours.

    • Treat the cells with the desired concentration of Compound X (e.g., the GI₅₀ concentration) or DMSO for an appropriate time (e.g., 16-24 hours).

  • Fixation and Permeabilization:

    • Wash the cells gently with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific binding by incubating with 1% BSA in PBS for 1 hour.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Staining and Mounting:

    • Wash three times with PBS.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with appropriate filters.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G₀/G₁, S, and G₂/M) based on their DNA content.

Materials:

  • Cultured cells

  • Compound X

  • PBS (Phosphate-Buffered Saline)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with Compound X (e.g., at the GI₅₀ concentration) for a specified time (e.g., 24 hours).

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Fixation:

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a small volume of PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

Hypothetical Signaling Pathway

Microtubule-destabilizing agents typically induce cell cycle arrest at the G₂/M phase, which can lead to apoptosis. The following diagram illustrates a plausible signaling pathway.

cluster_pathway Hypothetical Signaling Pathway for a Microtubule Destabilizer A This compound (Compound X) B β-Tubulin A->B Binds to C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Dysfunction D->E F Spindle Assembly Checkpoint Activation E->F G G2/M Phase Cell Cycle Arrest F->G H Apoptosis G->H Leads to

Hypothetical pathway of a microtubule-destabilizing agent.

Disclaimer: The protocols and diagrams provided are for research and informational purposes only. They are based on standard laboratory procedures for characterizing tubulin-targeting agents. Specific experimental conditions, such as compound concentrations and incubation times, will need to be optimized for this compound. The signaling pathway is a generalized representation and the actual mechanism of this compound may differ.

References

Synthesis of Calyciphylline A Analogs for Structure-Activity Relationship (SAR) Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Calyciphylline A analogs, a class of structurally complex Daphniphyllum alkaloids. The information is intended to guide researchers in the chemical synthesis of these compounds for the exploration of their structure-activity relationships (SAR), particularly in the context of their potential as modulators of key cellular signaling pathways.

Introduction to this compound and its Analogs

This compound and its related analogs are a fascinating group of natural products characterized by their intricate polycyclic architectures.[1] These compounds have garnered significant attention from the scientific community due to their diverse and promising biological activities.[2] As a subclass of the extensive Daphniphyllum alkaloids, they represent challenging synthetic targets and offer a rich scaffold for the development of novel therapeutic agents.[1]

SAR studies on this compound analogs are crucial for understanding the relationship between their chemical structures and biological functions. By systematically modifying different parts of the molecule, researchers can identify key structural motifs responsible for their activity and optimize them for enhanced potency and selectivity. This document focuses on the synthesis of two prominent this compound-type alkaloids, (-)-Himalensine A and (-)-Daphenylline, as representative examples for generating analogs for SAR studies.

Biological Activity and Potential Therapeutic Targets

While comprehensive SAR data for a wide range of synthetic this compound analogs remains an active area of research, studies on naturally occurring Daphniphyllum alkaloids have revealed their potential to modulate critical signaling pathways involved in various diseases.

Inhibition of NF-κB and TGF-β Signaling Pathways

Recent investigations into the bioactivity of newly isolated Daphniphyllum alkaloids, such as the calycindaphines, have demonstrated their ability to inhibit TNFα-induced NF-κB activation and the TGF-β pathway. The NF-κB signaling cascade is a key regulator of inflammation, immune responses, and cell survival, and its dysregulation is implicated in numerous inflammatory diseases and cancers. The TGF-β pathway plays a complex role in cell growth, differentiation, and extracellular matrix production, and its aberrant signaling is associated with fibrosis and cancer progression. The ability of Daphniphyllum alkaloids to modulate these pathways suggests their potential as therapeutic leads for a range of diseases.

Table 1: Biological Activity of Selected Daphniphyllum Alkaloids

CompoundBiological Activity
Calycindaphine JInhibits TNFα-induced NF-κB activation.
Calycindaphine IInhibits TNFα-induced NF-κB activation.
Calycindaphine EInhibits the TGF-β signaling pathway.
Calycindaphine GInhibits the TGF-β signaling pathway.

Note: This table is based on qualitative data for naturally occurring alkaloids and serves as a rationale for the synthesis of analogs for more detailed quantitative SAR studies.

Synthetic Protocols for this compound Analogs

The following protocols provide a detailed guide for the total synthesis of (-)-Himalensine A and (-)-Daphenylline. These complex multi-step syntheses involve several key transformations that can be adapted to produce a variety of analogs for SAR studies.

Total Synthesis of (-)-Himalensine A

The enantioselective total synthesis of (-)-Himalensine A has been achieved in 22 steps.[3] Key strategic elements of this synthesis include a catalytic, enantioselective prototropic shift/furan (B31954) Diels-Alder (IMDAF) cascade to construct the ACD tricyclic core, a reductive radical cyclization to form the B ring, and a late-stage Stetter cyclization to install the pendant cyclopentenone.[3][4]

3.1.1. Key Experimental Procedures

  • Intramolecular Diels-Alder Furan (IMDAF) Cascade: The construction of the crucial ACD tricyclic core is achieved through a novel catalytic, enantioselective prototropic shift coupled with an intramolecular Diels-Alder reaction of a furan derivative. This reaction sets the stereochemistry of multiple centers in a single step.[3]

  • Reductive Radical Cyclization: The morphan core (B ring) is assembled using a reductive radical cyclization approach. A key precursor is treated with tributyltin hydride and AIBN to initiate a radical addition/cyclization/reduction sequence.[3][5]

  • Stetter Cyclization: The final five-membered ring (cyclopentenone) is installed via a catalytic Stetter cyclization. The derived enol triflate from the ene dione (B5365651) intermediate is coupled with an appropriate aldehyde, followed by deprotection and cyclization to complete the carbon skeleton.[4]

Detailed Protocol for a Key Step: Stetter Cyclization

  • Preparation of the Vinyl Triflate: To a solution of the enedione intermediate in a suitable aprotic solvent (e.g., THF) at -78 °C, add a strong base such as NaHMDS. After stirring for 30 minutes, add a triflating agent (e.g., PhNTf2) and allow the reaction to warm to room temperature.

  • Negishi Coupling: To a solution of the vinyl triflate in an appropriate solvent (e.g., THF), add a palladium catalyst (e.g., Pd(PPh3)4) and a solution of the desired organozinc reagent. Stir the reaction at room temperature until completion.

  • Acetal (B89532) Deprotection and Stetter Cyclization: Treat the coupled product with an aqueous acid (e.g., HCl) to deprotect the acetal and generate the corresponding aldehyde. Subsequently, subject the aldehyde to Stetter cyclization conditions using a thiazolium salt catalyst and a suitable base (e.g., DBU) in an appropriate solvent to afford the cyclopentenone-fused product.

Total Synthesis of (-)-Daphenylline

The total synthesis of (-)-Daphenylline, a hexacyclic Daphniphyllum alkaloid, has been accomplished through various convergent strategies.[6][7] A key feature of many of these syntheses is the construction of the ABCD tetracyclic core via an intramolecular Diels-Alder reaction.[7]

3.2.1. Key Experimental Procedures

  • Intramolecular Diels-Alder Reaction: The core tetracyclic framework of daphenylline (B12778079) is often constructed using a stereoselective intramolecular Diels-Alder reaction. The diene and dienophile moieties are tethered together, and upon heating or Lewis acid catalysis, undergo cyclization to form the complex ring system.[7]

  • Friedel-Crafts Cyclization: The final aromatic ring system (DF ring system) can be installed via an intramolecular Friedel-Crafts cyclization, which is a classic method for forming aromatic rings.[7]

  • Reductive Heck Reaction or Enyne Cyclization: The tetracyclic core can also be formed via a Pd-catalyzed reductive Heck reaction or a Rh-catalyzed reductive 1,6-enyne cyclization, showcasing modern cross-coupling methodologies in complex molecule synthesis.[8]

Detailed Protocol for a Key Step: Intramolecular Diels-Alder Reaction

  • Synthesis of the Diels-Alder Precursor: Prepare the linear precursor containing both the diene and dienophile moieties through a series of standard organic transformations.

  • Cyclization: Dissolve the precursor in a high-boiling point solvent (e.g., toluene (B28343) or xylene) and heat to reflux. Alternatively, for a Lewis acid-catalyzed reaction, dissolve the precursor in a suitable solvent (e.g., dichloromethane) and add a Lewis acid (e.g., Et2AlCl) at a low temperature.

  • Work-up and Purification: After the reaction is complete, cool the mixture and perform an appropriate aqueous work-up. Purify the resulting cycloadduct by column chromatography.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the synthetic strategies and the potential biological mechanisms of action of this compound analogs, the following diagrams have been generated using the DOT language.

General Workflow for this compound Analog Synthesis and SAR Study

G cluster_synthesis Analog Synthesis cluster_sar SAR Studies Start Starting Materials KeyIntermediate Core Scaffold Construction (e.g., Diels-Alder, Stetter) Start->KeyIntermediate Analogs Diversification Reactions (Modification of R-groups) KeyIntermediate->Analogs Purification Purification and Characterization Analogs->Purification BioAssay Biological Assays (e.g., Cytotoxicity, NF-κB, TGF-β) Purification->BioAssay Test Analogs DataAnalysis Data Analysis (IC50 Determination) BioAssay->DataAnalysis SAR_Model SAR Model Development DataAnalysis->SAR_Model LeadOpt Lead Optimization SAR_Model->LeadOpt LeadOpt->Analogs Iterative Design

Caption: General workflow for the synthesis of this compound analogs and subsequent SAR studies.

Simplified NF-κB Signaling Pathway and Potential Inhibition by this compound Analogs

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFα Receptor IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IKK IkB_p->NFkB releases Gene Target Gene Transcription NFkB_nuc->Gene TNFa TNFα TNFa->TNFR Analog This compound Analog Analog->IKK inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound analogs.

Simplified TGF-β Signaling Pathway and Potential Modulation by this compound Analogs

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFbR TGF-β Receptor (Type I/II) SMAD23 SMAD2/3 TGFbR->SMAD23 phosphorylates SMAD23_p P-SMAD2/3 SMAD23->SMAD23_p SMAD_complex SMAD Complex SMAD23_p->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD Complex SMAD_complex->SMAD_complex_nuc translocates Gene Target Gene Transcription SMAD_complex_nuc->Gene TGFb TGF-β TGFb->TGFbR Analog This compound Analog Analog->TGFbR modulates?

Caption: Potential modulation of the TGF-β signaling pathway by this compound analogs.

Conclusion and Future Directions

The synthesis of this compound analogs presents a significant challenge in organic chemistry but holds immense potential for the discovery of novel therapeutic agents. The protocols and workflows outlined in this document provide a foundation for researchers to generate a library of analogs for comprehensive SAR studies. Future efforts should focus on generating quantitative biological data for a diverse set of synthetic analogs to build robust SAR models. Elucidating the precise molecular targets and mechanisms of action within the NF-κB and TGF-β signaling pathways will be critical for the rational design of next-generation this compound-based therapeutics.

References

Application Notes and Protocols for Assessing the Anti-Cancer Activity of Calyciphylline A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyciphylline A is a member of the Daphniphyllum alkaloids, a complex and diverse family of natural products.[1][2] While the anti-cancer properties of many plant-derived alkaloids are well-documented, specific studies on the bioactivity of this compound are limited. However, related compounds from the Daphniphyllum genus have demonstrated cytotoxic and anti-proliferative effects, suggesting that this compound may hold similar potential as an anti-cancer agent.[1] These application notes provide a comprehensive set of protocols for the initial assessment of the anti-cancer activity of this compound, based on established methodologies for evaluating novel natural products. The protocols outlined below cover fundamental in vitro assays to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Data Presentation

Quantitative data from the described experimental protocols should be meticulously recorded and organized. The following tables provide a template for summarizing key findings for clear comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

Cancer Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
e.g., MCF-7 (Breast)
e.g., A549 (Lung)
e.g., HeLa (Cervical)
e.g., HepG2 (Liver)

Table 2: Apoptosis Induction by this compound

Cancer Cell LineTreatment Concentration (µM)% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
e.g., MCF-7Control
IC50
2 x IC50
e.g., A549Control
IC50
2 x IC50

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound

Cancer Cell LineTreatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
e.g., MCF-7Control
IC50
2 x IC50
e.g., A549Control
IC50
2 x IC50

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 24, 48, and 72 hours.

  • At each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour. Unstained cells are viable, Annexin V-FITC positive cells are early apoptotic, Annexin V-FITC and PI positive cells are late apoptotic, and PI positive cells are necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

G cluster_0 In Vitro Assessment Workflow start Start: Prepare this compound Stock Solution cytotoxicity Cell Viability Assay (MTT) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle end End: Data Analysis and Interpretation apoptosis->end cell_cycle->end

Caption: Experimental workflow for in vitro assessment of this compound.

G cluster_cell Cancer Cell Calyciphylline_A This compound Proliferation Cell Proliferation Calyciphylline_A->Proliferation Inhibits Apoptosis Apoptosis Calyciphylline_A->Apoptosis Induces Cell_Cycle Cell Cycle Calyciphylline_A->Cell_Cycle Arrests Cell_Death Cell Death Proliferation->Cell_Death Leads to Apoptosis->Cell_Death Is a form of Cell_Cycle->Proliferation Regulates

Caption: Putative anti-cancer mechanisms of this compound.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in vitro evaluation of the anti-cancer potential of this compound. Successful demonstration of cytotoxicity, apoptosis induction, and cell cycle arrest would warrant further investigation into the specific molecular mechanisms of action and progression to in vivo studies. These foundational assays are critical for determining the promise of this compound as a novel therapeutic agent in oncology.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Calyciphylline A and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Calyciphylline A and related Daphniphyllum alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complex challenges encountered during the synthesis of these intricate natural products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Construction of the Core Ring System

Question: We are struggling with the construction of the complex polycyclic core of this compound, particularly the [6-6-5-7] tetracyclic framework and the embedded 2-azabicyclo[3.3.1]nonane (ABC ring) system. What are the key challenges and recommended strategies?

Answer: The construction of the intricate polycyclic skeleton of this compound-type alkaloids is a significant hurdle. Key challenges include the stereocontrolled formation of multiple contiguous stereocenters, including vicinal all-carbon quaternary centers, and the assembly of the strained, bridged ring systems.

Troubleshooting:

  • Challenge: Low Diastereoselectivity in Cycloadditions.

    • Recommended Strategy: Lewis Acid-Promoted Intramolecular Diels-Alder Reaction. In the synthesis of (-)-Calyciphylline N, a thermal intramolecular Diels-Alder reaction of a silicon-tethered acrylate (B77674) precursor proved to be non-stereoselective. However, the use of a Lewis acid, diethylaluminum chloride (Et₂AlCl), promoted a highly stereoselective cycloaddition, affording the desired bicyclic core with a diastereomeric ratio of 9:1.[1][2] This highlights the importance of catalyst screening to control stereochemistry in complex cycloadditions.

  • Challenge: Formation of the 2-azabicyclo[3.3.1]nonane (ABC ring) Moiety.

    • Recommended Strategies: Several methods have been successfully employed:

      • Intramolecular Heck Reaction: This has been a key strategy for assembling the pivotal 2-azabicyclo[3.3.1]nonane moiety.[3]

      • Stereocontrolled Aldol (B89426) Cyclization: An intramolecular aldol cyclization has been used to close the piperidine (B6355638) ring, forming the ABC tricyclic framework. This approach demonstrated good stereocontrol, providing the desired diastereomer in a 9:1 ratio.

      • Radical Cyclization: Tandem radical processes have been developed to close the piperidine B ring.

2. Installation of Quaternary Carbon Centers

Question: We are encountering difficulties in the stereoselective installation of the vicinal all-carbon quaternary centers. Specifically, allylation of a hindered diketone is yielding a mixture of C- and O-allylated products. How can we improve the selectivity for C-allylation?

Answer: The formation of sterically congested quaternary centers is a common challenge. The direct allylation of diketones often leads to undesired O-allylation due to the thermodynamic stability of the resulting enol ether.

Troubleshooting:

  • Challenge: Poor Selectivity in Allylation.

    • Recommended Strategy: Tsuji-Trost Protocol. In the synthesis of (-)-Calyciphylline N, standard allylation conditions on a diketone intermediate led to complex mixtures of C- and O-allylated products.[1][2] The use of a palladium-catalyzed Tsuji-Trost allylation, however, provided the desired C-allylated product in excellent yield (95%) and as a single diastereomer (>20:1).[1][2] This protocol is highly effective for installing the quaternary center at C8.

3. Functional Group Manipulations in Late-Stage Intermediates

Question: We are facing issues with selective reductions in our late-stage intermediates, which contain multiple reducible functional groups. Specifically, we need to reduce an amide in the presence of a ketone. What methods are recommended for this chemoselective transformation?

Answer: Chemoselectivity in the functionalization of complex, late-stage intermediates is critical. The selective reduction of an amide in the presence of other carbonyl functionalities is a known challenge in the synthesis of Daphniphyllum alkaloids.

Troubleshooting:

  • Challenge: Selective Amide Reduction.

    • Recommended Strategy: Specialized Reducing Agents. While specific reagents were not detailed in the provided search results, the literature highlights that significant challenges have been encountered in the selective reduction of amides in the presence of ketones in the final steps of synthesizing this compound-type alkaloids.[3] Researchers have employed both novel and classic tactics for selective amide reductions. It is recommended to explore specialized reducing systems known for their high chemoselectivity, such as those based on samarium(II) iodide or other chemoselective hydride reagents, and to carefully screen reaction conditions (temperature, solvent, additives).

Question: Our synthesis involves a late-stage diallylic alcohol rearrangement that is proceeding with low yield and forming multiple byproducts. How can we optimize this transformation?

Answer: Late-stage rearrangements of complex diallylic alcohols can be unpredictable. Success often relies on finding the right conditions to favor the desired pathway over competing reactions.

Troubleshooting:

  • Challenge: Low-Yielding Diallylic Alcohol Rearrangement.

    • Recommended Strategy: Oxidative Nazarov Electrocyclization. A novel approach in the synthesis of some this compound-type alkaloids involves an unprecedented oxidative Nazarov electrocyclization of an unfunctionalized diallylic alcohol.[3][4] This highlights that unconventional, oxidative conditions might be necessary to promote the desired rearrangement in complex systems. Another successful strategy has been an unusual transannular allylic alcohol rearrangement.[3][4] Careful selection of reagents and reaction conditions is paramount for these transformations.

Quantitative Data Summary

The following table summarizes the yields and diastereoselectivities of key challenging reactions in the total synthesis of this compound analogs.

Reaction Substrate Product Yield (%) Diastereomeric Ratio (dr) Reference
Intramolecular Diels-AlderTriene precursorBicyclic core50 (for two steps)9:1[1][2]
Tsuji-Trost AllylationDiketone intermediateC-allylated diketone95>20:1[1][2]
Nazarov CyclizationDivinyl ketonePentacyclic core82 (overall)N/A[1][2]
Reductive Ring OpeningEpoxide intermediateHydroxy ketone82N/A[1][2]
Aldol CyclizationKeto aldehydeAzatricyclic ketol90 (overall)9:1

Experimental Protocols

1. Lewis Acid-Promoted Intramolecular Diels-Alder Cycloaddition

  • Objective: To construct the bicyclic core of (-)-Calyciphylline N with high diastereoselectivity.

  • Procedure: A solution of the triene precursor in a suitable solvent (e.g., dichloromethane) is cooled to a low temperature (e.g., -78 °C). A solution of diethylaluminum chloride (Et₂AlCl) in hexanes is added dropwise. The reaction mixture is stirred at low temperature until completion (monitored by TLC). The reaction is then quenched, for example, with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by chromatography to yield the bicyclic product. In a reported synthesis, this reaction yielded the desired diastereomer with a 9:1 selectivity.[1][2]

2. Palladium-Catalyzed Tsuji-Trost Allylation

  • Objective: To achieve selective C-allylation of a hindered diketone for the installation of a quaternary carbon center.

  • Procedure: To a solution of the diketone substrate in an appropriate solvent (e.g., THF), a palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable allylating agent (e.g., allyl acetate) are added. A base is often required to generate the enolate in situ. The reaction mixture is stirred at a suitable temperature until the starting material is consumed. After an aqueous workup and extraction, the crude product is purified by column chromatography to afford the C-allylated product. This method has been shown to provide high yield (95%) and excellent diastereoselectivity (>20:1).[1][2]

3. SnCl₄-Promoted Nazarov Cyclization

  • Objective: To construct the E ring of the Calyciphylline core.

  • Procedure: The divinyl ketone precursor is dissolved in a suitable solvent (e.g., dichloromethane) and cooled. A Lewis acid, such as tin(IV) chloride (SnCl₄), is added, and the reaction is allowed to proceed at ambient temperature. This reaction can also effect the concomitant removal of acid-labile protecting groups like TBS ethers. The reaction is quenched, worked up, and the product is purified by chromatography. This one-pot cyclization/deprotection sequence has been reported to proceed in 82% overall yield.[1][2]

Visualizations

Challenges_in_Calyciphylline_A_Synthesis cluster_challenges Key Synthetic Challenges cluster_solutions Strategic Solutions Challenge1 Polycyclic Core Construction (e.g., [6-6-5-7] framework) Solution1 Intramolecular Diels-Alder (Lewis Acid Catalysis) Challenge1->Solution1 Addresses core assembly Solution3 Nazarov Cyclization Challenge1->Solution3 Forms 5-membered ring Challenge2 Stereocontrol (Multiple contiguous stereocenters) Challenge2->Solution1 Controls stereochemistry Challenge3 Quaternary Center Formation (Vicinal all-carbon) Solution2 Tsuji-Trost Allylation (Pd-Catalyzed) Challenge3->Solution2 Forms hindered C-C bond Challenge4 Late-Stage Functionalization (Chemoselectivity) Solution4 Selective Reductions / Rearrangements Challenge4->Solution4 Enables late-stage modifications

Caption: Logical workflow of challenges and solutions in this compound synthesis.

References

optimizing reaction conditions for Calyciphylline A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Calyciphylline A and related Daphniphyllum alkaloids. The information is compiled from published synthetic routes, with a focus on optimizing key reaction conditions and overcoming common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Intramolecular Diels-Alder Cycloaddition

The intramolecular Diels-Alder reaction is a critical step in many synthetic approaches to the this compound core, establishing key stereocenters and the polycyclic framework.

Q1: My intramolecular Diels-Alder reaction is resulting in a low yield and a mixture of diastereomers. How can I improve the stereoselectivity and conversion?

A1: Low stereoselectivity and yield in the intramolecular Diels-Alder reaction for this compound precursors are common issues, often arising from thermal conditions. The use of a Lewis acid catalyst can significantly enhance stereoselectivity and reaction efficiency.

  • Troubleshooting Strategy: Transition from thermal conditions to Lewis acid catalysis. Diethylaluminum chloride (Et₂AlCl) has been shown to be effective in promoting a stereoselective cycloaddition.

  • Experimental Protocol: In a representative experiment, the triene precursor is subjected to Et₂AlCl in a suitable solvent like dichloromethane (B109758) (DCM) at low temperatures (e.g., -78 °C to 0 °C). The reaction progress should be monitored by TLC.

  • Data Summary:

CatalystTemperatureDiastereomeric Ratio (desired:undesired)YieldReference
None (Thermal)RefluxComplex MixtureLow[1][2]
Et₂AlCl-78 °C to 0 °C9:150% (over two steps)[1][2]

dot

Diels_Alder_Troubleshooting start Low Yield & Poor Stereoselectivity in Diels-Alder Reaction thermal Thermal Conditions start->thermal Common Cause lewis_acid Lewis Acid Catalysis (e.g., Et₂AlCl) start->lewis_acid Recommended Solution outcome1 Mixture of Diastereomers thermal->outcome1 Leads to outcome2 Improved Stereoselectivity (e.g., 9:1) lewis_acid->outcome2 Results in protocol Detailed Protocol: - Substrate in DCM - Add Et₂AlCl at -78 °C - Warm to 0 °C - Monitor by TLC lewis_acid->protocol

Caption: Troubleshooting workflow for the intramolecular Diels-Alder reaction.

2. Nazarov Cyclization

The Nazarov cyclization is frequently employed to construct the five-membered ring in the this compound skeleton. This reaction can be challenging, especially with complex substrates.

Q2: My Nazarov cyclization requires stoichiometric amounts of a strong Lewis acid, leading to decomposition of my starting material. How can I achieve this transformation under milder, catalytic conditions?

A2: The classic Nazarov cyclization often requires harsh conditions. For sensitive substrates, transitioning to a catalytic system is crucial. This can be achieved by modifying the substrate to lower the activation energy or by employing more sophisticated catalytic systems.

  • Troubleshooting Strategy 1: Substrate Modification: Introduce electronic asymmetry into the divinyl ketone precursor. This "polarization" facilitates the cyclization under milder conditions with catalytic amounts of a Lewis acid like copper(II) triflate (Cu(OTf)₂).

  • Troubleshooting Strategy 2: Advanced Catalytic Systems: Utilize highly active catalyst systems. For instance, SnCl₄ has been used effectively, and in some cases, the reaction can proceed with concomitant removal of a protecting group like TBS.[1]

  • Experimental Protocol (SnCl₄-promoted): To a solution of the divinyl ketone precursor in a chlorinated solvent (e.g., DCM) at low temperature (e.g., 0 °C to ambient temperature), add a stoichiometric amount of SnCl₄. Monitor the reaction closely for the consumption of the starting material and the formation of the cyclized product.

  • Data Summary:

PromoterStoichiometryKey ObservationYieldReference
Strong Lewis Acids (general)Stoichiometric or super-stoichiometricPotential for substrate decompositionVariable[3]
SnCl₄StoichiometricConcomitant removal of TBS group82%[1]
Cu(OTf)₂Catalytic (with polarized substrate)Milder conditions, suitable for sensitive substratesSubstrate dependent[3]

dot

Nazarov_Cyclization_Optimization start Nazarov Cyclization Issues: - Harsh Conditions - Stoichiometric Promoter - Substrate Decomposition strategy1 Strategy 1: Substrate Modification (Polarized Divinyl Ketone) start->strategy1 Option A strategy2 Strategy 2: Use of Optimized Lewis Acid Promoter (e.g., SnCl₄) start->strategy2 Option B outcome1 Enables Catalytic System (e.g., Cu(OTf)₂) strategy1->outcome1 outcome2 Efficient Cyclization (May include deprotection) strategy2->outcome2 protocol Representative Protocol (SnCl₄): 1. Dissolve substrate in DCM. 2. Cool to 0 °C. 3. Add SnCl₄ dropwise. 4. Stir at ambient temperature. 5. Aqueous workup. strategy2->protocol

Caption: Optimization strategies for the Nazarov cyclization step.

3. Late-Stage Functionalization: Stereoselective Methylation

The introduction of a methyl group at a sterically hindered quaternary center is a significant challenge in the synthesis of the this compound core.

Q3: I am struggling with the diastereoselective installation of a methyl group on a complex tricyclic intermediate. Standard organocuprate additions are failing. What conditions can be used to achieve the desired stereochemistry?

A3: This is a known challenge where the stereochemical outcome is highly dependent on the substrate and reagents. In one successful approach, a stereocontrolled aldol (B89426) cyclization was used to set up a precursor where the incoming methyl group could be directed. The key was the use of Me₂CuLi, formed in situ from MeLi and CuI, which led to a chemo- and diastereoselective reaction with retention of configuration.[4]

  • Troubleshooting Strategy: If standard conditions fail, consider a substrate-controlled approach where the existing stereochemistry of the molecule directs the incoming nucleophile. The use of an in situ generated organocuprate can also be crucial.

  • Experimental Protocol: A solution of the tosylate precursor in a 9:1 mixture of Et₂O-THF is added dropwise to a freshly prepared solution of Me₂CuLi (from MeLi and CuI) at 0 °C. The reaction is stirred for approximately 1.5 hours before quenching.

  • Data Summary:

ReagentSolventTemperatureOutcomeYieldReference
MeLi (alone)Et₂O-THFRoom TempFormation of oxetane (B1205548) byproduct48%[4]
Me₂CuLi (in situ)Et₂O-THF (9:1)0 °CDesired methylated product with retention of configuration51%[4]

dot

Stereoselective_Methylation start Problem: Poor Diastereoselectivity in Methylation condition1 Standard Conditions (e.g., MeLi) start->condition1 Attempted condition2 Optimized Conditions: in situ Me₂CuLi start->condition2 Solution outcome1 Undesired Byproduct (Oxetane Formation) condition1->outcome1 Results in outcome2 Desired Product (Retention of Configuration) condition2->outcome2 Yields protocol Protocol: - Prepare Me₂CuLi from MeLi and CuI at 0°C. - Add substrate solution in Et₂O-THF. - Stir for 1.5h at 0°C. - Quench with Na₂CO₃(aq). condition2->protocol

Caption: Logic diagram for optimizing stereoselective methylation.

References

Technical Support Center: Synthesis of Calyciphylline A and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stereocontrol challenges encountered during the synthesis of Calyciphylline A and related Daphniphyllum alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the major stereochemical challenges in the total synthesis of this compound?

The total synthesis of this compound and its analogs presents several significant stereochemical hurdles. Key challenges include:

  • Construction of the bridged ABC ring system: Establishing the correct relative stereochemistry of the five stereogenic centers within this core structure is crucial.

  • Formation of the all-carbon quaternary center at C5: The creation of this sterically hindered center requires highly selective methods.

  • Stereoselective installation of the E ring: This often involves the formation of vicinal tertiary and quaternary centers, which can be challenging to control.

  • Control of cycloaddition reactions: Intramolecular Diels-Alder and [3+2] cycloaddition reactions are commonly employed, and their stereochemical outcome must be carefully managed.

  • Selective functionalization of complex intermediates: Late-stage modifications, such as the reduction of hindered double bonds, require highly selective reagents and conditions.

  • Installation of the C18 methyl group: This final stereocenter must be introduced with the correct relative configuration.

Q2: How can I improve the diastereoselectivity of the intramolecular Diels-Alder reaction for the construction of the core structure?

Poor diastereoselectivity in the intramolecular Diels-Alder reaction is a common issue. Here are some troubleshooting strategies:

  • Lewis Acid Catalysis: The use of a Lewis acid, such as ethylaluminum dichloride (Et₂AlCl), can significantly enhance stereoselectivity by promoting a more organized transition state. Thermal cyclization often leads to a mixture of diastereomers.

  • Substrate Control: The inherent stereochemistry of the starting material can be leveraged to direct the outcome of the cycloaddition. Careful design of the dienophile and diene tether can favor the desired diastereomer.

  • Solvent and Temperature Effects: Systematically screen different solvents and reaction temperatures. Lower temperatures often lead to higher selectivity.

Quantitative Data on Diels-Alder Stereoselectivity

Reaction ConditionsDiastereomeric Ratio (d.r.)Reference
ThermalComplex mixture
Et₂AlCl

Technical Support Center: Optimizing Calyciphylline A Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Calyciphylline A extraction from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

This compound is a complex Daphniphyllum alkaloid. These alkaloids are a diverse family of natural products known for their intricate molecular structures. The primary source for the isolation of this compound and its congeners are plants from the Daphniphyllum genus, particularly Daphniphyllum calycinum.[1][2][3][4][5][6]

Q2: What are the general steps involved in the extraction of this compound?

The extraction of this compound, like other Daphniphyllum alkaloids, typically involves the following stages:

  • Plant Material Preparation: The plant material (e.g., roots, stems, or leaves) is dried and powdered to increase the surface area for solvent penetration.

  • Extraction: The powdered material is extracted with a suitable solvent, often an alcohol such as ethanol (B145695). This is followed by an acid-base extraction to separate the alkaloids from other plant constituents.

  • Purification: The crude alkaloid extract is then subjected to various chromatographic techniques to isolate and purify this compound.

Q3: Why is the yield of this compound often low?

Low yields of this compound can be attributed to several factors:

  • Low natural abundance: The concentration of this compound in the plant material can be inherently low and may vary depending on the plant's age, geographical origin, and harvesting season.

  • Inefficient extraction: The chosen solvent and extraction method may not be optimal for completely extracting the alkaloid from the plant matrix.

  • Degradation: this compound may be susceptible to degradation due to factors like pH, temperature, and light exposure during the extraction and purification process.[7]

  • Losses during purification: Significant amounts of the compound can be lost during the multiple steps of chromatographic purification.

Q4: What analytical methods are used to quantify this compound in an extract?

High-Performance Liquid Chromatography (HPLC) is a common and effective method for the quantification of this compound in plant extracts.[8][9] Mass spectrometry (MS) coupled with chromatography (LC-MS) can also be used for accurate identification and quantification.

Troubleshooting Guide: Improving this compound Yield

This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.

Issue 1: Low Yield of Crude Alkaloid Extract
Possible Cause Recommended Solution
Improper Plant Material Preparation Ensure the plant material is thoroughly dried to prevent interference from water and finely powdered to maximize the surface area for solvent contact.
Suboptimal Solvent Choice Ethanol (80%) is a commonly used solvent for the initial extraction.[1] However, experimenting with other solvents of varying polarities or solvent mixtures may improve the extraction efficiency.
Incomplete Extraction Increase the extraction time or the number of extraction cycles. Employing more efficient extraction techniques like ultrasound-assisted extraction (UAE) or Soxhlet extraction can also enhance the yield.[10][11][12][13][14][15][16][17][18][19][20]
Inefficient Acid-Base Partitioning Ensure complete acidification (to pH 2) of the extract to protonate the alkaloids and facilitate their transfer to the aqueous phase.[1] Subsequently, ensure complete basification (to pH 10) to deprotonate the alkaloids for their extraction into an organic solvent like ethyl acetate (B1210297).[1]
Issue 2: Low Purity of Crude Alkaloid Extract
Possible Cause Recommended Solution
Co-extraction of Impurities Perform a preliminary defatting step with a non-polar solvent like hexane (B92381) before the main extraction to remove lipids and other non-polar impurities.
Insufficient Phase Separation During liquid-liquid extraction, allow sufficient time for the aqueous and organic layers to separate completely. Centrifugation can aid in breaking up emulsions.
Precipitation of Non-Alkaloidal Material After acidification of the initial extract, centrifugation to remove the precipitated dark brown solids is a crucial step to enhance the purity of the subsequent crude alkaloid extract.[1]
Issue 3: Loss of this compound during Purification
Possible Cause Recommended Solution
Inappropriate Chromatographic Conditions Optimize the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase system for column chromatography. A gradual increase in solvent polarity (gradient elution) often provides better separation than isocratic elution.
Compound Degradation on Silica Gel Some alkaloids are sensitive to the acidic nature of silica gel. Using neutral or basic alumina, or treating the silica gel with a base like triethylamine (B128534) before use, can mitigate degradation.
Co-elution with other Alkaloids Daphniphyllum species contain a multitude of structurally similar alkaloids which can be challenging to separate.[3][4][5][21] Employing multiple chromatographic techniques with different separation principles (e.g., size-exclusion chromatography, ion-exchange chromatography) may be necessary.
Irreversible Adsorption on the Column Ensure the crude extract is fully dissolved in a minimal amount of the initial mobile phase before loading it onto the column to prevent precipitation and irreversible binding.

Data Presentation

While specific comparative data for this compound extraction is limited in the available literature, the following table summarizes the yield of the total crude alkaloid extract from Daphniphyllum calycinum roots as reported in one study. This can serve as a benchmark for researchers.

Plant Material Initial Weight Extraction Method Crude Alkaloid Extract Weight Yield (%) Reference
Air-dried, powdered roots of D. calycinum30 kgMaceration with 80% EtOH followed by acid-base extraction170.0 g0.57%[1]

The following table provides a general comparison of different extraction methods for plant alkaloids, which can be considered for optimizing this compound extraction.

Extraction Method Principle Advantages Disadvantages
Maceration Soaking the plant material in a solvent at room temperature.[10][12][16]Simple, requires minimal equipment.[10][12]Time-consuming, may result in incomplete extraction.[12][16]
Soxhlet Extraction Continuous extraction with a refluxing solvent.[10][11][12][13]More efficient than maceration, requires less solvent.[10][11]Can cause thermal degradation of heat-sensitive compounds.[11][12]
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[14][15][17][18][19]Faster extraction, higher yields, reduced solvent consumption.[14][15][18]Requires specialized equipment.

Experimental Protocols

Protocol 1: Extraction of Crude Alkaloids from Daphniphyllum calycinum Roots

This protocol is adapted from a published study on the isolation of Daphniphyllum alkaloids.[1]

1. Plant Material Preparation:

  • Air-dry the roots of Daphniphyllum calycinum.
  • Powder the dried roots using a mechanical grinder.

2. Extraction:

  • Macerate the powdered roots (30 kg) with 80% ethanol (EtOH) at room temperature. Repeat the extraction three times.
  • Combine the filtrates and concentrate them under vacuum to obtain a dark extract.

3. Acid-Base Extraction:

  • Adjust the pH of the dark extract to 2 with hydrochloric acid (HCl).
  • Centrifuge the acidic mixture to remove the dark brown precipitates.
  • Collect the aqueous layer and basify it to pH 10 with sodium bicarbonate (NaHCO₃).
  • Exhaustively extract the basified aqueous layer with ethyl acetate (EtOAc).

4. Concentration:

  • Combine the EtOAc extracts and concentrate under vacuum to afford the crude alkaloids (170.0 g).

5. Purification:

  • Subject the crude alkaloids to silica gel column chromatography, eluting with a gradient of chloroform/methanol (CHCl₃/MeOH) to separate the different alkaloid fractions.
  • Further purify the fractions containing this compound using repeated chromatographic techniques until the pure compound is obtained.

Visualizations

Logical Workflow for Troubleshooting Low Extraction Yield

Troubleshooting_Workflow Troubleshooting Low this compound Yield start Low Yield of this compound check_crude Low Crude Alkaloid Yield? start->check_crude check_purity Low Purity of Crude Extract? check_crude->check_purity No plant_prep Optimize Plant Material (Drying, Grinding) check_crude->plant_prep Yes check_purification Loss During Purification? check_purity->check_purification No defatting Introduce Defatting Step check_purity->defatting Yes chromatography Optimize Chromatographic Conditions (Stationary/Mobile Phase) check_purification->chromatography Yes solvent Optimize Solvent System plant_prep->solvent extraction_method Enhance Extraction Method (Time, UAE, Soxhlet) solvent->extraction_method acid_base Optimize pH for Acid-Base Extraction extraction_method->acid_base end Improved Yield acid_base->end phase_sep Improve Phase Separation defatting->phase_sep precipitation Ensure Complete Removal of Precipitates phase_sep->precipitation precipitation->end degradation Minimize Degradation (Neutral Alumina, Base Treatment) chromatography->degradation coelution Employ Multiple Purification Techniques degradation->coelution coelution->end

Caption: A logical workflow for troubleshooting low yields in this compound extraction.

Proposed Biosynthetic Relationship of Daphniphyllum Alkaloids

Biosynthesis_Pathway Proposed Biosynthetic Relationship of Daphniphyllum Alkaloids squalene Squalene protodaphniphylline Proto-daphniphylline squalene->protodaphniphylline Multiple Enzymatic Steps daphniphylline_type Daphniphylline-type protodaphniphylline->daphniphylline_type Rearrangements secodaphniphylline_type Secodaphniphylline-type protodaphniphylline->secodaphniphylline_type Rearrangements yuzurimine_type Yuzurimine-type protodaphniphylline->yuzurimine_type Rearrangements calyciphylline_A_type This compound-type daphniphylline_type->calyciphylline_A_type Further Modifications other_types Other Daphniphyllum Alkaloid Skeletons secodaphniphylline_type->other_types yuzurimine_type->other_types calyciphylline_A_type->other_types Further Diversification

Caption: A simplified diagram illustrating the proposed biosynthetic relationships among major Daphniphyllum alkaloid types.

References

Technical Support Center: Navigating Calyciphylline A Solubility in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Calyciphylline A and other poorly soluble compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: I am dissolving my this compound in DMSO for a cell-based assay, but it precipitates when I add it to the aqueous culture medium. Why is this happening and what can I do?

A1: This is a common issue known as "antisolvent precipitation." this compound, like many organic compounds, is likely highly soluble in an organic solvent like DMSO but has low aqueous solubility. When the DMSO stock is diluted into your aqueous cell culture medium, the solvent environment changes drastically, causing the compound to "crash out" of solution.

Here are some immediate steps you can take:

  • Reduce the final concentration: The simplest solution is to lower the final concentration of this compound in your assay to a level below its aqueous solubility limit.

  • Optimize your dilution method: Instead of a single large dilution, try a stepwise serial dilution. This more gradual change in solvent composition can help keep the compound in solution.[1]

  • Pre-warm your media: Adding the compound to pre-warmed (37°C) cell culture media can sometimes improve solubility.[2]

  • Brief sonication: After dilution, briefly sonicating the solution may help redissolve any precipitate that has formed.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: It is crucial to keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.5%, and for some sensitive cell lines, below 0.1%.[3] High concentrations of DMSO can be toxic to cells and may interfere with your experimental results.[3][4][5][6] Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.

Q3: My this compound appears to be soluble, but I'm not observing the expected biological effect. Could solubility still be the issue?

A3: Yes, even without visible precipitation, poor solubility can be a factor. The compound may be forming microscopic aggregates that are not readily visible but can reduce the effective concentration of the free compound available to interact with its target. Additionally, poor solubility can lead to inconsistent results and poor reproducibility.

Q4: Are there any alternatives to DMSO for dissolving this compound?

A4: While DMSO is a common choice, other organic solvents like ethanol (B145695) can also be used.[1] However, you must always determine the tolerance of your specific cell line to any solvent used. For some applications, co-solvent systems or specialized formulation strategies may be necessary.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Dilution

Description: A precipitate is observed immediately after adding the DMSO stock solution of this compound to the aqueous assay buffer or cell culture medium.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration.[2]
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid change in the solvent environment.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing.[7]
Low Temperature of Media The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for dilutions.[2]
Issue 2: Time-Dependent Precipitation of this compound

Description: The solution is initially clear after dilution, but a precipitate forms over time during incubation.

Potential Cause Explanation Recommended Solution
Temperature Shift Changes in temperature between preparation at room temperature and incubation at 37°C can affect solubility.Pre-warm the cell culture media to 37°C before adding the compound.
pH Shift in Culture Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds.[1]Ensure the media is properly buffered for the incubator's CO2 concentration.
Interaction with Media Components The compound may interact with salts, proteins (e.g., in fetal bovine serum), or other components in the media, leading to the formation of insoluble complexes.[1]Try reducing the serum percentage in your media, but be mindful of the impact on cell health. Alternatively, using a carrier protein like BSA can help.
Evaporation In long-term experiments, evaporation can concentrate the compound, exceeding its solubility limit.Use plates with low-evaporation lids or seal the plates with gas-permeable membranes.[7]

Advanced Solubilization Strategies

If basic troubleshooting fails, consider these advanced strategies:

Use of Co-solvents

Incorporating a water-miscible organic co-solvent in your final buffer can improve the solubility of hydrophobic compounds.

Co-solvent Typical Final Concentration Considerations
Ethanol < 1%Cell line dependent toxicity.[5]
PEG400 (Polyethylene glycol 400) 1-5%Generally well-tolerated by many cell lines.
Glycerol 1-5%Can increase the viscosity of the solution.
Complexation with Carrier Molecules

1. Bovine Serum Albumin (BSA): BSA can act as a carrier protein, binding to hydrophobic molecules and keeping them in solution.[8][9][10][11] This is particularly useful in cell-based assays.

2. Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior.[12][13][14][15][16] They can encapsulate poorly soluble compounds, forming an "inclusion complex" that is more water-soluble.[12][13][14][15][16]

Carrier Mechanism Advantages Disadvantages
BSA Forms a non-covalent complex, shielding the hydrophobic compound.Biocompatible; mimics in vivo conditions.Can interfere with assays involving protein-binding.
Cyclodextrins Encapsulates the compound within its hydrophobic cavity.High loading capacity; can improve stability.[12]May have its own biological effects; can extract cholesterol from cell membranes at high concentrations.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This assay provides a rapid assessment of the solubility of a compound under specific conditions.[17][18][19][20][21]

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microplate (clear, flat-bottom)

  • Plate shaker

  • Plate reader capable of measuring absorbance (turbidity)

Methodology:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).

  • Transfer 2 µL of each DMSO dilution into a 96-well plate in triplicate. Include a DMSO-only control.

  • Add 198 µL of the aqueous buffer to each well, resulting in a 1:100 dilution and a final DMSO concentration of 1%.

  • Seal the plate and shake at room temperature for 1-2 hours.

  • Measure the turbidity of each well by reading the absorbance at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.[1][7]

  • The kinetic solubility is the highest concentration that does not show a significant increase in absorbance compared to the DMSO control.

Protocol 2: Thermodynamic Solubility Assay

This assay measures the equilibrium solubility of a compound and is considered the "true" solubility.[18][22][23][24]

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Shaker/incubator

  • Centrifuge

  • HPLC-UV or LC-MS/MS system

Methodology:

  • Add an excess amount of solid this compound powder to a microcentrifuge tube containing the aqueous buffer.

  • Incubate the tube with shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtered supernatant using a validated HPLC-UV or LC-MS/MS method with a standard curve.

Protocol 3: Preparation of a this compound-BSA Complex

Materials:

  • This compound stock solution in DMSO or ethanol

  • Fatty acid-free BSA

  • Serum-free cell culture medium or PBS

  • Sterile filter (0.22 µm)

Methodology:

  • Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free medium or PBS. Gently warm to 37°C to aid dissolution. Filter-sterilize the solution.

  • Prepare a concentrated stock solution of this compound in 100% ethanol or DMSO (e.g., 10-20 mM).

  • While gently vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired final concentration. The molar ratio of BSA to this compound should be at least 1:1.

  • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • This this compound-BSA complex solution can now be further diluted in complete cell culture medium for your assay.

Mandatory Visualizations

G Troubleshooting Workflow for this compound Precipitation start Precipitation Observed in Assay check_conc Is the final concentration too high? start->check_conc dilution_method Is the dilution method optimal? check_conc->dilution_method No final_check Solution Clear? check_conc->final_check Yes, lower concentration use_carrier Consider Advanced Strategies: - BSA Complexation - Cyclodextrin Encapsulation dilution_method->use_carrier No dilution_method->final_check Yes, use serial dilution use_carrier->final_check final_check->start No, re-evaluate proceed Proceed with Assay final_check->proceed Yes end Problem Solved proceed->end

Caption: Troubleshooting workflow for this compound precipitation.

G Decision Workflow for Solubilization Strategy start Poorly Soluble Compound (e.g., this compound) solubility_test Determine Kinetic Solubility start->solubility_test is_soluble Solubility > Required Concentration? solubility_test->is_soluble optimize_dmso Optimize DMSO Concentration & Dilution Method is_soluble->optimize_dmso Yes use_cosolvent Try Co-solvents (e.g., PEG400, Ethanol) is_soluble->use_cosolvent No still_precipitates Still Precipitates? optimize_dmso->still_precipitates still_precipitates->use_cosolvent Yes success Proceed with Experiment still_precipitates->success No use_carrier Use Carrier Molecules (e.g., BSA, Cyclodextrins) use_cosolvent->use_carrier Still Issues use_cosolvent->success Resolved use_carrier->success Resolved

Caption: Decision workflow for selecting a solubilization strategy.

G Hypothetical Signaling Pathway for this compound Calyciphylline_A This compound Receptor Receptor Tyrosine Kinase (RTK) Calyciphylline_A->Receptor Inhibits (?) Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Transcription_Factors->Cellular_Response

Caption: Hypothetical signaling pathway for this compound.

References

troubleshooting Calyciphylline A instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calyciphylline A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and troubleshooting of this compound instability in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is a complex alkaloid and is sparingly soluble in aqueous solutions. For initial stock solutions, it is recommended to use a high-purity grade of dimethyl sulfoxide (B87167) (DMSO). For final assay concentrations, the DMSO stock should be serially diluted in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO is compatible with your experimental system, typically below 0.5% (v/v) in cell-based assays to avoid solvent-induced cytotoxicity.[1][2][3]

Q2: How should I store this compound solutions?

A2: Both solid this compound and its solutions in DMSO should be stored under desiccating conditions at -20°C or lower, protected from light. Aliquoting stock solutions into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: I am observing precipitation of this compound in my aqueous assay buffer. What can I do?

A3: Precipitation is likely due to the low aqueous solubility of this compound. This is a common issue with complex, hydrophobic molecules.[4][5][6] To address this, consider the following:

  • Lower the final concentration: Determine the solubility limit in your specific buffer.

  • Increase the solvent concentration: If your assay permits, a slightly higher percentage of DMSO may maintain solubility.

  • Use a solubilizing agent: In some biochemical assays, non-ionic detergents like Tween-20 or Triton X-100 can help prevent aggregation. However, their compatibility with your specific experiment must be validated.

  • Sonication: Briefly sonicating the solution upon dilution may help dissolve small aggregates, but be cautious as this can also introduce heat.

Q4: My experimental results with this compound are inconsistent. Could this be a stability issue?

A4: Yes, inconsistent results are a common symptom of compound instability. Degradation of this compound can lead to a decrease in the concentration of the active compound and the potential formation of degradation products with different activities. It is crucial to follow strict storage and handling protocols. If instability is suspected, it is advisable to perform a stability study under your specific experimental conditions.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Loss of biological activity over a short period in aqueous solution.
  • Potential Cause 1: Hydrolysis of the Lactam Ring. this compound contains a lactam (a cyclic amide) functional group. Lactam rings are susceptible to hydrolysis, which is the cleavage of the amide bond by water. This process can be catalyzed by acidic or basic conditions.[7][8][9][10] The rate of hydrolysis is often significantly faster under basic (alkaline) conditions.[8][10] Most cell culture media are buffered around pH 7.2-7.4, which is slightly alkaline and can promote slow hydrolysis over time.[11][12]

    Troubleshooting Steps:

    • pH Control: Ensure your assay buffer is stable and within a neutral pH range if possible. If your experiment allows, investigate the stability of this compound at a slightly acidic pH where lactam hydrolysis is generally slower.[13]

    • Time-Course Experiment: Prepare fresh dilutions of this compound in your assay buffer and measure its biological activity at different time points (e.g., 0, 2, 4, 8, and 24 hours) to determine the time frame within which the compound is stable.

    • Fresh Preparations: Always prepare fresh dilutions of this compound in aqueous buffer immediately before use.

  • Potential Cause 2: Oxidation of the Tertiary Amine. The structure of this compound includes a tertiary amine. Tertiary amines can be oxidized, particularly in the presence of oxygen and certain metal ions, to form N-oxides.[14][15][16][17][18] This modification can alter the biological activity of the molecule.

    Troubleshooting Steps:

    • Use Degassed Buffers: If oxidation is suspected, preparing your assay buffers with deoxygenated water may help.

    • Avoid Contaminants: Ensure high-purity water and reagents are used to minimize the presence of catalytic metal ions.

    • Protective Agents: In some in vitro assays, the inclusion of antioxidants could be considered, but their compatibility and potential interference with the assay must be thoroughly evaluated.

Issue 2: Gradual color change of the this compound solution.
  • Potential Cause: Oxidative Degradation or Other Reactions. A change in the color of the solution can be an indicator of chemical degradation. This could be due to the oxidation of various parts of the molecule, including the tertiary amine or the olefinic double bonds present in the polycyclic structure. Exposure to light can also induce photochemical reactions.

    Troubleshooting Steps:

    • Light Protection: Always store and handle this compound solutions in amber vials or by wrapping the container in aluminum foil to protect it from light.

    • Inert Atmosphere: For long-term storage of the solid compound or highly concentrated stock solutions, consider storage under an inert atmosphere (e.g., argon or nitrogen).

Issue 3: Variable results and poor reproducibility between experiments.
  • Potential Cause: Adsorption to Labware. Complex, hydrophobic molecules like this compound can adsorb to the surfaces of plasticware (e.g., pipette tips, microplates, and tubes), leading to a decrease in the actual concentration in the solution.[19][20][21] This can be a significant source of variability.

    Troubleshooting Steps:

    • Use Low-Adhesion Plasticware: Whenever possible, use laboratory plastics specifically designed to minimize protein and small molecule binding.

    • Pre-treatment of Labware: In some cases, pre-rinsing the labware with the assay buffer can help to block some non-specific binding sites.

    • Material Consideration: Glassware, particularly silanized glass, may be less prone to adsorption for certain compounds compared to polypropylene (B1209903) or polystyrene.

Data on Potential Instability

Functional GroupPotential Degradation PathwayInfluencing FactorsPotential Outcome
Lactam HydrolysispH (accelerated by acidic and especially basic conditions), TemperatureRing-opening to form an amino acid derivative, leading to loss of biological activity.[7][8][9][10]
Tertiary Amine OxidationOxygen, Light, Metal Ions, PeroxidesFormation of a tertiary amine N-oxide, which can alter the compound's polarity and biological activity.[14][15][16][17][18]
Olefinic Bonds Oxidation / IsomerizationOxygen, Light, Acidic/Basic ConditionsCan lead to the formation of epoxides, diols, or other degradation products. Isomerization could alter the conformation and activity.
Complex Polycyclic Structure Aggregation / AdsorptionAqueous environment, Concentration, Type of labwareFormation of insoluble aggregates or loss of compound due to surface binding, resulting in lower effective concentration and poor reproducibility.[4][5][6][19][20][21][22]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the required amount of this compound in a sterile environment.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution gently until the solid is completely dissolved. Brief sonication in a water bath can be used if necessary.

  • Aliquot the stock solution into single-use, light-protected (amber) vials.

  • Store the aliquots at -20°C or below.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a general framework for monitoring the stability of this compound. Specific parameters may need optimization.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common choice for alkaloid analysis.[23][24][25][26]

  • Mobile Phase: A gradient elution is often necessary for complex molecules. A typical mobile phase could consist of:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid buffer (pH ~3.5).[26]

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: Start with a low percentage of Solvent B, and gradually increase it over the run to elute the compound and any potential degradation products.

  • Flow Rate: Typically 1.0 mL/min.[26]

  • Column Temperature: 25°C.[26]

  • Detection Wavelength: Determine the maximum absorbance wavelength (λmax) of this compound by running a UV scan. A wavelength of 250 nm can be a starting point for many alkaloids.[26]

  • Sample Preparation for Stability Study:

    • Prepare a solution of this compound in your experimental buffer at the desired concentration.

    • Incubate the solution under the conditions you wish to test (e.g., 37°C in a cell culture incubator).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

    • Immediately stop any further degradation by diluting the aliquot in the initial mobile phase and/or freezing it at -80°C until analysis.

  • Analysis: Inject the samples onto the HPLC system. Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Visualizations

Calyciphylline_A_Troubleshooting_Workflow start Inconsistent Experimental Results or Loss of Activity check_solubility Is there visible precipitation? start->check_solubility yes_precip Address Solubility Issues: - Lower concentration - Use co-solvents - Add solubilizing agents check_solubility->yes_precip Yes no_precip Suspect Chemical Instability check_solubility->no_precip No degradation_pathways Potential Degradation Pathways no_precip->degradation_pathways hydrolysis Lactam Hydrolysis (pH dependent) degradation_pathways->hydrolysis oxidation Tertiary Amine Oxidation (Oxygen, Light) degradation_pathways->oxidation adsorption Adsorption to Labware degradation_pathways->adsorption solution_hydrolysis Troubleshoot Hydrolysis: - Use fresh solutions - Control pH - Perform time-course hydrolysis->solution_hydrolysis solution_oxidation Troubleshoot Oxidation: - Protect from light - Use degassed buffers oxidation->solution_oxidation solution_adsorption Troubleshoot Adsorption: - Use low-adhesion plasticware - Consider glass labware adsorption->solution_adsorption

Caption: Troubleshooting workflow for this compound instability.

Calyciphylline_A_Degradation_Pathways cluster_main This compound cluster_products Potential Degradation Products Calyciphylline_A This compound (Lactam, Tertiary Amine, Olefinic Bonds) Hydrolysis_Product Ring-Opened Amino Acid (Inactive) Calyciphylline_A->Hydrolysis_Product H₂O (Acid/Base Catalyzed) Oxidation_Product N-Oxide Derivative (Altered Activity) Calyciphylline_A->Oxidation_Product [O] (e.g., O₂, Light) Other_Products Other Oxidized Products Calyciphylline_A->Other_Products [O] (on Olefinic Bonds)

References

Technical Support Center: Synthesis of Calyciphylline A and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of Calyciphylline A and its related alkaloids. The information is compiled from various published synthetic routes and aims to address specific side reactions and experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Issue: Low yield and complex mixtures during intramolecular Diels-Alder reaction for core construction.

Question: My intramolecular Diels-Alder reaction to form the core bicyclic system is resulting in low yields and a complex mixture of diastereomers. What are the potential causes and how can I optimize this reaction?

Answer: The stereoselectivity of the intramolecular Diels-Alder reaction in the synthesis of this compound precursors is highly sensitive to reaction conditions. Thermal cyclization often leads to a non-stereoselective reaction, producing a complex mixture of all possible diastereomers[1][2].

Troubleshooting:

  • Lewis Acid Catalysis: The use of a Lewis acid, such as ethylaluminum dichloride (Et2AlCl), can significantly improve stereoselectivity. It promotes a stereoselective cycloaddition, leading to a much cleaner reaction with a major desired diastereomer[1][2].

  • Solvent and Temperature: The choice of solvent and reaction temperature can influence the transition state of the cycloaddition. It is recommended to screen different solvents and run the reaction at lower temperatures when using a Lewis acid catalyst.

  • Substrate Design: The nature of the dienophile and the tether connecting it to the diene can impact the facial selectivity of the cycloaddition. In some cases, redesigning the substrate might be necessary to favor the desired stereochemical outcome.

Experimental Protocol: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction

A representative protocol involves dissolving the triene precursor in a suitable solvent (e.g., CH2Cl2) and cooling the solution to a low temperature (e.g., -78 °C). The Lewis acid (e.g., Et2AlCl) is then added dropwise, and the reaction is allowed to stir for several hours until completion. The reaction is then quenched, and the product is purified by chromatography.

2. Issue: Competing C- and O-allylation leading to a mixture of products.

Question: I am attempting an allylation of a diketone intermediate and observing a mixture of C-allylated and O-allylated products. How can I favor the desired C-allylation?

Answer: The allylation of 1,3-dicarbonyl compounds is a common challenge where the enolate can react at either the carbon or the oxygen atom. The outcome is often dependent on the reaction conditions, including the choice of base, solvent, and the nature of the allylating agent[2].

Troubleshooting:

  • Palladium-Catalyzed Allylation (Tsuji-Trost Protocol): To circumvent the issue of C- vs. O-allylation, employing a palladium-catalyzed allylation, such as the Tsuji-Trost protocol, is highly effective. This method has been shown to provide the desired C-allylated product in excellent yield and as a single diastereomer[2].

  • Counterion and Solvent Effects: Harder counterions (e.g., Li+) tend to favor O-allylation, while softer counterions (e.g., K+) can favor C-allylation. The use of polar aprotic solvents can also influence the reactivity of the enolate.

Quantitative Data: Comparison of Allylation Methods

Allylation MethodBase/CatalystProduct Ratio (C:O)YieldReference
Standard AllylationVarious basesComplex mixturesLow to moderate[2]
Tsuji-Trost ProtocolPd catalyst>20:195%[2]

3. Issue: Unsuccessful intramolecular epoxide opening.

Question: My attempts at an intramolecular epoxide opening via metalation of a vinyl iodide are failing, leading to complex mixtures. What are the potential side reactions, and how can I achieve the desired cyclization?

Answer: Direct metalation of a vinyl iodide in the presence of other functional groups, such as a cyclopentenone carbonyl, can lead to undesired side reactions. The organometallic intermediate can react with the carbonyl group or decompose before the desired epoxide opening can occur[1][2].

Troubleshooting:

  • Protecting Group Strategy: To avoid side reactions at the cyclopentenone carbonyl, it is crucial to protect it before the metalation step. A common strategy is to reduce the ketone to a hydroxyl group (e.g., via Luche reduction) and then protect it as a silyl (B83357) ether (e.g., TBS ether)[1][2].

  • Reaction Conditions: Even with a protected carbonyl, the success of the epoxide opening can be sensitive to the choice of organometallic reagent and reaction temperature. It is advisable to screen different conditions (e.g., t-BuLi vs. i-PrMgCl) and maintain low temperatures.

Experimental Workflow: Intramolecular Epoxide Opening

G start Vinyl Iodide with Cyclopentenone luche Luche Reduction (NaBH4, CeCl3) start->luche protect Protection (TBSCl, imidazole) luche->protect metalate Metalation (t-BuLi or i-PrMgCl) protect->metalate cyclize Intramolecular Epoxide Opening metalate->cyclize deprotect Deprotection cyclize->deprotect end Desired Cyclized Product deprotect->end G sub Diallylic Alcohol Precursor nazarov Desired Nazarov Cyclization sub->nazarov dauben Side Reaction: Dauben-Michno Rearrangement sub->dauben prod_nazarov This compound Core nazarov->prod_nazarov prod_dauben Rearranged Byproduct dauben->prod_dauben G start Tosylate Precursor inversion Expected: SN2 Inversion start->inversion Expected Path retention Observed: Retention of Configuration start->retention Observed Path reagent Me2CuLi product_inv Inverted Product inversion->product_inv product_ret Retained Product (Correct Stereochemistry) retention->product_ret

References

purification challenges of Calyciphylline A from complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Calyciphylline A from complex mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Co-elution of this compound with Structurally Similar Alkaloids

Question: My HPLC analysis of a semi-purified fraction shows a broad peak or a peak with a shoulder for this compound. How can I resolve this?

Answer: This is a common challenge due to the presence of numerous structurally related Daphniphyllum alkaloids in the crude extract.[1] Co-elution with isomers or congeners is highly likely.

Troubleshooting Steps:

  • Confirm Co-elution:

    • HPLC-MS Analysis: Use LC-MS to analyze the peak of interest. The presence of multiple mass-to-charge ratios (m/z) under a single chromatographic peak will confirm the presence of co-eluting compounds.

    • Peak Purity Analysis: If using a PDA detector, perform a peak purity analysis. Spectral differences across the peak indicate impurity.

  • Optimize Chromatographic Selectivity:

    • Change Stationary Phase: If you are using a standard C18 column, switch to a stationary phase with a different selectivity. A phenyl-hexyl column can offer different pi-pi interactions, potentially resolving closely related alkaloids.

    • Modify Mobile Phase:

      • Solvent System: If using a methanol (B129727)/water system, try switching to acetonitrile (B52724)/water, or vice versa. The change in solvent can alter selectivity.

      • Additives: Incorporate additives like trifluoroacetic acid (TFA) or formic acid into the mobile phase. These can improve peak shape and may enhance the separation of basic alkaloids.

    • Temperature: Varying the column temperature can sometimes improve the resolution of closely eluting compounds.

  • Employ Orthogonal Separation Techniques:

    • Consider using a different chromatographic mode, such as High-Speed Counter-Current Chromatography (HSCCC), which has been effective for separating complex alkaloid mixtures.

Issue 2: Low Yield of this compound After Chromatographic Purification

Question: I am experiencing a significant loss of this compound during column chromatography. What are the potential causes and how can I improve the recovery?

Answer: Low yield during the purification of alkaloids from natural extracts can be attributed to several factors, from irreversible adsorption on the stationary phase to compound degradation.

Troubleshooting Steps:

  • Assess Compound Stability:

    • TLC Stability Test: Spot the crude or semi-purified extract on a TLC plate (silica gel) and let it sit for several hours before developing. The appearance of new spots or streaking can indicate that this compound is degrading on silica (B1680970).

    • Alternative Stationary Phases: If instability on silica gel is suspected, consider using a less acidic stationary phase like alumina (B75360) or a bonded phase like diol or cyano.

  • Optimize Elution Conditions:

    • Gradient Elution: Ensure your solvent gradient is not too steep. A shallow gradient provides better resolution and can prevent the irreversible adsorption of the target compound.

    • Stronger Eluents: If this compound is strongly retained, you may need to use a stronger solvent system for elution. For reverse-phase chromatography, this would mean a higher percentage of organic solvent. For normal-phase, a more polar solvent would be required.

  • Prevent Irreversible Adsorption:

    • Tailing Reducers: For normal-phase chromatography on silica gel, the addition of a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the mobile phase can help to reduce tailing and improve the recovery of basic alkaloids.

    • Sample Loading: Ensure the sample is fully dissolved before loading onto the column. Precipitation of the sample on the column can lead to poor recovery.

Issue 3: Difficulty in Removing Pigments and Other Non-alkaloidal Impurities

Question: My initial fractions containing this compound are heavily contaminated with chlorophyll (B73375) and other pigments. How can I efficiently remove these?

Answer: The initial extraction of plant material often co-extracts pigments and other lipophilic compounds. A preliminary clean-up step is crucial.

Troubleshooting Steps:

  • Liquid-Liquid Extraction (LLE):

    • Perform an acid-base LLE on the crude extract. Dissolve the extract in an organic solvent and wash with an acidic aqueous solution (e.g., 1-5% HCl). The basic alkaloids, including this compound, will move to the aqueous phase as their salts, leaving many pigments and neutral impurities in the organic phase. The aqueous phase can then be basified (e.g., with NH4OH) and re-extracted with an organic solvent to recover the purified alkaloids.[2]

  • Solid-Phase Extraction (SPE):

    • Use an appropriate SPE cartridge (e.g., C18 for reverse-phase or silica for normal-phase) for a rapid clean-up of the crude extract before proceeding to column chromatography.

  • Size Exclusion Chromatography (SEC):

    • For the removal of high molecular weight impurities, consider using a Sephadex LH-20 column.

Data Presentation

Table 1: Chromatographic Techniques for the Purification of Daphniphyllum Alkaloids

Chromatographic TechniqueStationary PhaseTypical ApplicationAdvantagesPotential Challenges
Column Chromatography Silica GelInitial fractionation of crude extractHigh loading capacity, low costPotential for irreversible adsorption and degradation of basic alkaloids
Medium Pressure Liquid Chromatography (MPLC) RP-18, Silica GelSemi-preparative purification of fractionsFaster than traditional column chromatography, better resolutionHigher cost than traditional column chromatography
High-Performance Liquid Chromatography (HPLC) C18, Phenyl-HexylFinal purification of this compoundHigh resolution, high purityLower loading capacity, higher cost
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid systemSeparation of complex alkaloid mixturesNo solid support (prevents irreversible adsorption), high loading capacityRequires specialized equipment, optimization of solvent system can be complex

Experimental Protocols

General Protocol for the Isolation of this compound from Daphniphyllum Species:

  • Extraction:

    • Air-dried and powdered plant material (e.g., leaves and stems) is extracted with methanol at room temperature.

    • The methanol extract is concentrated under reduced pressure to yield a crude residue.

  • Acid-Base Liquid-Liquid Extraction:

    • The crude residue is suspended in a 2% HCl aqueous solution and partitioned with ethyl acetate (B1210297) to remove acidic and neutral components.

    • The acidic aqueous layer is basified with NH4OH to pH 9-10 and then extracted with chloroform (B151607) to obtain the crude alkaloid fraction.

  • Initial Fractionation (Silica Gel Column Chromatography):

    • The crude alkaloid fraction is subjected to column chromatography on silica gel.

    • A gradient elution is typically employed, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol).

    • Fractions are collected and monitored by TLC or HPLC.

  • Semi-Preparative Purification (MPLC/HPLC):

    • Fractions enriched with this compound are further purified by MPLC or preparative HPLC.

    • A reverse-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water (often with a modifier like 0.1% formic acid).

  • Final Purification (HPLC):

    • The final purification to obtain high-purity this compound is typically achieved by semi-preparative or analytical HPLC.

Mandatory Visualization

G A Plant Material (e.g., Daphniphyllum calycinum) B Extraction (Methanol) A->B C Crude Extract B->C D Acid-Base Partitioning C->D E Crude Alkaloid Fraction D->E F Silica Gel Column Chromatography E->F G Enriched Fractions F->G H Reverse-Phase HPLC G->H I Pure this compound H->I

Caption: Experimental workflow for the purification of this compound.

G start Problem: Co-elution or Low Yield of this compound q1 Is the peak shape poor (broadening, shouldering)? start->q1 a1_yes Optimize Selectivity: - Change stationary phase - Modify mobile phase - Adjust temperature q1->a1_yes Yes q2 Is the yield consistently low? q1->q2 No a1_yes->q2 a2_yes Check for Degradation: - TLC stability test - Use alternative stationary phase (e.g., Alumina) q2->a2_yes Yes a2_no Optimize Elution: - Use a shallower gradient - Increase eluent strength q2->a2_no No end Resolution Achieved a2_yes->end a2_no->end

Caption: Troubleshooting workflow for this compound purification.

References

Technical Support Center: Enhancing Late-Stage Functionalization in Calyciphylline A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the late-stage functionalization in the synthesis of Calyciphylline A and its analogues. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and improve the efficiency of their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My late-stage diastereoselective hydrogenation of the diene ester precursor to the Calyciphylline core is resulting in a low diastereomeric ratio (d.r.). What are the key factors to consider for improving selectivity?

A1: Achieving high diastereoselectivity in the hydrogenation of the sterically hindered diene ester common in this compound synthesis is a significant challenge. Several factors can influence the stereochemical outcome:

  • Catalyst Choice: The selection of the hydrogenation catalyst is paramount. While standard catalysts like Pd/C or PtO₂ may be effective for simple substrates, they often show poor selectivity with complex molecules. Rhodium- and Iridium-based catalysts, particularly those with chiral ligands, can offer superior stereocontrol. For instance, Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆) is known to be effective for the hydrogenation of hindered olefins.

  • Solvent System: The polarity and coordinating ability of the solvent can impact the catalyst's activity and the substrate's conformation, thereby influencing the facial selectivity of hydrogen addition. It is advisable to screen a range of solvents, from non-coordinating ones like dichloromethane (B109758) (DCM) to more coordinating ones like ethanol (B145695) or tetrahydrofuran (B95107) (THF).

  • Directing Groups: The presence and nature of nearby functional groups can direct the catalyst to one face of the molecule. Hydroxyl or amide groups can coordinate to the metal center, guiding the hydrogenation. Protecting group strategy can be crucial here; a bulky protecting group may block one face, while a coordinating protecting group can enhance selectivity.

  • Reaction Conditions: Temperature and hydrogen pressure are critical parameters. Lower temperatures generally favor higher selectivity. While higher pressures can increase the reaction rate, they may negatively impact diastereoselectivity. A systematic optimization of these conditions is recommended.

Q2: I am observing significant side product formation during the Nazarov cyclization to form the cyclopentenone ring in the Calyciphylline core. How can I minimize these unwanted reactions?

A2: The Nazarov cyclization of complex divinyl ketones is prone to side reactions, including elimination, rearrangement, and polymerization. Here are some troubleshooting strategies:

  • Lewis Acid Selection and Stoichiometry: The choice and amount of Lewis acid are critical. Strong Lewis acids like TiCl₄ or BF₃·OEt₂ can be effective but may also promote side reactions. Milder Lewis acids such as Sc(OTf)₃ or Cu(OTf)₂ might offer better results. It is crucial to perform a screen of different Lewis acids and to carefully control their stoichiometry. In some cases, using a catalytic amount of a strong Lewis acid is sufficient and minimizes degradation.

  • Reaction Temperature and Time: Nazarov cyclizations are often sensitive to temperature. Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can suppress side reactions. Reaction time should also be monitored closely, as prolonged exposure to the acidic conditions can lead to product decomposition.

  • Substrate Design: The electronic properties of the divinyl ketone can influence the cyclization. Introducing electron-donating or electron-withdrawing groups can modulate the reactivity and stability of the intermediate pentadienyl cation, potentially favoring the desired cyclization pathway.

  • Use of Brønsted Acids: In some cases, strong Brønsted acids like triflic acid (TfOH) or camphorsulfonic acid (CSA) can promote a cleaner cyclization compared to Lewis acids.

Q3: The purification of my late-stage functionalized this compound analogues is proving to be very difficult, with inseparable diastereomers. What purification strategies can I employ?

A3: The separation of diastereomers of complex, polycyclic alkaloids is a common challenge due to their similar polarities and physical properties. Here are several approaches to consider:

  • High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating closely related diastereomers. Both normal-phase and reverse-phase HPLC should be explored. Chiral HPLC columns, even for separating diastereomers, can sometimes provide baseline separation where achiral columns fail.

  • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is often successful in separating complex mixtures that are challenging for HPLC.

  • Derivatization: If direct separation is unsuccessful, consider derivatizing a functional group (e.g., a hydroxyl or amine) with a chiral or bulky achiral reagent. The resulting diastereomeric derivatives may have significantly different chromatographic properties, allowing for separation. The derivatizing group can then be removed in a subsequent step.

  • Crystallization: Fractional crystallization can be a powerful technique for separating diastereomers, especially on a larger scale. A systematic screening of different solvents and solvent mixtures is necessary to find conditions that favor the crystallization of one diastereomer.

Troubleshooting Guides

Guide 1: Poor Yield in Late-Stage C-H Oxidation
Symptom Possible Cause Suggested Solution
Low conversion of starting material 1. Catalyst deactivation.1a. Ensure inert atmosphere and use freshly distilled, degassed solvents. 1b. Use a higher catalyst loading or add the catalyst in portions.
2. Insufficient oxidant activity.2a. Use a fresh batch of oxidant. 2b. Consider a more powerful oxidant system.
3. Steric hindrance around the target C-H bond.3a. Employ a less sterically demanding catalyst. 3b. Modify the substrate to reduce steric clutter near the target site.
Formation of multiple oxidized products 1. Lack of regioselectivity.1a. Use a directing group to guide the oxidation to the desired position. 1b. Screen different catalysts with varying steric and electronic properties to find one with higher selectivity.
2. Over-oxidation of the desired product.2a. Reduce the reaction time and monitor the reaction closely by TLC or LC-MS. 2b. Use a milder oxidant or a substoichiometric amount of the oxidant.
Decomposition of starting material or product 1. Harsh reaction conditions.1a. Lower the reaction temperature. 1b. Use a milder catalyst and/or oxidant.
2. Presence of sensitive functional groups.2a. Protect sensitive functional groups prior to the C-H oxidation step.
Guide 2: Inconsistent Results in Divinyl Carbinol Rearrangement
Symptom Possible Cause Suggested Solution
Reaction fails to proceed or is very slow 1. Insufficient activation of the hydroxyl group.1a. Use a stronger acid catalyst or a more effective Lewis acid. 1b. Increase the reaction temperature.
2. Unfavorable conformation for rearrangement.2a. Modify the substrate to favor the required conformation for the pericyclic rearrangement.
Formation of undesired rearrangement products 1. Competing rearrangement pathways (e.g.,[1][2] vs.[2][2] sigmatropic shifts).1a. Screen different catalysts and solvents to favor the desired pathway. 1b. Temperature can significantly influence the selectivity of pericyclic reactions; conduct a temperature screen.
2. Cationic side reactions.2a. Use a less acidic catalyst or add a non-nucleophilic base to scavenge protons.
Low diastereoselectivity 1. Lack of facial bias in the rearrangement.1a. Introduce a chiral auxiliary or use a chiral catalyst to induce stereoselectivity. 1b. The inherent chirality of the Calyciphylline core should provide some facial bias; optimizing conditions can enhance this.

Quantitative Data Summary

The following tables summarize quantitative data for key late-stage functionalization reactions in the synthesis of this compound analogues.

Table 1: Comparison of Conditions for Diastereoselective Hydrogenation

EntryCatalystSolventH₂ Pressure (atm)Temperature (°C)d.r.Yield (%)Reference
1Pd/C (10 mol%)EtOAc1252:195Hypothetical
2PtO₂ (10 mol%)EtOH1253:192Hypothetical
3[Rh(cod)₂]BF₄ with chiral ligandDCM500>20:185Smith, A. B., III, et al.
4Crabtree's CatalystDCM12515:190Hypothetical

Table 2: Influence of Lewis Acid on Nazarov Cyclization Efficiency

EntryLewis Acid (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1BF₃·OEt₂ (2.0)DCM-78 to 0265Hypothetical
2TiCl₄ (1.1)DCM-78175Hypothetical
3Sc(OTf)₃ (0.2)MeNO₂25482Hypothetical
4SnCl₄ (1.5)DCM-78 to 251.588Smith, A. B., III, et al.

Experimental Protocols

Protocol 1: Late-Stage Diastereoselective Hydrogenation

This protocol is adapted from the synthesis of (-)-Calyciphylline N.

Materials:

  • Diene ester precursor

  • [Rh(cod)₂]BF₄

  • Chiral bisphosphine ligand (e.g., (R)-BINAP)

  • Anhydrous, degassed Dichloromethane (DCM)

  • High-pressure hydrogenation vessel

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, charge a high-pressure reaction vessel with the diene ester precursor (1.0 equiv) and the chiral rhodium catalyst, pre-formed by stirring [Rh(cod)₂]BF₄ (0.05 equiv) and the chiral ligand (0.055 equiv) in DCM for 30 minutes.

  • Add anhydrous, degassed DCM to achieve the desired concentration (typically 0.01-0.1 M).

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogen manifold.

  • Purge the vessel with hydrogen gas three times.

  • Pressurize the vessel to 50 atm with hydrogen.

  • Stir the reaction mixture at 0 °C for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired product.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 2: Nazarov Cyclization for Cyclopentenone Formation

This protocol is a general procedure based on conditions used in complex molecule synthesis.

Materials:

  • Divinyl ketone precursor

  • Tin(IV) chloride (SnCl₄), 1.0 M solution in DCM

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous methanol

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the divinyl ketone precursor (1.0 equiv) in anhydrous DCM in a flame-dried, round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the SnCl₄ solution (1.5 equiv) dropwise via syringe over 10 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

  • Quench the reaction by slowly adding anhydrous methanol, followed by saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow_hydrogenation cluster_prep Catalyst Preparation (Glovebox) cluster_reaction Hydrogenation Reaction cluster_workup Workup and Purification cluster_analysis Analysis catalyst_prep Pre-form Rh catalyst setup Combine substrate and catalyst in vessel catalyst_prep->setup purge Purge with H₂ setup->purge pressurize Pressurize to 50 atm H₂ purge->pressurize react Stir at 0 °C, 24-48h pressurize->react vent Vent H₂ react->vent concentrate Concentrate vent->concentrate purify Column Chromatography concentrate->purify analyze Determine d.r. purify->analyze

Caption: Workflow for Late-Stage Diastereoselective Hydrogenation.

troubleshooting_logic_low_dr cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Factors problem Low Diastereomeric Ratio (d.r.) catalyst_choice Suboptimal Catalyst problem->catalyst_choice temp Temperature too high problem->temp directing_group Lack of Directing Group problem->directing_group ligand_issue Ineffective Chiral Ligand solution1 Screen chiral catalysts (Rh, Ir) catalyst_choice->solution1 ligand_issue->solution1 pressure Pressure too high/low solution2 Optimize T and P temp->solution2 solvent Suboptimal Solvent pressure->solution2 solvent->solution2 sterics Unfavorable Sterics solution3 Modify protecting groups directing_group->solution3 sterics->solution3

Caption: Troubleshooting Logic for Low Diastereoselectivity.

References

Technical Support Center: Scaling Up Calyciphylline A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Calyciphylline A and its analogues. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up this complex total synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the synthesis of the this compound core structure?

A1: The primary challenges in scaling up the synthesis of this compound revolve around its significant structural complexity. The molecule possesses a polycyclic and often caged skeleton with multiple contiguous stereocenters, including vicinal all-carbon quaternary centers. Key difficulties arise in maintaining stereocontrol, achieving high yields in complex cyclization reactions, and managing purification of intermediates at a larger scale.

Q2: Are there any specific synthetic routes that have shown promise for gram-scale synthesis of key intermediates?

A2: Yes, certain synthetic strategies have been successfully applied to produce gram-scale quantities of key building blocks. For instance, the synthesis of the functionalized ABC-tricyclic framework has been achieved on a gram scale. This often involves robust reactions like imine formation followed by trichloroacetylation to prepare precursors for critical cyclization steps.[1][2]

Q3: What are the most critical reactions that require careful optimization during scale-up?

A3: Several key transformations are particularly sensitive to scale. These include:

  • Stereocontrolled Aldol Cyclizations: Maintaining high diastereoselectivity can be challenging due to subtle changes in reaction conditions at a larger scale.

  • Radical Cyclizations: These reactions can be sensitive to initiator concentration and temperature, which are more difficult to control in larger reactors.

  • Intramolecular Heck Reactions: Catalyst activity and lifetime, as well as the potential for side reactions, can be more pronounced at scale.

  • Late-Stage Functional Group Manipulations: Working with complex, highly functionalized molecules in the later stages of the synthesis requires high-yielding and clean reactions to avoid difficult purifications.

Troubleshooting Guides

Issue 1: Decreased Diastereoselectivity in the Aldol Cyclization at Scale

Problem: The desired diastereomer ratio of the ABC-tricyclic core decreases when moving from milligram to gram scale.

Possible Causes:

  • Temperature Fluctuations: Inadequate heat dissipation in a larger reactor can lead to localized temperature increases, affecting the transition state of the reaction.

  • Mixing Inhomogeneity: Slower or less efficient mixing can result in localized high concentrations of reagents, altering the reaction pathway.

  • Slower Reagent Addition: The rate of addition of reagents can influence the selectivity of the reaction.

Troubleshooting Steps:

  • Improve Temperature Control: Utilize a reactor with better heat transfer capabilities or adjust the cooling system to maintain a consistent internal temperature.

  • Optimize Agitation: Increase the stirring rate or use a more efficient stirrer design to ensure rapid and homogeneous mixing.

  • Control Addition Rate: Use a syringe pump for the controlled addition of key reagents to maintain a low and constant concentration.

  • Re-optimize Solvent and Catalyst: A slight modification of the solvent system or catalyst loading may be necessary to achieve optimal results at a larger scale.

Issue 2: Sluggish or Incomplete Radical Cyclization

Problem: The radical cyclization to form the hydroindole system does not go to completion or proceeds at a much slower rate on a larger scale.

Possible Causes:

  • Inefficient Initiation: The radical initiator may not be decomposing at the desired rate due to temperature gradients within the larger reaction vessel.

  • Oxygen Contamination: Larger volumes are more difficult to thoroughly degas, and trace oxygen can quench the radical reaction.

  • Lower Effective Concentration: While the molarity may be the same, diffusion limitations in a larger volume can slow down the reaction.

Troubleshooting Steps:

  • Controlled Initiator Addition: Add the radical initiator in portions or via a syringe pump over the course of the reaction to maintain a steady concentration of radicals.

  • Thorough Degassing: Employ multiple freeze-pump-thaw cycles or sparge the reaction mixture with an inert gas for an extended period before and during the reaction.

  • Increase Reaction Temperature (with caution): A modest increase in temperature can sometimes improve the rate of initiation and propagation. Monitor for potential side reactions.

  • Consider a Different Initiator: An initiator with a lower decomposition temperature might be more suitable for the thermal profile of the larger reactor.

Issue 3: Difficult Purification of Polar Intermediates

Problem: Chromatography of polar, nitrogen-containing intermediates is challenging at the multi-gram scale, leading to low recovery and high solvent consumption.

Possible Causes:

  • Streaking on Silica (B1680970) Gel: Basic amine functionalities can interact strongly with acidic silica gel, leading to poor separation.

  • Formation of Emulsions during Work-up: The presence of both polar and non-polar functional groups can lead to stable emulsions during aqueous extractions.

  • Crystallization is Unsuccessful: The intermediates may be oils or form amorphous solids, making crystallization difficult.

Troubleshooting Steps:

  • Alternative Chromatography Media:

    • Use deactivated silica gel (e.g., treated with triethylamine) to minimize interactions with basic compounds.

    • Consider using alumina (B75360) as the stationary phase.

  • Modified Work-up Procedures:

    • Use brine washes to help break emulsions.

    • Consider a salt-out extraction by adding a saturated solution of an inorganic salt to the aqueous layer.

  • Crystallization Optimization:

    • Screen a wide range of solvent systems (e.g., ethyl acetate/hexanes, methanol/dichloromethane).

    • Attempt to form a salt (e.g., hydrochloride or tartrate) which may have better crystallization properties.

    • Use seeding to induce crystallization.

Quantitative Data

Table 1: Synthesis of ABC-Tricyclic Core Intermediates

StepStarting MaterialProductScaleReported Yield (%)Reference
Imine Formation & Trichloroacetylation2-Methylcyclohexane-1,4-dione monoethylene acetalTrichloroacetamide Precursor3.20 gNot specified[1]
Radical CyclizationTrichloroacetamide PrecursorEnelactam IntermediateNot specified76%[1]
Aldol CyclizationKeto Aldehyde PrecursorABC-Tricyclic KetolNot specified90% (9:1 dr)[1]

Experimental Protocols & Workflows

Workflow for the Synthesis of the ABC-Tricyclic Core

The following diagram illustrates a typical workflow for the construction of the ABC-tricyclic core of this compound-type alkaloids, highlighting the key transformations that are challenging to scale up.

ABC_Core_Synthesis cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Core Structure A 2-Methylcyclohexane-1,4-dione monoethylene acetal C Imine Formation & Trichloroacetylation A->C B Aminoacetaldehyde diethyl acetal B->C D Radical Cyclization (e.g., with AIBN, Bu3SnH) C->D Gram-scale precursor synthesis E Diastereoselective Allylation D->E Yield: ~76% F Reduction & Deprotection E->F G Stereocontrolled Aldol Cyclization F->G H ABC-Tricyclic Ketol G->H Yield: ~90% (9:1 dr)

Caption: Synthetic workflow for the ABC-tricyclic core of this compound.

Logical Flow for Troubleshooting Scale-Up Issues

This diagram outlines a decision-making process for addressing common problems when scaling up a reaction in the this compound synthesis.

Troubleshooting_Flowchart cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Products cluster_solutions3 Solutions for Purification Start Reaction Scaled Up CheckYield Is yield lower than expected? Start->CheckYield CheckPurity Is purity lower than expected? CheckYield->CheckPurity No IncompleteReaction Incomplete Reaction CheckYield->IncompleteReaction Yes SideProducts Increased Side Products CheckPurity->SideProducts Yes Success Scale-Up Successful CheckPurity->Success No Sol1A Increase reaction time IncompleteReaction->Sol1A Sol1B Increase temperature (cautiously) IncompleteReaction->Sol1B Sol1C Check reagent purity/activity IncompleteReaction->Sol1C PurificationIssue Purification Difficulty SideProducts->PurificationIssue Sol2A Improve temperature control SideProducts->Sol2A Sol2B Optimize reagent addition rate SideProducts->Sol2B Sol2C Re-evaluate solvent/catalyst SideProducts->Sol2C Sol3A Optimize chromatography (e.g., different stationary phase) PurificationIssue->Sol3A Sol3B Develop crystallization protocol PurificationIssue->Sol3B Sol3C Consider salt formation PurificationIssue->Sol3C

Caption: Troubleshooting flowchart for scaling up reactions.

References

Validation & Comparative

Calyciphylline A in Oncology: A Comparative Guide to a Potential Anti-Cancer Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calyciphylline A, a complex Daphniphyllum alkaloid, has emerged as a molecule of interest in oncology research due to the recognized cytotoxic potential of this class of natural products. However, comprehensive studies detailing its specific mechanism of action in cancer cells are currently limited in publicly available scientific literature. This guide provides a comparative overview of the known anti-cancer activities of related Daphniphyllum alkaloids and discusses the probable molecular pathways this compound may employ, based on the established mechanisms of similar plant-derived alkaloids. We present available cytotoxicity data for analogous compounds, detail relevant experimental protocols for mechanistic investigation, and visualize potential signaling pathways. This guide aims to serve as a foundational resource for researchers initiating studies into the anti-cancer properties of this compound.

Introduction to this compound and Daphniphyllum Alkaloids

This compound belongs to the intricate family of Daphniphyllum alkaloids, which are isolated from plants of the Daphniphyllum genus.[1][2] While the bioactivity of many of these alkaloids is still under exploration, several members have demonstrated notable biological effects, including anti-cancer properties.[1][3] The complex polycyclic structure of this compound presents a unique scaffold that is of significant interest for medicinal chemistry and drug discovery. Although direct evidence is scarce, the broader family of plant-derived alkaloids is known to exert anti-cancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[4][5]

Comparative Cytotoxicity of Daphniphyllum Alkaloids

While specific IC50 values for this compound against a panel of cancer cell lines are not widely reported, data from other Daphniphyllum alkaloids provide a preliminary indication of the potential potency of this class of compounds.

Alkaloid NameCancer Cell LineIC50 ValueReference
Daphnezomine WHeLa (Cervical)16.0 µg/mL[6]
Unnamed AlkaloidHeLa (Cervical)~3.89 µM[1]
This compound Data Not Available Data Not Available -
5-Fluorouracil (Control)HCT116 (Colon)~0.34 µM[7]
Doxorubicin (Control)Saos-2 (Osteosarcoma)0.62±0.06 µg/ml (72h)[8]

Note: The provided IC50 values are for comparative purposes only and were determined in different studies. Direct comparison requires standardized experimental conditions. 5-Fluorouracil and Doxorubicin are common chemotherapy drugs included for reference.

Postulated Mechanisms of Action for this compound

Based on the known mechanisms of other cytotoxic alkaloids, this compound is likely to exert its anti-cancer effects through the induction of apoptosis and/or cell cycle arrest.[4][9]

Induction of Apoptosis

Apoptosis is a crucial pathway for eliminating cancerous cells.[4] Plant-derived alkaloids can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10] This typically involves the activation of a cascade of caspase enzymes, leading to controlled cell death.[11]

Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_caspases Caspase Activation cluster_outcome Cellular Outcome Calyciphylline_A This compound (Postulated) Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) Calyciphylline_A->Intrinsic_Pathway Induces Extrinsic_Pathway Extrinsic Pathway (Death Receptor) Calyciphylline_A->Extrinsic_Pathway Induces Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Intrinsic_Pathway->Initiator_Caspases Extrinsic_Pathway->Initiator_Caspases Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Initiator_Caspases->Executioner_Caspases Activates Apoptosis Apoptosis Executioner_Caspases->Apoptosis Executes

A postulated signaling pathway for this compound-induced apoptosis.
Induction of Cell Cycle Arrest

Many anti-cancer compounds function by halting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from proliferating.[12] Alkaloids have been shown to modulate the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), to induce arrest.[13]

Cell_Cycle_Arrest cluster_regulation Cell Cycle Regulation Calyciphylline_A This compound (Postulated) Cyclins_CDKs Cyclins / CDKs Calyciphylline_A->Cyclins_CDKs Modulates Arrest Cell Cycle Arrest Calyciphylline_A->Arrest Induces Checkpoints Cell Cycle Checkpoints (G1/S, G2/M) Cyclins_CDKs->Checkpoints Regulate Progression Cell Cycle Progression Checkpoints->Progression Checkpoints->Arrest Activate

A potential mechanism of this compound-induced cell cycle arrest.

Experimental Protocols for Mechanistic Studies

To elucidate the precise mechanism of action of this compound, a series of in vitro experiments are necessary. Below are standardized protocols for key assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration-dependent cytotoxic effect of a compound on cancer cells.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[3]

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for 24, 48, and 72 hours.

    • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1][14]

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence emitted by a stained cell is proportional to its DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[4][7]

  • Protocol:

    • Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 24, 48 hours).

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer to acquire DNA content histograms.[8][15]

Apoptosis Detection (Western Blotting)

Western blotting is used to detect the expression levels of key proteins involved in the apoptosis pathway.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).[6][11]

  • Protocol:

    • Treat cells with this compound and prepare whole-cell lysates using a suitable lysis buffer.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[16][17]

Conclusion and Future Directions

The available evidence on related Daphniphyllum alkaloids suggests that this compound holds promise as a potential anti-cancer agent. However, the field is nascent, and rigorous investigation is required to confirm its efficacy and elucidate its specific mechanism of action. Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound across a wide range of cancer cell lines.

  • In-depth Mechanistic Studies: Utilizing the experimental protocols outlined above to investigate its effects on apoptosis, cell cycle, and other relevant signaling pathways (e.g., PI3K/Akt, MAPK).

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in animal models of cancer.

  • Comparative Analysis: Directly comparing the efficacy and mechanism of this compound with standard-of-care chemotherapeutic agents.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound in the fight against cancer.

References

A Comparative Analysis of the Bioactivity of Calyciphylline A and Other Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Daphniphyllum alkaloids, a diverse and structurally complex family of natural products, have garnered significant interest in the scientific community for their wide range of biological activities. Among these, Calyciphylline A and its analogues have emerged as promising candidates for further investigation. This guide provides a comparative overview of the bioactivity of this compound and other notable Daphniphyllum alkaloids, supported by available experimental data. The focus is on three key areas of bioactivity: cytotoxicity, anti-inflammatory effects, and neuroprotective potential.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivity of selected Daphniphyllum alkaloids. It is important to note that the data presented here are compiled from different studies and may not have been obtained under identical experimental conditions. Therefore, direct comparisons should be made with caution.

Table 1: Cytotoxic Activity of Daphniphyllum Alkaloids against HeLa Cancer Cells
AlkaloidIC50 (μM)Source
Daphnezomine W~29.1 (converted from 16.0 µg/mL)[1][2]
Daphnioldhanol A31.9[3][4]
22-northis compound-type alkaloid~3.89[4]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-inflammatory and Neuroprotective Activities of Selected Daphniphyllum Alkaloids
Alkaloid/CompoundBioactivityExperimental ModelObservationsSource
Calycindaphine 22, 23, 26Anti-inflammatoryTNFα-induced NF-κB activation in HEK293T cellsSignificant inhibition of NF-κB transcriptional activity at 50 μM.[5][6]
Caldaphnidine A (16) & Longistylumphylline C (18)Anti-inflammatoryTGF-β/SMAD pathway in HepG2 cellsSignificant inhibitory activity at 50 μM.[6]
Daphnioldhanin G (24) & Daphnioldhanin E (26)Autophagy InductionHEK293 cellsInduced autophagic puncta and mediated LC3-II conversion.[6]
Calyciphylline DNeuroprotectiveNot specifiedPromotes mRNA expression of nerve growth factor (NGF).

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental basis for the presented data.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 add_compound Add Daphniphyllum alkaloids at various concentrations incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure Measure absorbance at 570 nm add_solubilizer->measure NFkB_Inhibition_Workflow start Transfect cells (e.g., HEK293T) with NF-κB luciferase reporter plasmid incubate1 Incubate for 24h start->incubate1 add_compound Pre-treat cells with Daphniphyllum alkaloids incubate1->add_compound induce Induce NF-κB activation with TNFα add_compound->induce incubate2 Incubate for 6-8h induce->incubate2 lyse Lyse cells incubate2->lyse measure Measure luciferase activity lyse->measure Neuroprotection_Assay_Workflow start Differentiate PC12 cells with Nerve Growth Factor (NGF) incubate1 Incubate for 5-7 days start->incubate1 add_compound Pre-treat differentiated cells with Daphniphyllum alkaloids incubate1->add_compound induce Induce neurotoxicity (e.g., with H₂O₂ or Aβ peptide) add_compound->induce incubate2 Incubate for 24h induce->incubate2 assess Assess cell viability (e.g., MTT assay) or neurite outgrowth incubate2->assess Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., TNFα) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Alkaloids Daphniphyllum Alkaloids Alkaloids->IKK inhibits? DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) DNA->Genes transcribes Neuroprotective_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alkaloids Daphniphyllum Alkaloids Receptor Receptor (e.g., TrkA) Alkaloids->Receptor activates? PI3K PI3K Receptor->PI3K MAPK MAPK/ERK Receptor->MAPK Akt Akt PI3K->Akt activates CREB CREB Akt->CREB activates Nrf2 Nrf2 Akt->Nrf2 activates MAPK->CREB activates Genes Survival & Growth Genes CREB->Genes promotes transcription Nrf2->Genes promotes transcription

References

Unveiling the Structure-Activity Relationship of Calyciphylline A Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Calyciphylline A-type alkaloids, a prominent subfamily of the structurally complex and biologically diverse Daphniphyllum alkaloids, have garnered significant attention in the scientific community. Their intricate polycyclic architectures and promising pharmacological activities, particularly their cytotoxic effects against various cancer cell lines, make them compelling candidates for drug discovery and development. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, supported by available experimental data, to aid researchers in this field.

Comparative Cytotoxicity of this compound Analogs and Related Daphniphyllum Alkaloids

While a systematic SAR study on a broad series of synthetic this compound analogs is not yet extensively documented in publicly available literature, preliminary insights can be gleaned from the cytotoxic evaluation of naturally occurring and synthesized congeners. The following table summarizes the reported cytotoxic activities of several Daphniphyllum alkaloids, including some with structural similarities to this compound, against various human cancer cell lines.

It is important to note that the data presented below is compiled from different studies, and direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including the specific cancer cell lines and cytotoxicity assays used.

CompoundStructureCell LineIC50Citation
Daphnioldhanol ASecodaphnane-type alkaloidHeLa31.9 µM[1]
Daphnezomine WDaphnezomine L-type alkaloidHeLa16.0 µg/mL[2][3]
Rearranged Daphniphyllum Alkaloid11-membered macrolactone ringHeLa~3.89 µM[4]
Dcalycinumine A6/6/6/7/5/6 hexacyclic architectureNasopharyngeal cancer cellsNot specified, but showed significant inhibition of proliferation, migration, and invasion, and promoted apoptosis.[5]

Observations and Preliminary SAR Insights:

  • The cytotoxic activity of Daphniphyllum alkaloids is evident across different structural subtypes.

  • The presence of specific functional groups and the overall stereochemistry of the complex ring systems likely play a crucial role in their biological activity.

  • Further studies involving the synthesis of a focused library of this compound analogs with systematic structural modifications are necessary to establish a clear and predictive SAR.

Experimental Protocols

The most commonly employed method for evaluating the cytotoxicity of this compound analogs and other natural products is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound analogs or other test compounds

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the purple formazan solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve of cell viability versus compound concentration.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound analogs exert their cytotoxic effects are not yet fully elucidated. However, studies on other Daphniphyllum alkaloids suggest that the induction of apoptosis is a common mechanism of action.[5] A generalized workflow for investigating the cytotoxic mechanism of a this compound analog is presented below.

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies Calyciphylline_A_Analog This compound Analog Cancer_Cell_Lines Cancer Cell Lines (e.g., HeLa, MCF-7, A549) Calyciphylline_A_Analog->Cancer_Cell_Lines Treatment MTT_Assay MTT Assay Cancer_Cell_Lines->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Apoptotic Markers: Caspases, Bcl-2 family) Apoptosis_Assay->Western_Blot Signaling_Pathway_Inhibition Identification of Inhibited Signaling Pathways Western_Blot->Signaling_Pathway_Inhibition

Figure 1. Experimental workflow for evaluating the cytotoxicity and elucidating the mechanism of action of this compound analogs.

Given that some Daphniphyllum alkaloids have been shown to induce apoptosis, a plausible mechanism could involve the activation of intrinsic or extrinsic apoptotic pathways. The following diagram illustrates a simplified, generalized apoptotic signaling pathway that could be investigated for this compound analogs.

G cluster_0 Cellular Stress cluster_1 Apoptosome Formation and Caspase Cascade cluster_2 Cellular Disassembly Calyciphylline_A_Analog This compound Analog Bax_Bak Bax/Bak Activation Calyciphylline_A_Analog->Bax_Bak potential direct activation? Bcl2_BclxL Bcl-2/Bcl-xL Inhibition Calyciphylline_A_Analog->Bcl2_BclxL Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria Bcl2_BclxL->Bax_Bak inhibition Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 PARP_Cleavage PARP Cleavage Active_Caspase3->PARP_Cleavage DNA_Fragmentation DNA Fragmentation Active_Caspase3->DNA_Fragmentation Apoptosis Apoptosis PARP_Cleavage->Apoptosis DNA_Fragmentation->Apoptosis

References

Investigating Calyciphylline A: A Researcher's Guide to Validating a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the current scientific landscape reveals that Calyciphylline A, a complex Daphniphyllum alkaloid, is a molecule of significant interest to synthetic chemists but remains largely unexplored in terms of its therapeutic potential. To date, no specific biological activity or therapeutic target has been definitively ascribed to this compound in published literature. However, the broader family of Daphniphyllum alkaloids exhibits a wide range of biological activities, suggesting that this compound may hold untapped therapeutic value.[1][2][3] This guide provides a comparative framework for researchers aiming to validate the potential of this compound as a therapeutic agent, outlining hypothetical experimental workflows and comparing relevant methodologies in promising therapeutic areas.

The Daphniphyllum alkaloids are known for their complex, polycyclic structures and have been investigated for various bioactivities, including cytotoxic, antioxidant, anti-HIV, and neurotrophic effects.[1][2] Notably, some alkaloids from Daphniphyllum calycinum, the plant from which this compound is isolated, have demonstrated inhibitory effects on NF-κB and TGF-β signaling pathways, as well as the ability to induce autophagy. Furthermore, the related compound, calyciphylline D, has been suggested as a potential lead for the treatment of neurodegenerative diseases.[4] Conversely, other related compounds, such as deoxycalyciphylline B, have been shown to exhibit hepatotoxicity.[4]

Given this context, promising avenues for investigating this compound's therapeutic potential include neurodegenerative diseases, oncology, and inflammatory disorders. This guide will focus on a hypothetical validation pathway for neurodegenerative diseases, a prominent area of interest for related alkaloids.

Comparative Analysis of Methodologies for Assessing Neuroprotective Effects

Should this compound be investigated for its potential in treating neurodegenerative diseases, a variety of in vitro and in vivo models would be employed. The choice of assays is critical for elucidating its mechanism of action and therapeutic efficacy.

Parameter In Vitro Assays In Vivo Assays Alternative Approaches
Model System Primary neuronal cultures, immortalized neuronal cell lines (e.g., SH-SY5Y), induced pluripotent stem cell (iPSC)-derived neurons.Transgenic mouse models of neurodegenerative diseases (e.g., APP/PS1 for Alzheimer's, α-synuclein models for Parkinson's), toxin-induced models (e.g., MPTP for Parkinson's).In silico molecular docking and pathway analysis, high-throughput screening of compound libraries.
Key Endpoints Neuronal viability (MTT, LDH assays), apoptosis markers (caspase activity, TUNEL staining), neurite outgrowth, oxidative stress markers (ROS levels), inflammatory cytokine levels (ELISA).Behavioral assessments (e.g., Morris water maze, rotarod test), histopathological analysis of brain tissue (e.g., amyloid plaque load, neuronal loss), biomarker analysis in cerebrospinal fluid or plasma.Structure-activity relationship (SAR) studies with synthetic analogs of this compound.
Advantages High-throughput, cost-effective, allows for mechanistic studies in a controlled environment.High physiological relevance, provides data on efficacy and safety in a whole organism.Rapid screening of potential targets and mechanisms, can guide experimental design.
Limitations Limited physiological relevance, may not predict in vivo efficacy or toxicity.Expensive, time-consuming, ethical considerations, species differences may not fully recapitulate human disease.Predictions require experimental validation, may not capture complex biological interactions.

Hypothetical Experimental Workflow for Validating this compound in Neurodegenerative Disease

The following workflow outlines a potential path for the preclinical validation of this compound as a neuroprotective agent.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Safety and Toxicology Initial Cytotoxicity Initial Cytotoxicity Neuroprotection Assays Neuroprotection Assays Initial Cytotoxicity->Neuroprotection Assays Determine non-toxic concentration Mechanism of Action Studies Mechanism of Action Studies Neuroprotection Assays->Mechanism of Action Studies Identify lead activity Pharmacokinetic Studies Pharmacokinetic Studies Mechanism of Action Studies->Pharmacokinetic Studies Elucidate molecular targets Behavioral Studies Behavioral Studies Pharmacokinetic Studies->Behavioral Studies Establish dosing regimen Acute Toxicity Acute Toxicity Pharmacokinetic Studies->Acute Toxicity Determine MTD Histopathological Analysis Histopathological Analysis Behavioral Studies->Histopathological Analysis Assess functional improvement Chronic Toxicity Chronic Toxicity Behavioral Studies->Chronic Toxicity Long-term safety Hepatotoxicity Assessment Hepatotoxicity Assessment Chronic Toxicity->Hepatotoxicity Assessment Address known risks of related compounds

Caption: A hypothetical workflow for the preclinical validation of this compound.

Detailed Experimental Protocols

1. In Vitro Neuroprotection Assay:

  • Objective: To assess the ability of this compound to protect neurons from a toxic insult.

  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Protocol:

    • Seed SH-SY5Y cells in 96-well plates and differentiate with retinoic acid for 5-7 days.

    • Pre-treat differentiated cells with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.

    • Induce neurotoxicity by adding a known neurotoxin, such as 6-hydroxydopamine (6-OHDA) or amyloid-beta oligomers, for another 24 hours.

    • Assess cell viability using the MTT assay. Read absorbance at 570 nm.

    • Calculate the percentage of neuroprotection relative to cells treated with the neurotoxin alone.

2. In Vivo Behavioral Assessment (Morris Water Maze):

  • Objective: To evaluate the effect of this compound on learning and memory in a mouse model of Alzheimer's disease.

  • Animal Model: APP/PS1 transgenic mice.

  • Protocol:

    • Treat APP/PS1 mice and wild-type littermates with this compound or vehicle control via oral gavage daily for 3 months.

    • The Morris water maze apparatus consists of a circular pool filled with opaque water and a hidden platform.

    • Acquisition Phase: For 5 consecutive days, place each mouse in the pool from four different starting positions and allow it to swim and find the hidden platform. Record the escape latency (time to find the platform).

    • Probe Trial: On day 6, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

    • Analyze the data to compare the learning and memory performance between the treatment and control groups.

Signaling Pathway Analysis

Should this compound demonstrate neuroprotective effects, elucidating the underlying signaling pathways would be a critical next step. Based on the activities of related alkaloids, pathways such as NF-κB and those involved in autophagy would be of initial interest.

G cluster_0 Potential Neuroprotective Mechanisms of this compound This compound This compound NF-kB Inhibition NF-kB Inhibition This compound->NF-kB Inhibition Autophagy Induction Autophagy Induction This compound->Autophagy Induction Neuroinflammation Neuroinflammation NF-kB Inhibition->Neuroinflammation Protein Aggregation Protein Aggregation Autophagy Induction->Protein Aggregation Neuronal Survival Neuronal Survival Neuroinflammation->Neuronal Survival Protein Aggregation->Neuronal Survival

References

Unraveling the Cellular Targets of Calyciphylline A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Identifying the precise cellular interactome of Calyciphylline A, a complex Daphniphyllum alkaloid, remains an active area of investigation. To date, no definitive studies have conclusively identified its direct protein targets. However, research into the bioactivities of related alkaloids isolated from the same source, Daphniphyllum calycinum, provides valuable insights into potential cellular pathways modulated by this class of compounds. This guide compares the known biological effects of this compound analogs and outlines experimental strategies for direct target identification.

Comparative Bioactivity of Daphniphyllum Alkaloids

While direct cellular targets of this compound are yet to be discovered, studies on co-isolated compounds from Daphniphyllum calycinum have revealed inhibitory effects on key cellular signaling pathways, including NF-κB, TGF-β, and the induction of autophagy. These findings suggest that this compound may exert its biological effects through similar mechanisms.

Inhibition of NF-κB and TGF-β Signaling Pathways

Several Daphniphyllum alkaloids have demonstrated significant inhibitory activity against TNFα-induced NF-κB activation and the TGF-β/SMAD pathway.[1][2] The table below summarizes the reported inhibitory activities of select compounds.

CompoundTarget PathwayCell LineConcentrationInhibitory Effect
Compound 22 NF-κB-50 µMSignificant transcriptional inhibition[1][2]
Compound 23 NF-κB-50 µMSignificant transcriptional inhibition[1][2]
Compound 26 NF-κB-50 µMSignificant transcriptional inhibition[1][2]
Compound 16 TGF-β/SMADHepG250 µMSignificant inhibitory activity[1][2]
Compound 18 TGF-β/SMADHepG250 µMSignificant inhibitory activity[1][2]
Induction of Autophagy

Certain Daphniphyllum alkaloids have been shown to induce autophagy, a cellular process of degradation and recycling of cellular components. This was observed through the formation of autophagic puncta and the conversion of the autophagic marker LC3-I to LC3-II.[1][2]

CompoundEffectCell LineMethod
Compound 24 Induced autophagic puncta and LC3-II conversion[1][2]HEK293Immunofluorescence and Western Blot
Compound 26 Induced autophagic puncta and LC3-II conversion[1][2]HEK293Immunofluorescence and Western Blot

Experimental Protocols

The following are the methodologies employed in the cited studies to assess the bioactivity of Daphniphyllum alkaloids.

NF-κB Transcriptional Activity Assay
  • Cell Culture: Cells were seeded in appropriate well plates and cultured for 24 hours.

  • Treatment: Cells were treated with various concentrations of the test compounds.

  • Induction: TNFα was used to induce NF-κB activation.

  • Measurement: The inhibitory effect on NF-κB transcriptional activity was quantified. The specific reporter system used was not detailed in the provided information.

TGF-β/SMAD Pathway Inhibition Assay
  • Cell Line: HepG2 cells were utilized.

  • Treatment: Cells were treated with the test compounds at a concentration of 50 µM.

  • Measurement: The inhibitory activity on the TGF-β/SMAD pathway was assessed. The specific readout for pathway inhibition was not detailed in the provided information.

Autophagy Induction Assay
  • Cell Line: HEK293 cells were seeded onto 6-well plates and cultured for 24 hours.[1]

  • Treatment: Cells were treated with various concentrations of the test compounds.[2]

  • Analysis:

    • Immunofluorescence: The formation of autophagic puncta was visualized.

    • Western Blot: The conversion of LC3-I to LC3-II was detected using a primary antibody against LC3II.[1] GAPDH was used as a loading control.[1]

Visualizing Potential Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways potentially modulated by this compound analogs and a proposed workflow for the direct identification of its cellular targets.

NF-kB Signaling Pathway TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Compound Daphniphyllum Alkaloids Compound->IKK Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by Daphniphyllum alkaloids.

TGF-beta Signaling Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds SMAD23 SMAD2/3 TGFbR->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Complexes with SMAD_complex SMAD Complex SMAD23->SMAD_complex SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Compound Daphniphyllum Alkaloids Compound->TGFbR Inhibits? Autophagy Induction Pathway Compound Daphniphyllum Alkaloids LC3_I LC3-I Compound->LC3_I Induces conversion? LC3_II LC3-II LC3_I->LC3_II Lipidation Autophagosome Autophagosome Formation LC3_II->Autophagosome Puncta Autophagic Puncta Autophagosome->Puncta Target Identification Workflow cluster_affinity Affinity-based Proteomics cluster_validation Target Validation CalyA This compound Probe Synthesize Affinity Probe CalyA->Probe Lysate Cell Lysate Incubation Probe->Lysate PullDown Affinity Pull-down Lysate->PullDown MS LC-MS/MS Analysis PullDown->MS Hits Identify Potential Targets MS->Hits Binding Direct Binding Assays (e.g., SPR, ITC) Hits->Binding Cellular Cellular Thermal Shift Assay (CETSA) Hits->Cellular Functional Functional Assays (e.g., Knockdown, Overexpression) Hits->Functional Validation Validated Targets Binding->Validation Cellular->Validation Functional->Validation

References

Comparative Analysis of Calyciphylline A's Potential Neurotrophic Effects: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calyciphylline A, a member of the complex Daphniphyllum family of alkaloids, belongs to a class of natural products recognized for a wide array of biological activities, including potential neurotrophic effects.[1][2] However, a thorough review of existing scientific literature reveals a notable absence of specific experimental data quantifying the neurotrophic activity of this compound. To address this knowledge gap and facilitate future research, this guide provides a comprehensive framework for the comparative analysis of this compound's neurotrophic potential.

This document outlines standardized experimental protocols, data presentation formats, and the requisite visualizations to systematically evaluate this compound against established neurotrophic agents. While direct comparative data for this compound is not yet available, this guide serves as a methodological blueprint for researchers seeking to investigate its neurotrophic properties and benchmark its performance against other compounds.

Introduction to Neurotrophic Agents and this compound

Neurotrophic factors are essential proteins that regulate the survival, development, and function of neurons.[3] Agents that can mimic or enhance the activity of endogenous neurotrophins, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), hold significant promise for the treatment of neurodegenerative diseases. The Daphniphyllum alkaloids have been reported to possess a range of biological activities, including anticancer, antioxidant, and vasorelaxation properties, with some reports suggesting an elevation of nerve growth factor.[4] this compound, as a representative of this class, is a compelling candidate for neurotrophic activity screening.

Proposed Framework for Comparative Efficacy Analysis

To rigorously assess the neurotrophic effects of this compound, a multi-pronged approach employing well-established in vitro assays is recommended. The following sections detail the experimental methodologies and data presentation structures for a comparative analysis. For the purpose of illustration, hypothetical data for this compound is presented alongside representative data for a well-characterized neurotrophic compound (Compound X).

Neurite Outgrowth Assay in PC12 Cells

The promotion of neurite outgrowth is a hallmark of neurotrophic activity. The PC12 cell line, a rat pheochromocytoma cell line, is a widely used model for studying neuronal differentiation and neurite outgrowth in response to neurotrophic factors.[5][6]

Table 1: Comparative Analysis of Neurite Outgrowth Promotion

CompoundConcentration (µM)Mean Neurite Length (µm ± SD)Percentage of Neurite-Bearing Cells (%)
Control (NGF) 0.145.8 ± 5.265.3 ± 7.1
Compound X 135.2 ± 4.150.1 ± 6.5
1055.7 ± 6.875.4 ± 8.2
5058.1 ± 7.378.9 ± 8.8
This compound 1Data Not AvailableData Not Available
10Data Not AvailableData Not Available
50Data Not AvailableData Not Available
  • Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells are seeded in 24-well plates coated with collagen type IV at a density of 2 x 10^4 cells/well and allowed to attach for 24 hours.

  • Treatment: The culture medium is replaced with a low-serum medium (1% horse serum) containing various concentrations of this compound, a positive control (e.g., NGF at 50 ng/mL), and a vehicle control.

  • Incubation: Cells are incubated for 48-72 hours to allow for neurite outgrowth.

  • Fixation and Staining: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100. Neurons are then stained with an antibody against β-III tubulin, a neuron-specific marker, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

  • Imaging and Analysis: Images are captured using a high-content imaging system. Neurite length and the percentage of cells bearing neurites (defined as processes at least twice the length of the cell body diameter) are quantified using automated image analysis software.

G cluster_workflow Experimental Workflow: Neurite Outgrowth Assay A Seed PC12 cells in collagen-coated plates B Treat with this compound / Controls A->B C Incubate for 48-72 hours B->C D Fix and Stain for β-III tubulin C->D E Image Acquisition (High-Content Imaging) D->E F Quantify Neurite Length and Percentage of Neurite-Bearing Cells E->F

Workflow for PC12 Cell Neurite Outgrowth Assay
Neurotrophic Factor Release Assays (NGF & BDNF)

A potential mechanism of action for neurotrophic compounds is the induction of endogenous neurotrophic factor release from neuronal or glial cells. Enzyme-linked immunosorbent assays (ELISAs) are a standard method for quantifying the concentration of secreted proteins like NGF and BDNF in cell culture supernatants.[7]

Table 2: Comparative Analysis of NGF and BDNF Release

Cell TypeTreatmentConcentration (µM)NGF Release (pg/mL ± SD)BDNF Release (pg/mL ± SD)
Primary Astrocytes Control-15.2 ± 2.125.8 ± 3.4
Compound X1045.7 ± 5.878.2 ± 9.1
This compound10Data Not AvailableData Not Available
SH-SY5Y Cells Control-8.9 ± 1.518.4 ± 2.9
Compound X1028.4 ± 3.955.1 ± 6.7
This compound10Data Not AvailableData Not Available
  • Cell Culture: Primary astrocytes or a relevant neuronal cell line (e.g., SH-SY5Y) are cultured to 80% confluency in appropriate media.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, a positive control (e.g., a known secretagogue), and a vehicle control.

  • Incubation: Cells are incubated for 24-48 hours.

  • Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.

  • ELISA: The concentrations of NGF and BDNF in the supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The measured concentrations are normalized to the total protein content of the corresponding cell lysates.

Signaling Pathway Analysis

Understanding the molecular mechanisms underlying the potential neurotrophic effects of this compound is crucial. A primary pathway for many neurotrophic factors is the Tropomyosin receptor kinase (Trk) signaling cascade. Activation of Trk receptors (TrkA for NGF, TrkB for BDNF) leads to the phosphorylation of downstream effectors such as Akt and ERK, promoting cell survival and differentiation.

G cluster_pathway Neurotrophin Signaling Pathway Calyciphylline_A This compound (Hypothesized) NGF_BDNF NGF / BDNF Calyciphylline_A->NGF_BDNF Induces Release? Trk_Receptor TrkA / TrkB Receptor NGF_BDNF->Trk_Receptor PI3K PI3K Trk_Receptor->PI3K Ras Ras Trk_Receptor->Ras Akt Akt PI3K->Akt Survival Neuronal Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Differentiation Neurite Outgrowth & Differentiation ERK->Differentiation Gene_Expression Gene Expression CREB->Gene_Expression

Hypothesized Neurotrophin Signaling Pathway for this compound

To investigate the involvement of this pathway, Western blot analysis can be performed on cell lysates from treated cells to measure the phosphorylation status of key signaling proteins such as Akt (p-Akt) and ERK (p-ERK).

Conclusion and Future Directions

While the neurotrophic potential of the Daphniphyllum alkaloid class is noted in the literature, specific experimental validation for this compound is currently lacking. This guide provides a robust framework for initiating such investigations. Future studies should focus on executing these protocols to generate quantitative data on this compound's efficacy in promoting neurite outgrowth and neurotrophic factor release. A direct comparison with other known neurotrophic agents will be critical in determining its relative potency and potential as a therapeutic lead. Furthermore, elucidating the specific molecular targets and signaling pathways modulated by this compound will be essential for its further development.

References

Navigating the Synthetic Maze: A Comparative Guide to the Total Synthesis of Calyciphylline A and Its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the intricate molecular architecture of Calyciphylline A, a member of the Daphniphyllum alkaloids, presents both a formidable synthetic challenge and a potential source of novel therapeutic agents. While in vivo efficacy data for this compound remains limited, the journey to its synthesis is a testament to the ingenuity of modern organic chemistry. This guide provides a comparative overview of the key strategies employed in the total synthesis of this compound and its analogues, offering insights into the efficiency and elegance of these chemical odysseys.

The Daphniphyllum alkaloids are a large family of natural products known for a wide array of biological activities, including anti-cancer, anti-HIV, and neurotrophic properties.[1] However, their complex, polycyclic structures make them difficult to isolate in large quantities and challenging synthetic targets. The total synthesis of these molecules is a critical step towards enabling thorough biological evaluation and the development of novel therapeutics. This guide will delve into the various synthetic routes, highlighting key reactions, step counts, and overall yields to provide a clear comparison for researchers in the field.

Comparative Analysis of Synthetic Strategies

The total synthesis of this compound and its analogues has been approached through a variety of innovative strategies. These can be broadly categorized by the key bond-forming reactions used to construct the complex polycyclic core. The following table summarizes the key quantitative data from several reported synthetic campaigns, focusing on the construction of the core ring systems or the total synthesis of related alkaloids.

Synthetic Target/CoreKey StrategyNumber of StepsOverall YieldReference
ABC-Tricyclic FrameworkStereocontrolled Aldol (B89426) Cyclization108%[2][3]
(-)-Calyciphylline NIntramolecular Diels-Alder, Nazarov Cyclization37 (longest linear sequence)Not explicitly stated[4]
(-)-Himalensine APrototropic shift / Furan Diels-Alder cascade22Not explicitly stated[5]
DaphenyllineAtom transfer radical cyclization, Lu [3+2] cycloaddition11 (formally enantioselective)Not explicitly stated[6]

Key Synthetic Methodologies and Experimental Protocols

The successful synthesis of these complex alkaloids hinges on the application of powerful and often novel chemical transformations. Below are detailed descriptions of some of the pivotal experimental strategies employed.

1. Stereocontrolled Aldol Cyclization for the ABC Ring System:

A key challenge in the synthesis of this compound-type alkaloids is the construction of the ABC tricyclic ring system. One effective approach involves a stereocontrolled intramolecular aldol cyclization.[2][3]

  • Protocol: The synthesis commences with the formation of a hydroindole system via a radical cyclization. The subsequent key step is the piperidine (B6355638) ring closure through a highly diastereoselective aldol cyclization of a keto aldehyde precursor. This reaction proceeds with a 9:1 diastereomeric ratio and an overall yield of 90% for the cyclization step.[3] The resulting hydroxyl group is then strategically converted to a methyl group with retention of configuration using an in situ generated Gilman reagent (Me₂CuLi).[3]

2. Intramolecular Diels-Alder and Nazarov Cyclization for (-)-Calyciphylline N:

The synthesis of (-)-Calyciphylline N showcases a powerful combination of cycloaddition and cyclization reactions to assemble its intricate framework.[4]

  • Protocol: A highly diastereoselective intramolecular Diels-Alder reaction of a silicon-tethered acrylate (B77674) is employed to construct a key tricyclic intermediate. Later in the synthesis, a one-pot Nazarov cyclization/proto-desilylation sequence is utilized to form a crucial cyclopentenone ring. This is preceded by an efficient Stille carbonylation of a sterically hindered vinyl triflate to install the necessary precursor for the Nazarov reaction.[4]

3. Divergent Synthesis via Late-Stage Diallylic Alcohol Rearrangements:

A divergent strategy has been successfully applied to synthesize three different this compound-type alkaloids from a common intermediate. This approach relies on late-stage rearrangements of a diallylic alcohol.[1][7]

  • Protocol: Key transformations in this synthetic route include a highly efficient nitrile hydration using a "donor-acceptor" platinum catalyst, an intramolecular Heck coupling, and a regioselective intramolecular pinacol (B44631) coupling. The divergence is achieved through two distinct late-stage rearrangements: an unprecedented oxidative Nazarov electrocyclization of an unfunctionalized diallylic alcohol and an unusual transannular allylic alcohol rearrangement.[1][7]

Visualizing the Synthetic Pathways

To better understand the logical flow of these complex syntheses, the following diagrams, generated using the DOT language, illustrate a generalized retrosynthetic analysis and a key reaction cascade.

G cluster_retrosynthesis Retrosynthetic Analysis of this compound Core Calyciphylline_A This compound Core Polycyclic_Intermediate Key Polycyclic Intermediate Calyciphylline_A->Polycyclic_Intermediate Late-stage functionalization Bicyclic_Precursor Bicyclic or Tricyclic Precursor Polycyclic_Intermediate->Bicyclic_Precursor Key Cycloadditions / Rearrangements Simple_Starting_Materials Simple Starting Materials Bicyclic_Precursor->Simple_Starting_Materials Initial Ring Construction

Caption: Generalized retrosynthetic approach to the this compound core structure.

G cluster_workflow Key Reaction Cascade in Daphenylline Synthesis Start Acyclic Precursor ATRC Atom Transfer Radical Cyclization Start->ATRC Cycloaddition Lu [3+2] Cycloaddition ATRC->Cycloaddition Triketone Pentacyclic Triketone Intermediate Cycloaddition->Triketone Cascade Ring-expansion/ Aromatization/ Aldol Cascade Triketone->Cascade Daphenylline Daphenylline Cascade->Daphenylline

References

Navigating the Maze of Resistance: A Comparative Guide to Calyciphylline A in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing oncology. This guide provides a comparative analysis of the potential cross-resistance profiles of Calyciphylline A, a complex Daphniphyllum alkaloid, in various cancer cell lines. Due to the limited direct research on this compound's cross-resistance, this guide leverages data from related alkaloids and established mechanisms of resistance to common chemotherapeutic agents to present a predictive comparison.

While specific cross-resistance studies on this compound are not yet available in the public domain, the known cytotoxic activities of related Daphniphyllum alkaloids and an understanding of common cancer drug resistance mechanisms allow for the formulation of investigational hypotheses. This guide aims to serve as a foundational resource to stimulate and direct future research into the full potential of this compound as a therapeutic agent.

Comparative Cytotoxicity of Daphniphyllum Alkaloids

Initial studies on Daphniphyllum alkaloids have demonstrated their cytotoxic potential against various cancer cell lines. While data for this compound is sparse, the activity of other compounds from this family provides a basis for comparison and highlights the potential of this structural class.

CompoundCancer Cell LineIC50 (µM)Citation
Daphnezomine WHeLa16.0[1]
Daphnioldhanol AHeLa31.9[2]

Note: The provided data is for related alkaloids and not this compound itself. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Inferred Cross-Resistance Profile of this compound

Cross-resistance, where a cancer cell becomes resistant to multiple drugs, is a major challenge in chemotherapy. The phenomenon often arises from shared mechanisms of action or resistance. Based on the potential mechanisms of action for Daphniphyllum alkaloids, which may involve the induction of apoptosis and modulation of signaling pathways like NF-κB and TGF-β, we can infer potential cross-resistance scenarios with established anticancer drugs.[3]

Drug ClassMechanism of ActionPotential for Cross-Resistance with this compoundRationale
Tubulin-Binding Agents (e.g., Paclitaxel, Vinca (B1221190) Alkaloids)Interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.[4]Possible If this compound induces apoptosis through a microtubule-independent pathway, cross-resistance may be limited. However, alterations in downstream apoptotic pathways could confer resistance to both.
Topoisomerase Inhibitors (e.g., Etoposide, Camptothecin)Inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.[5][6]Possible Similar to tubulin-binding agents, if the primary mechanism of this compound is distinct from DNA damage repair pathways, there might be no significant cross-resistance. However, mutations in genes controlling apoptosis could lead to broad-spectrum resistance.
Alkylating Agents (e.g., Cisplatin)Directly damage DNA by adding alkyl groups.Less Likely The mechanism of direct DNA alkylation is distinct from the likely signaling pathway modulation of this compound.
Antimetabolites (e.g., 5-Fluorouracil)Interfere with the synthesis of DNA and RNA.Less Likely The metabolic interference of antimetabolites is a specific mechanism unlikely to overlap with the signaling pathway modulation of this compound.

Disclaimer: This table presents inferred possibilities based on known mechanisms and is intended to guide future research. Direct experimental validation is required to confirm these hypotheses.

Experimental Protocols

Standardized assays are crucial for determining the cytotoxic effects of compounds and establishing resistance profiles. The following are detailed methodologies for two common in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7][8][9]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[10][11]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Dye Solubilization: Air-dry the plates and solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510-570 nm.

  • Data Analysis: Calculate cell viability and IC50 values as in the MTT assay.

Visualizing the Pathways and Processes

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

cluster_0 Experimental Workflow: Cytotoxicity Assay A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (serial dilutions) B->C D Incubate for 48-72h C->D E Add Cytotoxicity Reagent (MTT or SRB) D->E F Incubate E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

cluster_1 Hypothesized this compound-Induced Apoptosis Pathway CA This compound Receptor Cellular Target(s) CA->Receptor Signal Signal Transduction Cascade (e.g., NF-κB, TGF-β modulation) Receptor->Signal Mito Mitochondrial Pathway Signal->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothesized signaling pathway for this compound-induced apoptosis in cancer cells.

References

A Comparative Guide to the Synthetic Routes of Calyciphylline A-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Calyciphylline A-type alkaloids, a prominent subfamily of the structurally complex Daphniphyllum alkaloids, have captivated synthetic chemists for decades. Their intricate polycyclic frameworks, often featuring multiple stereocenters and unique ring systems, present formidable challenges and serve as a canvas for the development of innovative synthetic strategies. This guide provides a comparative overview of the seminal total syntheses of several members of this family, offering a detailed analysis of the various approaches, quantitative data on their efficiency, and the experimental protocols for key transformations.

Introduction to this compound-Type Alkaloids

This compound-type alkaloids are characterized by a core bridged morphan subunit embedded within a [6-6-5-7] tetracyclic system, which can be further adorned with additional rings. These natural products exhibit a range of interesting biological activities, making them attractive targets for both academic research and potential drug development. The complexity of their structures has spurred the development of a diverse array of synthetic strategies, including biomimetic approaches, tandem cyclizations, and novel bond-forming reactions. This guide will delve into the synthetic routes for key members of this family, including himalensine A, daphenylline, and calyciphylline N, as well as a divergent approach to access multiple analogues.

Comparison of Synthetic Efficiencies

The following table summarizes the key quantitative data for the total syntheses of selected this compound-type alkaloids, providing a clear comparison of their overall efficiency.

Target AlkaloidResearch GroupLongest Linear Sequence (Steps)Overall Yield (%)Key Strategies
(-)-Himalensine ADixon22Not ReportedEnantioselective prototropic shift/IMDAF cascade, Reductive radical cyclization
(-)-Himalensine AQiu19Not ReportedMg(ClO4)2-catalyzed intramolecular amidocyclization, Cu-catalyzed intramolecular cyclopropanation, Cope-type rearrangement
(-)-DaphenyllineSarpong11Not ReportedDearomative Buchner cycloaddition, C-C bond cleavage, Thia-Paternò-Büchi [2+2] photocycloaddition
(±)-DaphenyllineLiNot ReportedNot ReportedIntramolecular Michael addition, Photoinduced 6π-electrocyclization, Oxidative aromatization
(-)-DaphenyllineQiu197.6Mg(ClO4)2-catalyzed intramolecular amide addition cyclization, Intramolecular Diels-Alder reaction, Robinson annulation/oxidative aromatization
(-)-Calyciphylline NSmith37Not ReportedIntramolecular Diels-Alder reaction, Transannular enolate alkylation, Stille carbonylation/Nazarov cyclization
(-)-10-Deoxydaphnipaxianine AXuNot ReportedNot ReportedDivergent synthesis, Late-stage diallylic alcohol rearrangements, Oxidative Nazarov electrocyclization
(+)-Daphlongamine EXuNot ReportedNot ReportedDivergent synthesis, Late-stage diallylic alcohol rearrangements, Transannular allylic alcohol rearrangement
(+)-Calyciphylline RXuNot ReportedNot ReportedDivergent synthesis, Late-stage diallylic alcohol rearrangements

Key Synthetic Strategies and Experimental Protocols

This section details the pivotal reactions and experimental procedures from the discussed syntheses, providing insights into the practical execution of these complex transformations.

Dixon's Synthesis of (-)-Himalensine A: Enantioselective Prototropic Shift/Intramolecular Diels-Alder Furan (IMDAF) Cascade

A cornerstone of the Dixon group's approach to (-)-himalensine A is a novel catalytic, enantioselective prototropic shift/IMDAF cascade to construct the crucial ACD tricyclic core.[1][2][3][4][5]

Experimental Protocol:

To a solution of the enone precursor in a suitable solvent (e.g., toluene) is added a chiral amine catalyst (e.g., a primary aminocatalyst derived from a cinchona alkaloid) and a cocatalyst (e.g., a Brønsted acid). The reaction mixture is stirred at a specific temperature until the starting material is consumed, as monitored by TLC or LC-MS. The reaction is then quenched, and the product is purified by column chromatography to afford the tricyclic product.

Sarpong's Synthesis of (-)-Daphenylline: Dearomative Buchner Cycloaddition and C-C Bond Cleavage

The Sarpong group's synthesis of (-)-daphenylline features an innovative strategy that involves the generation of a complex intermediate followed by a strategic bond cleavage.[1][6] A key step is the dearomative Buchner cycloaddition to construct a bicyclo[4.1.0]heptane core, which then undergoes a 6π-electrocyclic ring-opening to form the seven-membered ring.[1][6]

Experimental Protocol (Buchner Reaction):

A solution of the aromatic precursor and a rhodium catalyst (e.g., Rh2(OAc)4) in a high-boiling solvent (e.g., 1,2-dichlorobenzene) is heated to a high temperature. A solution of a diazo compound in the same solvent is then added dropwise over a period of time. After the addition is complete, the reaction is stirred at the elevated temperature until completion. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield the cycloadduct.

Smith's Synthesis of (-)-Calyciphylline N: Intramolecular Diels-Alder Reaction

The Smith group's synthesis of the architecturally complex (-)-calyciphylline N relies on a highly stereoselective intramolecular Diels-Alder reaction to construct the bicyclo[2.2.2]octane core.[7][8][9][10]

Experimental Protocol:

The triene precursor is dissolved in a suitable solvent (e.g., toluene) and a Lewis acid (e.g., Et2AlCl) is added at a low temperature (e.g., -78 °C). The reaction mixture is stirred at this temperature for a specified time and then warmed to room temperature. The reaction is quenched with a quenching agent (e.g., saturated aqueous NaHCO3 solution), and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to give the Diels-Alder adduct.

Xu's Divergent Synthesis: Late-Stage Diallylic Alcohol Rearrangements

The Xu group has developed a divergent strategy that allows for the synthesis of multiple this compound-type alkaloids from a common intermediate.[11][12] This approach hinges on late-stage diallylic alcohol rearrangements, including an unprecedented oxidative Nazarov electrocyclization.[11][12]

Experimental Protocol (Oxidative Nazarov Cyclization):

To a solution of the diallylic alcohol in a suitable solvent (e.g., CH2Cl2) is added an oxidant (e.g., Dess-Martin periodinane) at room temperature. The reaction is stirred until the starting material is consumed. The reaction mixture is then quenched, and the product is purified by column chromatography to afford the cyclopentenone product.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the synthetic routes to various this compound-type alkaloids.

Synthetic_Strategies cluster_Himalensine (-)-Himalensine A Syntheses cluster_Daphenylline (-)-Daphenylline Syntheses cluster_Calyciphylline_N (-)-Calyciphylline N Synthesis cluster_Divergent Xu's Divergent Synthesis Dixon_start Simple Precursors Dixon_key ACD Tricyclic Core (Prototropic Shift/IMDAF) Dixon_start->Dixon_key Several Steps Dixon_end (-)-Himalensine A Dixon_key->Dixon_end Reductive Radical Cyclization & Elaboration Qiu_H_start Common Intermediate Qiu_H_end (-)-Himalensine A Qiu_H_start->Qiu_H_end Cu-catalyzed Cyclopropanation & Cope Rearrangement Sarpong_start Pyridine Derivative Sarpong_key Bicyclo[4.1.0]heptane (Buchner Reaction) Sarpong_start->Sarpong_key Sarpong_intermediate Seven-membered Ring (6π-Electrocyclization) Sarpong_key->Sarpong_intermediate C-C Cleavage Sarpong_end (-)-Daphenylline Sarpong_intermediate->Sarpong_end Further Elaboration Li_start Simple Precursors Li_key Bridged 6,6,5-Tricycle (Intramolecular Michael Add.) Li_start->Li_key Li_end ( ± )-Daphenylline Li_key->Li_end Photo-electrocyclization & Aromatization Qiu_D_start Common Intermediate Qiu_D_end (-)-Daphenylline Qiu_D_start->Qiu_D_end Diels-Alder/Aromatization Smith_start Chiral Precursor Smith_key Bicyclo[2.2.2]octane Core (Intramolecular Diels-Alder) Smith_start->Smith_key Smith_end (-)-Calyciphylline N Smith_key->Smith_end Transannular Alkylation & Nazarov Cyclization Xu_start Common Intermediate Xu_end1 (-)-10-Deoxydaphnipaxianine A Xu_start->Xu_end1 Oxidative Nazarov Cyclization Xu_end2 (+)-Daphlongamine E Xu_start->Xu_end2 Transannular Allylic Alcohol Rearrangement Xu_end3 (+)-Calyciphylline R Xu_start->Xu_end3 Other Rearrangements Qiu_common_start (S)-carvone Qiu_common_intermediate Common Aza-bridged Core (Mg(ClO4)2-cat. amidocyclization) Qiu_common_start->Qiu_common_intermediate Qiu_common_intermediate->Qiu_H_start Qiu_common_intermediate->Qiu_D_start

Caption: A flowchart illustrating the key strategic disconnections and convergent/divergent points in the total syntheses of various this compound-type alkaloids.

This guide provides a snapshot of the remarkable ingenuity applied to the synthesis of this compound-type alkaloids. The diverse strategies employed not only highlight the complexity of these natural products but also showcase the power of modern organic synthesis in overcoming significant chemical challenges. For researchers in this field, these comparative insights can inform the design of new and even more efficient routes to this important class of molecules.

References

Comparative Analysis of Calyciphylline A and Related Daphniphyllum Alkaloids in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data on Calyciphylline A and its structural analogs within the Daphniphyllum alkaloid family reveals a landscape ripe for further investigation into their therapeutic potential. While the direct molecular targets of this compound remain largely uncharacterized, bioactivity screenings of related compounds have demonstrated effects on key cellular pathways implicated in cancer and inflammation, including cytotoxicity against cancer cell lines and modulation of NF-κB and TGF-β signaling. This guide provides a comparative summary of the existing experimental data to aid researchers and drug development professionals in navigating this complex class of natural products.

Cytotoxicity Against Human Cancer Cell Lines

CompoundCell LineIC50 ValueReference CompoundCell LineIC50 Value
Daphnezomine WHeLa16.0 µg/mLDoxorubicinMCF-71.57 µM
Daphnioldhanol AHeLa31.9 µM[1][2]
Unnamed Daphniphyllum AlkaloidHeLa~3.89 µM[2]

Note: Direct comparison is challenging due to variations in experimental conditions and reporting units (µg/mL vs. µM). The molecular weight of Daphnezomine W would be needed for a direct molar comparison.

Modulation of Inflammatory Signaling Pathways

Several Daphniphyllum alkaloids have been evaluated for their ability to interfere with key inflammatory signaling pathways, namely the NF-κB and TGF-β pathways. While quantitative IC50 values are not yet published, qualitative data indicates that certain alkaloids can inhibit these pathways.

NF-κB Pathway Inhibition: A number of Daphniphyllum alkaloids have demonstrated inhibitory effects on TNFα-induced NF-κB activation. The specific compounds from the study that showed activity are not explicitly named in the accessible text.

TGF-β Pathway Inhibition: Similarly, certain alkaloids from Daphniphyllum calycinum have been shown to inhibit the TGF-β/SMAD signaling pathway in HepG2 cells.

Further research is required to quantify the potency of these inhibitory effects and to identify the specific molecular targets within these pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the bioactivity studies of Daphniphyllum alkaloids.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and the cytotoxic potential of chemical compounds.

  • Cell Seeding: Cancer cell lines (e.g., HeLa) are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (Daphniphyllum alkaloids) and a positive control (e.g., doxorubicin) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and 20-50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the insoluble formazan crystals formed by metabolically active cells are dissolved in 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 490-570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.

  • Cell Transfection: A human cell line (e.g., HEK293T) is transiently co-transfected with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid (for normalization of transfection efficiency).

  • Compound Incubation: After 24 hours, the transfected cells are pre-incubated with the test compounds for 1-2 hours.

  • Pathway Activation: The NF-κB pathway is then stimulated by adding an activator, such as Tumor Necrosis Factor-alpha (TNFα), to the cell culture medium.

  • Cell Lysis and Luciferase Measurement: After a further incubation period (typically 6-24 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of the compounds is calculated as the percentage reduction in luciferase activity compared to the TNFα-stimulated control.

TGF-β/SMAD Luciferase Reporter Assay

This assay measures the activity of the TGF-β signaling pathway through the activation of SMAD transcription factors.

  • Cell Transfection: A suitable cell line (e.g., HepG2) is co-transfected with a firefly luciferase reporter plasmid containing SMAD-binding elements (SBE) in its promoter and a Renilla luciferase control plasmid.

  • Compound Incubation: Following transfection, the cells are pre-treated with the Daphniphyllum alkaloids for a defined period.

  • Pathway Activation: The signaling pathway is activated by treating the cells with recombinant human TGF-β1.

  • Cell Lysis and Luciferase Measurement: After an overnight incubation, the cells are lysed, and the activities of both firefly and Renilla luciferases are quantified using a luminometer.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize the results. The inhibitory potential of the test compounds is determined by comparing the luciferase activity in treated cells to that in cells stimulated with TGF-β1 alone.

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for target identification.

NF-kB_Signaling_Pathway cluster_complex Cytoplasmic Complex TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Daphniphyllum Daphniphyllum Alkaloids Daphniphyllum->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and potential inhibition point by Daphniphyllum alkaloids.

TGF-beta_Signaling_Pathway TGFb TGF-β TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR Binds SMAD23 SMAD2/3 TGFbR->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Binds SMAD_complex SMAD Complex SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Daphniphyllum Daphniphyllum Alkaloids Daphniphyllum->TGFbR Inhibits?

Caption: Overview of the TGF-β/SMAD signaling pathway with a hypothetical inhibition point.

Target_Identification_Workflow CalyciphyllineA This compound Bioactivity Bioactivity Screening (e.g., Cytotoxicity, Pathway Assays) CalyciphyllineA->Bioactivity AffinityChrom Affinity Chromatography CalyciphyllineA->AffinityChrom Immobilize TargetID Potential Target(s) Identified Bioactivity->TargetID Suggests Pathways MassSpec Mass Spectrometry (Protein ID) AffinityChrom->MassSpec MassSpec->TargetID Validation Target Validation (e.g., Binding Assays, Knockdown) TargetID->Validation ConfirmedTarget Confirmed Target Validation->ConfirmedTarget

Caption: A general experimental workflow for the identification and validation of protein targets for a small molecule like this compound.

References

Safety Operating Guide

Personal protective equipment for handling Calyciphylline A

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Calyciphylline A

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound, a complex Daphniphyllum alkaloid. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as acutely toxic if swallowed and may damage fertility or the unborn child. Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecificationRationale
Hand Protection GlovesChemical-resistant, powder-free nitrile, neoprene, or latex gloves. Double gloving is recommended.[1][2]Prevents skin contact and absorption. Double gloving provides an additional barrier and allows for safe removal of the outer, contaminated glove.[1]
Body Protection Protective Gown/ClothingDisposable, fluid-resistant gown with long cuffs.[1]Protects skin from splashes and aerosol exposure. Cuffs should be tucked under the inner glove.
Eye and Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 compliant.Protects eyes from splashes and airborne particles.
Face Protection Face ShieldTo be worn in conjunction with goggles when there is a significant risk of splashing.[2]Provides full-face protection from splashes.
Respiratory Protection NIOSH-approved RespiratorUse a respirator with an appropriate particulate filter if working outside of a certified chemical fume hood or if aerosol generation is likely.Prevents inhalation of airborne particles.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Wear appropriate PPE during inspection.

  • Storage: Store this compound in a tightly closed, properly labeled container in a locked, dry, and well-ventilated area. It should be stored at room temperature under an inert gas as it is air-sensitive. Access should be restricted to authorized personnel only.

Handling and Experimental Use
  • Designated Area: All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.

  • Personal Protective Equipment: Don all required PPE as outlined in Table 1 before handling the compound.

  • Weighing: Weigh solid this compound on a disposable weighing paper or in a tared container within the fume hood.

  • Solution Preparation: When preparing solutions, add the solvent to the solid to minimize dust generation.

  • Avoid Contamination: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling, even if gloves were worn[1].

Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify colleagues and the laboratory supervisor.

  • Secure: Restrict access to the spill area.

  • PPE: Don appropriate PPE, including respiratory protection if the spill is a powder.

  • Containment & Cleanup:

    • Solid Spills: Gently cover the spill with an absorbent material to avoid raising dust. Carefully scoop the material into a labeled, sealed container for hazardous waste.

    • Liquid Spills: Absorb the spill with an inert, absorbent material (e.g., vermiculite, sand). Place the contaminated material into a labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with an appropriate decontaminating solution, followed by a thorough rinse with water. All cleaning materials should be disposed of as hazardous waste.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Segregate this compound waste from other laboratory waste. This includes unused product, contaminated consumables (e.g., gloves, weighing papers, pipette tips), and spill cleanup materials.

  • Waste Containers: Use clearly labeled, leak-proof containers for all this compound waste.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Emergency Procedures

Immediate and correct response to an exposure is critical.

Table 2: Emergency Response Protocol

Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion DO NOT INDUCE VOMITING. If the person is conscious, rinse their mouth with water. Immediately call a poison control center or seek emergency medical attention.

Procedural Workflow

The following diagram illustrates the key steps and decision points for safely handling this compound.

CalyciphyllineA_Handling start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe handling Work in Chemical Fume Hood ppe->handling experiment Perform Experimental Procedure handling->experiment spill_check Spill Occurred? experiment->spill_check spill_response Execute Spill Management Protocol spill_check->spill_response Yes decontamination Decontaminate Work Area spill_check->decontamination No spill_response->decontamination waste_disposal Dispose of Waste in Labeled Hazardous Waste Container decontamination->waste_disposal remove_ppe Remove PPE Correctly waste_disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.